7-Chloroindolin-2-one
Beschreibung
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Eigenschaften
IUPAC Name |
7-chloro-1,3-dihydroindol-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6ClNO/c9-6-3-1-2-5-4-7(11)10-8(5)6/h1-3H,4H2,(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FPDLUAACCNVSQA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=C(C(=CC=C2)Cl)NC1=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301293540 | |
| Record name | 7-Chloro-1,3-dihydro-2H-indol-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301293540 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
167.59 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
25369-33-9 | |
| Record name | 7-Chloro-1,3-dihydro-2H-indol-2-one | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=25369-33-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 7-Chloro-1,3-dihydro-2H-indol-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301293540 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 7-Chloro-2-oxindole | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
7-Chloroindolin-2-one chemical properties and structure
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the chemical properties, structure, and relevant experimental data for 7-Chloroindolin-2-one. This compound is a halogenated heterocyclic molecule belonging to the oxindole family, a core structure found in numerous biologically active compounds.
Chemical Properties
The fundamental chemical and physical properties of this compound are summarized in the table below. These properties are essential for its handling, storage, and application in experimental settings.
| Property | Value | Reference |
| CAS Number | 25369-33-9 | [1][2][3] |
| Molecular Formula | C₈H₆ClNO | [2][3] |
| Molecular Weight | 167.59 g/mol | [2] |
| Melting Point | 221-225 °C | [1][2] |
| Boiling Point (Predicted) | 341.0 ± 42.0 °C | [1][2] |
| Density (Predicted) | 1.362 ± 0.06 g/cm³ | [1] |
| pKa (Predicted) | 13.08 ± 0.20 | [1] |
| Storage Temperature | Room Temperature (Sealed in dry conditions) | [1][3] |
| Physical Form | Solid | [1] |
Chemical Structure
This compound features a bicyclic structure composed of a benzene ring fused to a five-membered nitrogen-containing ring, which is characteristic of the indolin-2-one (or oxindole) core. A chlorine atom is substituted at the 7th position of the aromatic ring. The structure is formally known as 7-Chloro-1,3-dihydro-2H-indol-2-one.[2]
Caption: 2D representation of the this compound molecule.
Spectral Data
Experimental Protocols
General Synthesis of Indolin-2-one Derivatives
The synthesis of substituted indolin-2-one derivatives often involves the reaction of an appropriate isatin (or a related precursor) with a nucleophile, or cyclization reactions. A general procedure for the synthesis of hydrazonoindolin-2-one derivatives, which can be adapted, involves the condensation of a substituted isatin with a hydrazine derivative.[7]
Example Protocol: Synthesis of 3-hydrazono-indolin-2-one derivatives
-
Reaction Setup: A mixture of a substituted isatin (e.g., 5-chloroisatin as a related starting material) (1.0 equivalent) and a substituted hydrazine (1.0 equivalent) is prepared in a suitable solvent such as ethanol or methanol.[6][7]
-
Catalyst Addition: A catalytic amount of an acid (e.g., glacial acetic acid) is added to the mixture.
-
Reaction Conditions: The reaction mixture is heated under reflux for a specified period (typically several hours), with progress monitored by thin-layer chromatography (TLC).[6]
-
Workup and Purification: Upon completion, the reaction mixture is cooled, and the resulting solid precipitate is collected by filtration. The solid is then washed with a suitable solvent (e.g., cold ethanol) and dried. Further purification can be achieved by recrystallization or column chromatography.[6]
Caption: A generalized workflow for the synthesis of indolin-2-one derivatives.
Biological Activity and Signaling Pathways
Derivatives of the indole-2-one and 7-aza-2-oxindole scaffold have been investigated for their anti-inflammatory properties.[6][8] Studies have shown that certain compounds in this class can inhibit the release of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6) in lipopolysaccharide (LPS)-stimulated macrophages.[6][8]
The proposed mechanism involves the downstream inhibition of inflammatory mediators. In sepsis models, these compounds have demonstrated the ability to suppress the expression of key enzymes and cytokines involved in the inflammatory cascade, including cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS).[6][8] This suggests that the indolin-2-one core is a valuable pharmacophore for the development of novel anti-inflammatory agents.
Caption: Inhibition of pro-inflammatory mediators by indole-2-one derivatives.
References
- 1. This compound CAS#: 25369-33-9 [m.chemicalbook.com]
- 2. This compound CAS#: 25369-33-9 [amp.chemicalbook.com]
- 3. 25369-33-9|this compound|BLD Pharm [bldpharm.com]
- 4. Saccharobisindole, Neoasterric Methyl Ester, and 7-Chloro-4(1H)-quinolone: Three New Compounds Isolated from the Marine Bacterium Saccharomonospora sp - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Synthesis and biological evaluation of novel indole-2-one and 7-aza-2-oxindole derivatives as anti-inflammatory agents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis and biological evaluation of certain hydrazonoindolin-2-one derivatives as new potent anti-proliferative agents - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Synthesis and biological evaluation of novel indole-2-one and 7-aza-2-oxindole derivatives as anti-inflammatory agents - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to 7-Chloroindolin-2-one for Researchers and Drug Development Professionals
Introduction
7-Chloroindolin-2-one, also known as 7-Chlorooxindole, is a heterocyclic building block of significant interest in medicinal chemistry and drug discovery. Its core structure, an oxindole scaffold, is a privileged motif found in numerous biologically active compounds and approved pharmaceuticals. The presence of a chlorine atom at the 7-position of the indolinone ring offers a valuable site for chemical modification, enabling the synthesis of diverse compound libraries for screening and lead optimization. This technical guide provides a comprehensive overview of the chemical properties, synthesis, and potential biological relevance of this compound and its derivatives, tailored for researchers, scientists, and professionals in the field of drug development.
Core Data and Properties
The fundamental physicochemical properties of this compound are summarized below, providing essential information for its handling, characterization, and use in chemical synthesis.
| Property | Value | Reference |
| CAS Number | 25369-33-9 | [1][2] |
| Molecular Formula | C₈H₆ClNO | [1] |
| Molecular Weight | 167.59 g/mol | [2] |
| Appearance | Solid | [3] |
| Melting Point | 221-225 °C | [1][3] |
| Boiling Point (Predicted) | 341.0 ± 42.0 °C | [3] |
| Density (Predicted) | 1.362 ± 0.06 g/cm³ | [3] |
| pKa (Predicted) | 13.08 ± 0.20 | [3] |
| Storage | Sealed in dry, Room Temperature | [2][3] |
Synthesis and Experimental Protocols
The synthesis of indolin-2-one derivatives can be achieved through various synthetic routes. While a specific, detailed protocol for the direct synthesis of this compound is not extensively documented in readily available literature, a general and plausible synthetic approach can be inferred from established methods for analogous compounds. One common strategy involves the cyclization of a corresponding substituted aniline derivative.
A representative experimental protocol for the synthesis of an indole-2-one derivative, which can be adapted for this compound, is the Gassman indole synthesis or similar cyclization strategies starting from an appropriately substituted aniline. A key precursor would be 2-amino-3-chlorophenylacetic acid or a related derivative.
General Experimental Protocol for Indole-2-one Synthesis (Illustrative)
-
Starting Material Preparation: The synthesis would commence with a suitable ortho-substituted aniline. For this compound, a potential starting material is 2-amino-6-chlorotoluene, which can be halogenated and subsequently converted to a phenylacetic acid derivative.
-
Cyclization: The substituted phenylacetic acid derivative is then subjected to a cyclization reaction. This can be achieved using a variety of reagents and conditions, often involving the formation of an intermediate that facilitates intramolecular amide bond formation.
-
Work-up and Purification: Following the cyclization reaction, the reaction mixture is typically quenched and the crude product is extracted using an appropriate organic solvent. The product is then purified using standard laboratory techniques such as recrystallization or column chromatography to yield the pure indolin-2-one.
A general workflow for the synthesis and derivatization of indole-2-one compounds is depicted in the following diagram:
Caption: General workflow for the synthesis and derivatization of indole-2-one compounds.
Biological Activity and Therapeutic Potential
While the specific biological activities of this compound are not extensively reported, the broader class of indolin-2-one and 7-chloroquinoline derivatives has been the subject of significant research in drug discovery. These compounds have demonstrated a wide range of pharmacological effects, including anti-inflammatory, anti-proliferative, and antimicrobial activities.
Anti-inflammatory Activity:
Derivatives of indole-2-one have been synthesized and evaluated for their anti-inflammatory properties.[4] These compounds have been shown to inhibit the production of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6) in cellular assays.[4] This suggests that the indolin-2-one scaffold could be a valuable starting point for the development of novel anti-inflammatory agents. The mechanism of action may involve the modulation of key signaling pathways involved in the inflammatory response.
Anti-proliferative Activity:
Hydrazonoindolin-2-one derivatives, including those with a chloro-substituent on the indolinone ring, have been investigated as potential anti-cancer agents.[5] Studies have shown that these compounds can exhibit potent anti-proliferative activity against various human cancer cell lines.[5] The proposed mechanisms of action include the induction of apoptosis and interference with the cell cycle.
Antimicrobial Activity:
The 7-chloroquinoline scaffold, which bears structural resemblance to the core of this compound, is a well-established pharmacophore in antimicrobial drug discovery.[6][7][8] Derivatives of 7-chloroquinoline have been reported to possess antibacterial and antimalarial activities.[6][7] This suggests that this compound could also serve as a template for the design of new antimicrobial agents.
A conceptual signaling pathway illustrating the potential mechanism of action for anti-inflammatory indolin-2-one derivatives is presented below:
Caption: Potential mechanism of anti-inflammatory action for indole-2-one derivatives.
Conclusion
This compound is a valuable and versatile chemical entity with significant potential for application in drug discovery and development. Its straightforward structure, combined with the reactivity of the oxindole core and the chloro-substituent, makes it an attractive starting point for the synthesis of novel bioactive molecules. The demonstrated anti-inflammatory, anti-proliferative, and antimicrobial activities of related compounds underscore the therapeutic potential of this chemical scaffold. Further investigation into the synthesis of novel this compound derivatives and the elucidation of their precise mechanisms of action are warranted to fully exploit their potential in the development of new therapeutic agents.
References
- 1. chemwhat.com [chemwhat.com]
- 2. 25369-33-9|this compound|BLD Pharm [bldpharm.com]
- 3. This compound CAS#: 25369-33-9 [m.chemicalbook.com]
- 4. Synthesis and biological evaluation of novel indole-2-one and 7-aza-2-oxindole derivatives as anti-inflammatory agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis and biological evaluation of certain hydrazonoindolin-2-one derivatives as new potent anti-proliferative agents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Synthesis and antibacterial activity of newly synthesized 7-chloro–2–methyl-4h–benzo[d] [1, 3]–oxazin–4–one and 3–amino-7-chloro-2–methyl-quinazolin-4(3h)–one | GSC Biological and Pharmaceutical Sciences [gsconlinepress.com]
The Biological Versatility of 7-Chloroindolin-2-one: A Technical Guide for Drug Discovery Professionals
An In-depth Exploration of a Privileged Scaffold in Medicinal Chemistry
The indolin-2-one core, a prominent heterocyclic scaffold, has garnered significant attention in medicinal chemistry due to its presence in a multitude of biologically active compounds. The strategic placement of a chlorine atom at the 7-position of this scaffold yields 7-Chloroindolin-2-one (also known as 7-chlorooxindole), a versatile building block for the synthesis of novel therapeutic agents. While comprehensive biological data on the parent this compound is emerging, extensive research on its derivatives has unveiled a broad spectrum of pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory effects. This technical guide provides a detailed overview of the known and predicted biological activities of this compound and its derivatives, complete with experimental protocols and mechanistic insights to aid researchers and drug development professionals in harnessing its therapeutic potential.
Anticancer Activity: A Promising Avenue for Oncological Therapeutics
The indolin-2-one scaffold is a cornerstone in the design of kinase inhibitors, a class of targeted cancer therapies. The substitution of a chlorine atom on the indole ring is a common strategy to enhance potency and modulate selectivity. Although direct and extensive quantitative data for the parent this compound is limited, studies on its derivatives strongly suggest its potential as an anticancer agent.
Derivatives of this compound have demonstrated significant cytotoxic effects against various cancer cell lines. For instance, a benzoxazole-isatin conjugate synthesized from this compound exhibited notable anticancer activity. Furthermore, the broader family of halogenated indolin-2-ones has been shown to be crucial for cytotoxic efficacy, with the position of the halogen impacting the potency.
Quantitative Data on this compound Derivatives
The following table summarizes the reported anticancer activities of various derivatives that incorporate the this compound moiety or are structurally related, highlighting the potential of this core structure.
| Compound/Derivative | Cancer Cell Line | Activity Type | IC50 (µM) | Reference |
| Benzoxazole-isatin conjugate of this compound | Not Specified | Cytotoxicity | 82.33 - 176.31 | [1] |
| (E)-1-benzyl-3-(2-benzyl-2-phenylhydrazono)-7-chloroindolin-2-one | MCF-7 (Breast) | Cytotoxicity | 27.23 ± 3 | [2] |
| (E)-1-benzyl-3-(2-benzyl-2-phenylhydrazono)-7-chloroindolin-2-one | CT26 (Colorectal) | Cytotoxicity | 17.7 ± 8 | [2] |
| 5-Bromo-7-chloroindolin-2-one derivative | Not Specified | HPK1 Inhibition | - | [3] |
Note: The data for the benzoxazole-isatin conjugate represents the activity of the final hybrid molecule, not the parent this compound. The data for the brominated derivative highlights the exploration of halogenated indolin-2-ones in kinase inhibition.
Mechanism of Action: Targeting Key Signaling Pathways
Indolin-2-one derivatives primarily exert their anticancer effects by inhibiting protein kinases, which are crucial for cell signaling, proliferation, and survival. The indolin-2-one scaffold acts as a scaffold that can be decorated with various substituents to achieve selectivity for different kinase targets.
One of the key mechanisms involves the inhibition of receptor tyrosine kinases (RTKs) such as Vascular Endothelial Growth Factor Receptors (VEGFRs) and Platelet-Derived Growth Factor Receptors (PDGFRs), which are pivotal in tumor angiogenesis. By blocking these receptors, indolin-2-one derivatives can stifle the blood supply to tumors, thereby inhibiting their growth and metastasis.
Furthermore, some indolin-2-one compounds have been shown to induce apoptosis (programmed cell death) through the activation of the Mitogen-Activated Protein Kinase (MAPK) signaling pathway, specifically via p38 and JNK activation. This leads to the cleavage of PARP and activation of caspase-3, hallmarks of apoptosis.[4]
Below is a diagram illustrating a plausible signaling pathway affected by indolin-2-one derivatives, leading to apoptosis.
Antimicrobial Activity: A Potential Weapon Against Pathogens
Halogenated indole derivatives have demonstrated promising antimicrobial and antibiofilm activities. Studies on 7-chloroindole, a closely related compound to this compound, have shown moderate antibacterial activity against various pathogens. This suggests that this compound and its derivatives could also possess antimicrobial properties.
The mechanism of antimicrobial action for halogenated indoles is thought to involve the disruption of bacterial cell membranes and the inhibition of biofilm formation. Biofilms are communities of bacteria encased in a self-produced matrix, which makes them highly resistant to antibiotics. Compounds that can inhibit biofilm formation are therefore of great interest in combating chronic and recurrent infections.
Quantitative Data on Related Chloro-Indole Compounds
| Compound | Microorganism | Activity Type | MIC (µg/mL) | Reference |
| 7-Chloroindole | Vibrio parahaemolyticus | Antibacterial | 200 | [5] |
| 7-Chloroindole | Vibrio parahaemolyticus | Biofilm Inhibition | - | [5] |
| 6-Chlorooxindole | Bacillus subtilis | Antibacterial | - | [5] |
| 6-Chlorooxindole | Pseudomonas aeruginosa | Antibacterial | - | [5] |
Note: MIC (Minimum Inhibitory Concentration) is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. The data presented is for related compounds and suggests the potential for this compound.
Experimental Protocols
This section provides detailed methodologies for key experiments relevant to the biological evaluation of this compound and its derivatives.
Synthesis of this compound Derivatives
A general method for the synthesis of 3-substituted-7-chloroindolin-2-one derivatives involves the Knoevenagel condensation of this compound with various aldehydes.
General Procedure:
-
To a stirred solution of this compound (1.0 equivalent) in an appropriate solvent (e.g., ethanol), add the desired aldehyde (1.0-1.2 equivalents).
-
Add a catalytic amount of a base, such as piperidine or pyrrolidine.
-
Reflux the reaction mixture for 2-6 hours, monitoring the progress by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature.
-
The precipitated product is collected by filtration, washed with cold ethanol, and dried under vacuum.
-
Further purification can be achieved by recrystallization from a suitable solvent.
Anticancer Activity: MTT Assay for Cell Viability
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability.[4]
Protocol:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Treat the cells with various concentrations of the test compound (e.g., this compound derivative) and incubate for 48-72 hours. Include a vehicle control (e.g., DMSO) and a positive control (a known anticancer drug).
-
MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).
Antimicrobial Activity: Broth Microdilution for MIC Determination
The broth microdilution method is a standard procedure for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[6][7]
Protocol:
-
Compound Dilution: Prepare a serial two-fold dilution of the test compound in a 96-well microtiter plate containing a suitable broth medium (e.g., Mueller-Hinton Broth).
-
Inoculum Preparation: Prepare a standardized bacterial inoculum (e.g., 0.5 McFarland standard) and dilute it to the final concentration of approximately 5 x 10^5 CFU/mL in the broth.
-
Inoculation: Inoculate each well of the microtiter plate with the bacterial suspension. Include a positive control (broth with bacteria, no compound) and a negative control (broth only).
-
Incubation: Incubate the plate at 37°C for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of the compound at which no visible bacterial growth (turbidity) is observed.
Conclusion and Future Directions
This compound is a valuable scaffold in medicinal chemistry with demonstrated potential for the development of novel therapeutic agents. While direct biological data on the parent compound is still being established, the extensive research on its derivatives clearly indicates promising anticancer and potential antimicrobial activities. The primary mechanism of anticancer action for this class of compounds appears to be the inhibition of key protein kinases involved in cancer cell proliferation and survival, leading to the induction of apoptosis.
Future research should focus on a more comprehensive biological evaluation of the parent this compound to establish its intrinsic activity profile. Further derivatization of the this compound core, guided by structure-activity relationship (SAR) studies, could lead to the discovery of more potent and selective drug candidates. The exploration of its potential as an antimicrobial and anti-inflammatory agent also warrants further investigation. The detailed protocols and mechanistic insights provided in this guide aim to facilitate these future research endeavors and accelerate the translation of this compound-based compounds into clinical applications.
References
- 1. biointerfaceresearch.com [biointerfaceresearch.com]
- 2. abap.co.in [abap.co.in]
- 3. US11453681B2 - Substituted eneoxindoles and uses thereof - Google Patents [patents.google.com]
- 4. MTT assay protocol | Abcam [abcam.com]
- 5. Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 6. protocols.io [protocols.io]
- 7. microbe-investigations.com [microbe-investigations.com]
An In-depth Technical Guide on the Mechanism of Action of 7-Chloroindolin-2-one Based Scaffolds
Audience: Researchers, scientists, and drug development professionals.
Core Focus: While 7-chloroindolin-2-one itself is not a primary therapeutic agent, its core structure, the indolin-2-one (or oxindole) scaffold, is a foundational component in the design of potent and selective kinase inhibitors. This guide focuses on the most prominent and well-characterized mechanism of action for derivatives of this scaffold: the inhibition of Colony-Stimulating Factor 1 Receptor (CSF-1R), a critical target in oncology and neuroinflammatory diseases.
The Role of the this compound Scaffold
The indolin-2-one moiety is recognized as a "privileged scaffold" in medicinal chemistry. Such frameworks are capable of binding to multiple biological targets with high affinity, making them ideal starting points for drug discovery.[1] The addition of substituents, such as a chlorine atom at the 7-position, can significantly influence the molecule's electronic properties and binding interactions, allowing for the fine-tuning of potency and selectivity. Derivatives based on this core have been developed to target a range of diseases, including cancer and inflammatory conditions, primarily through the inhibition of protein kinases.[1][2]
Primary Mechanism of Action: CSF-1R Inhibition
The most therapeutically significant mechanism associated with indolin-2-one derivatives is the inhibition of the Colony-Stimulating Factor 1 Receptor (CSF-1R).
CSF-1R (also known as c-FMS or CD115) is a type III receptor tyrosine kinase (RTK).[3] Its signaling is essential for the survival, proliferation, and differentiation of monocytes, macrophages, and microglia.[4][5] The pathway is activated by two primary ligands: Colony-Stimulating Factor 1 (CSF-1) and Interleukin-34 (IL-34).[3]
The activation cascade proceeds as follows:
-
Ligand Binding: CSF-1 or IL-34 binds to the extracellular domain of CSF-1R.
-
Dimerization: Ligand binding induces the homodimerization of two CSF-1R monomers.[6]
-
Autophosphorylation: Dimerization brings the intracellular kinase domains into close proximity, leading to trans-autophosphorylation of specific tyrosine residues.[7]
-
Downstream Signaling: The phosphorylated receptor acts as a docking site for various signaling proteins, activating critical downstream pathways such as the PI3K-AKT cascade (promoting cell survival) and the MAPK/ERK pathway (promoting proliferation).[6][7]
// Ligand Ligand [label="CSF-1 or IL-34", shape=invtrapezium, fillcolor="#4285F4", fontcolor="#FFFFFF"];
// Inhibitor Inhibitor [label="Indolin-2-one\nDerivative", shape=octagon, fillcolor="#EA4335", fontcolor="#FFFFFF", style="filled"];
// Connections Ligand -> CSF1R_mono1 [label="Binding", fontsize=8]; Ligand -> CSF1R_mono2 [style=invis]; {rank=same; CSF1R_mono1; CSF1R_mono2;} CSF1R_mono1 -> CSF1R_dimer [label="Dimerization &\nAutophosphorylation", fontsize=8]; CSF1R_mono2 -> CSF1R_dimer [style=invis];
CSF1R_dimer -> PI3K; PI3K -> AKT; AKT -> Response;
CSF1R_dimer -> MAPK; MAPK -> Response;
Inhibitor -> CSF1R_dimer [label="Inhibition", style=dashed, arrowhead=tee, color="#EA4335", fontcolor="#EA4335", fontsize=8]; }
Caption: The CSF-1R signaling cascade and point of inhibition.
By inhibiting CSF-1R, derivatives of the this compound scaffold can modulate the function and population of macrophages and microglia.
-
In Oncology: Many tumors secrete CSF-1 to recruit and polarize macrophages into an immunosuppressive, pro-tumoral M2 phenotype, known as Tumor-Associated Macrophages (TAMs).[8][9] These TAMs suppress anti-tumor immune responses. CSF-1R inhibitors can deplete or repolarize TAMs, thereby restoring an immune-active tumor microenvironment.[8][10]
-
In Neuroinflammation: Microglial activation is a hallmark of many neurodegenerative diseases.[5] Inhibiting CSF-1R signaling can selectively deplete microglia, which has shown beneficial effects in preclinical models of Alzheimer's disease, multiple sclerosis, and other neuroinflammatory conditions.[4][5]
Quantitative Data: Potency of Representative Inhibitors
The potency of various inhibitors is typically measured by their half-maximal inhibitory concentration (IC50), which represents the concentration of the drug required to inhibit 50% of the target enzyme's activity. The table below summarizes the biochemical IC50 values for several prominent CSF-1R inhibitors that are either direct derivatives or share a similar structural basis.
| Compound | CSF-1R IC50 (nM) | Other Kinase Targets (IC50 in nM) | Reference(s) |
| Pexidartinib (PLX3397) | 20 | c-Kit (10), FLT3, KDR | [11] |
| PLX5622 | 16 | Highly selective (>100-fold vs. a panel of 230 kinases) | [2] |
| Sotuletinib (BLZ945) | 1 | >1000-fold selective vs. closest RTK homologs | [2][12] |
| Edicotinib (JNJ-40346527) | 3.2 | KIT (20), FLT3 (190) | [12] |
| BPR1R024 | 0.53 | Selective over Aurora A/B kinases | [10] |
| CSF1R-IN-3 | 2.1 | Not specified | [12] |
Key Experimental Protocols
The characterization of CSF-1R inhibitors relies on a combination of biochemical and cell-based assays to determine potency, selectivity, and cellular effects.
This assay quantifies the enzymatic activity of the isolated CSF-1R kinase domain by measuring ATP-to-ADP conversion.
Objective: To determine the direct inhibitory effect of a compound on CSF-1R kinase activity (IC50 value).
Materials:
-
Recombinant human CSF-1R (kinase domain)
-
Kinase Substrate: Poly-(Glu,Tyr) 4:1
-
ATP (Adenosine Triphosphate)
-
Kinase Assay Buffer (e.g., 40 mM Tris, pH 7.4, 20 mM MgCl₂, 0.1 mg/ml BSA)
-
Test compound (e.g., this compound derivative) dissolved in DMSO
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
96-well white opaque microplates
Methodology:
-
Compound Preparation: Prepare serial dilutions of the test compound in kinase assay buffer. The final DMSO concentration should not exceed 1%.
-
Reaction Setup: To each well of a 96-well plate, add:
-
2.5 µL of the test compound dilution (or buffer/DMSO for controls).
-
2.5 µL of diluted recombinant CSF-1R enzyme.
-
Initiate the reaction by adding 5 µL of a master mix containing the kinase substrate and ATP.
-
-
Kinase Reaction: Incubate the plate at 30°C for 45-60 minutes to allow the enzymatic reaction to proceed.[7][13]
-
ATP Depletion: Add 10 µL of ADP-Glo™ Reagent to each well. This terminates the kinase reaction and depletes any remaining ATP. Incubate at room temperature for 40 minutes.[7][13]
-
ADP-to-ATP Conversion: Add 20 µL of Kinase Detection Reagent to each well. This reagent converts the ADP generated during the kinase reaction into ATP. Incubate at room temperature for 30-45 minutes.
-
Signal Detection: The newly synthesized ATP is used by a luciferase enzyme in the detection reagent to produce light. Measure the luminescence signal using a plate reader. The light signal is directly proportional to the amount of ADP generated and thus correlates with kinase activity.
-
Data Analysis: Calculate the percent inhibition for each compound concentration relative to controls and fit the data to a dose-response curve to determine the IC50 value.
Caption: Workflow for an in vitro CSF-1R biochemical assay.
This assay measures the ability of a compound to inhibit CSF-1R activity within a cellular context.
Objective: To determine a compound's potency in blocking ligand-induced CSF-1R phosphorylation in living cells.
Materials:
-
THP-1 (human monocytic leukemia) cells, which endogenously express CSF-1R.
-
Cell culture medium (e.g., RPMI-1640 with 10% FBS).
-
Recombinant human CSF-1 ligand.
-
Test compound.
-
Lysis buffer.
-
Phospho-CSF-1R (Tyr723) and Total CSF-1R ELISA kit or antibodies for Western blot.
Methodology:
-
Cell Culture and Starvation: Culture THP-1 cells to the desired density. Prior to the experiment, starve the cells in a serum-free medium for 4-6 hours to reduce basal receptor activation.
-
Compound Pre-incubation: Treat the starved cells with various concentrations of the test compound (or vehicle control) for 1-2 hours.
-
Ligand Stimulation: Stimulate the cells by adding a pre-determined concentration of recombinant human CSF-1 (e.g., 100 ng/mL) for a short period (e.g., 15-30 minutes) at 37°C.[14]
-
Cell Lysis: Immediately stop the stimulation by placing the plate on ice and washing with cold PBS. Lyse the cells using a suitable lysis buffer containing protease and phosphatase inhibitors.
-
Phosphorylation Measurement:
-
ELISA Method: Use a sandwich ELISA kit to quantify the amount of phosphorylated CSF-1R in the cell lysates. Normalize the phospho-CSF-1R signal to the total CSF-1R signal.[14]
-
Western Blot Method: Separate lysate proteins by SDS-PAGE, transfer to a membrane, and probe with specific antibodies against phospho-CSF-1R and total CSF-1R. Quantify band intensity to determine the level of inhibition.
-
-
Data Analysis: Plot the normalized phosphorylation signal against the compound concentration to generate a dose-response curve and calculate the cellular IC50.
Developmental Logic: From Scaffold to Therapeutic Application
The development of CSF-1R inhibitors from the this compound scaffold follows a logical progression of identifying a privileged structure, optimizing it for a specific target, and applying it to relevant diseases.
Caption: Developmental pathway from a core chemical structure to clinical use.
References
- 1. Identification, synthesis and evaluation of CSF1R inhibitors using fragment based drug design - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Clinical Development of Colony-Stimulating Factor 1 Receptor (CSF1R) Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Recent advances in colony stimulating factor-1 receptor (CSF1R) inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. alzdiscovery.org [alzdiscovery.org]
- 5. Inhibition of colony stimulating factor-1 receptor (CSF-1R) as a potential therapeutic strategy for neurodegenerative diseases: opportunities and challenges - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Role of CSF1R 550th-tryptophan in kusunokinin and CSF1R inhibitor binding and ligand-induced structural effect - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. aacrjournals.org [aacrjournals.org]
- 9. CSF-1/CSF-1R Signaling Inhibitor Pexidartinib (PLX3397) Reprograms Tumor-Associated Macrophages and Stimulates T-cell Infiltration in Sarcoma Microenvironment - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Discovery of BPR1R024, an Orally Active and Selective CSF1R Inhibitor that Exhibits Antitumor and Immunomodulatory Activity in a Murine Colon Tumor Model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Concentration-dependent effects of CSF1R inhibitors on oligodendrocyte progenitor cells ex vivo and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 12. CSF-1R | TargetMol [targetmol.com]
- 13. bpsbioscience.com [bpsbioscience.com]
- 14. researchgate.net [researchgate.net]
7-Chloroindolin-2-one: A Comprehensive Technical Guide to its Therapeutic Potential
For Researchers, Scientists, and Drug Development Professionals
Abstract
7-Chloroindolin-2-one, a halogenated derivative of the indolin-2-one scaffold, has emerged as a molecule of significant interest in medicinal chemistry. This technical guide provides an in-depth analysis of its therapeutic applications, focusing on its burgeoning role in oncology and neuroinflammation. The document elucidates the core mechanisms of action, details established synthetic and experimental protocols, and presents key quantitative data to facilitate further research and development. Visualizations of pertinent signaling pathways and experimental workflows are provided to enhance understanding of its biological activity and potential for clinical translation.
Introduction
The indolin-2-one (or oxindole) nucleus is a privileged scaffold in drug discovery, forming the core structure of numerous pharmacologically active compounds. Its versatility allows for substitutions at various positions, leading to a diverse range of biological activities. The introduction of a chlorine atom at the 7th position of the indolin-2-one ring system gives rise to this compound. This modification has been shown to significantly influence the molecule's physicochemical properties and biological profile, leading to promising therapeutic applications, particularly in the fields of oncology and neurology. This guide aims to consolidate the current scientific knowledge on this compound and its derivatives, offering a technical resource for researchers engaged in the development of novel therapeutics.
Synthesis of this compound and its Derivatives
The synthesis of this compound and its derivatives is a critical aspect of its development as a therapeutic agent. Several synthetic routes have been reported, often involving the cyclization of substituted anilines or the modification of a pre-existing indole core.
General Synthetic Protocol
A common approach for the synthesis of substituted indolin-2-ones involves the condensation of an appropriate aniline derivative with chloroacetyl chloride, followed by an intramolecular Friedel-Crafts cyclization. For derivatives, further modifications can be made to the core structure. For instance, hydrazonoindolin-2-ones can be synthesized from the corresponding indolin-2-one.
Experimental Protocol: Synthesis of Hydrazonoindolin-2-one Derivatives [1]
-
Reaction Setup: A mixture of the appropriate substituted amine (1.0 equivalent) and 5-chloroisatin (1.0 equivalent) in methanol is prepared.
-
Reaction Conditions: The mixture is stirred at 60°C for a period of 3 to 5 hours.
-
Work-up: The solvent is removed under vacuum. The resulting residue is washed with brine, dried over anhydrous magnesium sulfate, and then filtered.
-
Purification: The solid product is purified by chromatography over a silica gel column using an ethyl acetate/petroleum ether eluent system to yield the desired hydrazonoindolin-2-one derivative.
Therapeutic Applications
The therapeutic potential of this compound and its derivatives has been explored in several key areas, most notably in cancer and inflammatory diseases.
Anticancer Activity
The indolin-2-one scaffold is a cornerstone of many multi-kinase inhibitors used in cancer therapy, such as Sunitinib.[1] Derivatives of this compound have demonstrated potent anti-proliferative activity against a range of human cancer cell lines.
Mechanism of Action: The anticancer effects of these compounds are often attributed to the inhibition of multiple receptor tyrosine kinases (RTKs) that are crucial for tumor growth, angiogenesis, and metastasis. These include Vascular Endothelial Growth Factor Receptors (VEGFRs) and Platelet-Derived Growth Factor Receptors (PDGFRs). By blocking the signaling pathways mediated by these kinases, these compounds can effectively halt the cell cycle and induce apoptosis in cancer cells.
Quantitative Data on Anti-proliferative Activity:
| Compound | Cancer Cell Line | IC50 (µM) | Reference |
| 5-chloro-3-(((1H-pyrazol-5-yl)methylene)hydrazono)indolin-2-one (7b) | A-549 (Lung) | 2.14 (average) | [1] |
| 5-chloro-3-(((1H-pyrazol-5-yl)methylene)hydrazono)indolin-2-one (7b) | HT-29 (Colon) | - | [1] |
| 5-chloro-3-(((1H-pyrazol-5-yl)methylene)hydrazono)indolin-2-one (7b) | ZR-75 (Breast) | - | [1] |
| Sunitinib | A-549, HT-29, ZR-75 | 8.11 (average) | [1] |
Note: Specific IC50 values for HT-29 and ZR-75 for compound 7b were not provided in the source, only the average across the three cell lines.
Anti-inflammatory Activity
Chronic inflammation is a key component of many diseases, including neurodegenerative disorders and sepsis. Derivatives of indole-2-one have shown potential as anti-inflammatory agents.
Mechanism of Action: The anti-inflammatory effects are mediated through the inhibition of pro-inflammatory cytokine production, such as Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6), in macrophages stimulated by lipopolysaccharide (LPS).[2][3] This suggests an interference with key inflammatory signaling pathways, such as the NF-κB pathway.
Experimental Protocol: In Vitro Anti-inflammatory Assay [2]
-
Cell Culture: RAW264.7 macrophages are cultured under standard conditions.
-
Compound Treatment: The cells are pre-treated with the test compounds (e.g., at 10 µM) for 2 hours.
-
LPS Stimulation: The cells are then stimulated with LPS (0.5 µg/mL) for another 22 hours to induce an inflammatory response.
-
Cytokine Measurement: The levels of TNF-α and IL-6 in the cell culture media are quantified using ELISA.
-
Data Normalization: The cytokine levels are normalized to the total protein concentration. The results are expressed as a percentage of the LPS control.
Potential in Neurological Disorders
While direct studies on this compound in neurological disorders are limited, the established anti-inflammatory properties of the indole-2-one scaffold suggest a potential therapeutic avenue. Neuroinflammation is a critical factor in the pathogenesis of various neurodegenerative diseases, including Alzheimer's and Parkinson's disease.[4][5] The ability of this compound derivatives to modulate inflammatory responses could be beneficial in these conditions. Furthermore, the regulation of ion channels is crucial for neuronal function, and some chlorinated indole derivatives have been shown to act as modulators of calcium-activated potassium channels, which are implicated in neuronal excitability.
Visualizing Mechanisms and Workflows
To better understand the biological context and experimental procedures, the following diagrams have been generated using the DOT language.
Signaling Pathways
Caption: Proposed mechanism of anticancer action via RTK inhibition.
Caption: Putative anti-inflammatory signaling pathway modulation.
Experimental Workflow
Caption: General workflow for drug discovery and development.
Conclusion and Future Directions
This compound and its derivatives represent a promising class of compounds with significant therapeutic potential, particularly in oncology and for inflammatory conditions. The data presented in this guide highlights their potent biological activities and elucidates their mechanisms of action. Future research should focus on optimizing the lead compounds to improve their efficacy and safety profiles. Further in vivo studies are warranted to validate the preclinical findings and to explore the full therapeutic utility of this versatile chemical scaffold. The development of more selective inhibitors and the exploration of their potential in neurological disorders are exciting avenues for future investigation. This technical guide serves as a foundational resource to stimulate and support these ongoing research efforts.
References
- 1. Synthesis and biological evaluation of certain hydrazonoindolin-2-one derivatives as new potent anti-proliferative agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis and biological evaluation of novel indole-2-one and 7-aza-2-oxindole derivatives as anti-inflammatory agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis and biological evaluation of novel indole-2-one and 7-aza-2-oxindole derivatives as anti-inflammatory agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Indole-Based Compounds in the Development of Anti-Neurodegenerative Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The Role of Inflammation in Neurological Disorders - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to 7-Chloroindolin-2-one Derivatives and Analogues
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 7-chloroindolin-2-one derivatives and their analogues, a class of compounds demonstrating significant potential in medicinal chemistry. The strategic placement of a chlorine atom at the 7-position of the indolin-2-one (oxindole) core profoundly influences the molecule's electronic properties and binding interactions with various biological targets. This document details their synthesis, biological activities, and the experimental protocols used for their evaluation, with a focus on their emerging role as kinase inhibitors in oncology.
Core Structure and Synthetic Strategies
The this compound scaffold serves as a versatile template for the development of targeted therapeutics. The synthetic accessibility of this core allows for diverse functionalization, primarily at the C3 position, to generate extensive libraries of analogues for structure-activity relationship (SAR) studies.
General Synthesis of 3-Substituted-7-chloroindolin-2-ones
A common and effective method for the synthesis of 3-substituted-7-chloroindolin-2-one derivatives is the Knoevenagel condensation. This reaction involves the base-catalyzed reaction of 7-chlorooxindole with various aldehydes or ketones to yield the corresponding 3-substituted derivatives.
A general synthetic workflow is depicted below:
This approach allows for the introduction of a wide array of substituents at the C3 position, enabling the fine-tuning of the compound's pharmacological properties.
Biological Activity and Therapeutic Potential
Derivatives of the this compound core have been investigated for a range of biological activities, with a significant focus on their role as inhibitors of protein kinases, which are crucial regulators of cellular processes often dysregulated in cancer.
Kinase Inhibition
The indolin-2-one scaffold is a well-established pharmacophore for ATP-competitive kinase inhibitors. The 7-chloro substituent can enhance binding affinity and selectivity for specific kinases by forming favorable interactions within the ATP-binding pocket. Key kinase targets for this class of compounds include Vascular Endothelial Growth Factor Receptor (VEGFR) and Epidermal Growth Factor Receptor (EGFR), both of which are pivotal in tumor angiogenesis and proliferation.
VEGFR/EGFR Signaling and Inhibition
VEGF and EGF are key ligands that activate their respective receptor tyrosine kinases (RTKs), VEGFR and EGFR. This activation triggers downstream signaling cascades, such as the RAS/RAF/MEK/ERK and PI3K/AKT pathways, which promote cell proliferation, survival, migration, and angiogenesis. This compound derivatives can inhibit these pathways by blocking the ATP-binding site of the kinase domain, thereby preventing autophosphorylation and subsequent signal transduction.
Quantitative Biological Data
The following table summarizes the in vitro activity of selected 7-chloro-substituted analogues. While data for a broad range of this compound derivatives is still emerging, the data from structurally related 7-chloroquinolines provides valuable insights into their potential as kinase inhibitors.
| Compound ID | Target | Assay Type | IC50 (µM) | Cell Line | Reference |
| 4q | VEGFR-II | Enzyme Inhibition | 1.38 | - | [1] |
| 4q | Cytotoxicity | MTT Assay | 6.502 | MCF-7 | [1] |
| 4q | Cytotoxicity | MTT Assay | 11.751 | PC3 | [1] |
| Sorafenib (Ref.) | VEGFR-II | Enzyme Inhibition | 0.33 | - | [1] |
| Doxorubicin (Ref.) | Cytotoxicity | MTT Assay | 6.774 | MCF-7 | [1] |
Table 1: In Vitro Biological Activity of a Representative 7-Chloroquinoline Derivative (4q) and Reference Compounds.
Experimental Protocols
This section provides detailed methodologies for key experiments relevant to the synthesis and biological evaluation of this compound derivatives.
Synthesis: General Procedure for Knoevenagel Condensation
Objective: To synthesize 3-substituted-7-chloroindolin-2-one derivatives.
Materials:
-
7-chlorooxindole
-
Appropriate substituted aldehyde
-
Piperidine or Pyrrolidine (catalyst)
-
Ethanol or Methanol (solvent)
Procedure:
-
A mixture of 7-chlorooxindole (1 equivalent) and the substituted aldehyde (1.1 equivalents) is dissolved in ethanol.
-
A catalytic amount of piperidine (0.1 equivalents) is added to the solution.
-
The reaction mixture is refluxed for 2-4 hours, with reaction progress monitored by Thin Layer Chromatography (TLC).
-
Upon completion, the reaction mixture is cooled to room temperature, and the resulting precipitate is collected by filtration.
-
The solid product is washed with cold ethanol and dried under vacuum to yield the desired 3-substituted-7-chloroindolin-2-one derivative.
-
Further purification can be achieved by recrystallization from an appropriate solvent if necessary.
Biological Evaluation: In Vitro Cytotoxicity (MTT Assay)
Objective: To determine the concentration at which a compound inhibits cell growth by 50% (IC50).
Procedure:
-
Cell Seeding: Cancer cells are seeded in a 96-well plate at a density of 5,000-10,000 cells per well and incubated for 24 hours.[2]
-
Compound Treatment: The cells are treated with various concentrations of the this compound derivative for 48-72 hours. A vehicle control (e.g., DMSO) is also included.[2]
-
MTT Addition: After the treatment period, MTT solution (5 mg/mL in PBS) is added to each well, and the plate is incubated for an additional 2-4 hours.[2]
-
Formazan Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.[2]
-
Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells, and the IC50 value is determined from the dose-response curve.
Mechanistic Studies: Cell Cycle Analysis
Objective: To determine the effect of a compound on cell cycle progression.
Procedure:
-
Cell Treatment: Cancer cells are treated with the test compound at a specific concentration (e.g., IC50) for a defined period (e.g., 24 or 48 hours).
-
Cell Harvesting and Fixation: Cells are harvested, washed with PBS, and fixed in ice-cold 70% ethanol overnight at -20°C.[2]
-
Staining: The fixed cells are washed and then stained with a solution containing propidium iodide (PI) and RNase A.[2]
-
Flow Cytometry: The DNA content of the cells is analyzed using a flow cytometer.
-
Data Analysis: The percentage of cells in each phase of the cell cycle (G0/G1, S, and G2/M) is quantified to identify any cell cycle arrest.
Mechanistic Studies: Apoptosis Assay (Annexin V/PI Staining)
Objective: To differentiate between viable, apoptotic, and necrotic cells after compound treatment.
Procedure:
-
Cell Treatment: Cells are treated with the this compound derivative for a specified time.
-
Harvesting and Washing: Both floating and adherent cells are collected, washed with cold PBS, and centrifuged.[3]
-
Staining: The cell pellet is resuspended in Annexin V binding buffer, followed by the addition of Annexin V-FITC and Propidium Iodide (PI).[3]
-
Incubation: The cells are incubated in the dark at room temperature for 15 minutes.[3]
-
Flow Cytometry Analysis: The stained cells are analyzed by flow cytometry to quantify the populations of viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), and late apoptotic/necrotic (Annexin V+/PI+) cells.[3]
Conclusion and Future Directions
The this compound scaffold represents a promising starting point for the design of novel therapeutic agents, particularly in the field of oncology. The synthetic tractability of this core allows for extensive chemical modification to optimize potency, selectivity, and pharmacokinetic properties. While current research has highlighted their potential as kinase inhibitors, further exploration of their activity against a broader range of biological targets is warranted. Comprehensive SAR studies, guided by computational modeling and robust biological evaluation, will be crucial in advancing derivatives of this scaffold toward clinical development. The detailed protocols provided in this guide serve as a valuable resource for researchers dedicated to unlocking the full therapeutic potential of this compound analogues.
References
In-Silico Modeling of 7-Chloroindolin-2-one Interactions: A Technical Guide
Introduction
7-Chloroindolin-2-one and its derivatives represent a privileged scaffold in medicinal chemistry, demonstrating a wide range of biological activities, including anti-proliferative, anti-inflammatory, and enzyme inhibitory functions. The versatility of this chemical moiety has prompted significant interest in its potential as a therapeutic agent. In-silico modeling plays a pivotal role in elucidating the molecular interactions of this compound-based compounds with their biological targets, thereby accelerating the drug discovery and development process. This technical guide provides an in-depth overview of the in-silico modeling of this compound interactions, summarizing key quantitative data, detailing experimental protocols for validation, and visualizing relevant biological pathways and computational workflows.
Quantitative Data Summary
The following tables summarize the reported biological activities of various this compound derivatives, providing a comparative overview of their potency against different targets.
Table 1: Anti-proliferative Activity of Hydrazonoindolin-2-one Derivatives [1]
| Compound | Target Cell Line | Average IC50 (µM) |
| 5b | Lung A-549, Colon HT-29, Breast ZR-75 | 4.37 |
| 5c | Lung A-549, Colon HT-29, Breast ZR-75 | 2.53 |
| 7b | Lung A-549, Colon HT-29, Breast ZR-75 | 2.14 |
| 10e | Lung A-549, Colon HT-29, Breast ZR-75 | 4.66 |
| Sunitinib (Reference) | Lung A-549, Colon HT-29, Breast ZR-75 | 8.11 |
| 7b | Multidrug-resistant lung cancer NCI-H69AR | 16 |
| 10e | Multidrug-resistant lung cancer NCI-H69AR | 16 |
Table 2: α-Glucosidase Inhibitory Activity of 3,3-di(indolyl)indolin-2-one Derivatives [2]
| Compound | IC50 (µM) |
| 4a | 145.95 ± 0.46 |
| 4j | 5.98 ± 0.11 |
| Acarbose (Reference) | - |
Table 3: Cytotoxicity of a 7-azaindole Derivative (7-AID) [3]
| Cell Line | IC50 (µM/ml) |
| HeLa (Cervical Carcinoma) | 16.96 |
| MCF-7 (Breast Cancer) | 14.12 |
| MDA MB-231 (Breast Cancer) | 12.69 |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and validation of in-silico predictions. The following sections describe the key experimental protocols cited in the literature for evaluating the biological activity of this compound derivatives.
Cell Viability Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.
Protocol:
-
Cell Seeding: Plate human cervical carcinoma cells (HeLa) and breast cancer cells (MCF-7 and MDA MB-231) in 96-well plates at a desired density and incubate overnight.
-
Compound Treatment: Treat the cells with various concentrations of the test compound (e.g., 7-AID) and incubate for a specified period (e.g., 24-48 hours).
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals.
-
Solubilization: Add a solubilizing agent (e.g., DMSO or Sorenson's glycine buffer) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the colored solution at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: Calculate the cell viability as a percentage of the control (untreated cells) and determine the IC50 value, which is the concentration of the compound that inhibits cell growth by 50%.[3]
α-Glucosidase Inhibition Assay
This assay is used to determine the inhibitory effect of compounds on the activity of α-glucosidase, an enzyme involved in carbohydrate digestion.
Protocol:
-
Enzyme and Substrate Preparation: Prepare a solution of α-glucosidase from Saccharomyces cerevisiae and a solution of the substrate, p-nitrophenyl-α-D-glucopyranoside (pNPG).
-
Compound Incubation: Pre-incubate the enzyme with various concentrations of the test compound (e.g., 3,3-di(indolyl)indolin-2-ones) in a buffer solution.
-
Reaction Initiation: Initiate the enzymatic reaction by adding the pNPG substrate.
-
Reaction Termination: Stop the reaction after a specific incubation time by adding a stop solution (e.g., sodium carbonate).
-
Absorbance Measurement: Measure the absorbance of the released p-nitrophenol at 405 nm.
-
Data Analysis: Calculate the percentage of inhibition of α-glucosidase activity and determine the IC50 value.[2]
Signaling Pathways and Workflow Visualizations
The following diagrams, created using the DOT language, illustrate key signaling pathways potentially modulated by this compound derivatives and a general workflow for in-silico modeling.
VEGFR-2 Signaling Pathway
Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a key regulator of angiogenesis, the formation of new blood vessels, which is crucial for tumor growth and metastasis. Several indolin-2-one derivatives have been investigated as VEGFR-2 inhibitors.[4][5]
Caption: Simplified VEGFR-2 signaling pathway and the inhibitory action of this compound derivatives.
In-Silico Modeling Workflow
The process of in-silico modeling for drug discovery involves a series of computational steps to predict the interaction between a ligand and its target protein.
Caption: A general workflow for the in-silico modeling of ligand-protein interactions.
In-silico modeling serves as a powerful tool for understanding the interactions of this compound and its derivatives with various biological targets. The integration of computational predictions with experimental validation is crucial for the rational design of novel and potent therapeutic agents based on this versatile scaffold. This guide provides a foundational understanding of the current knowledge and methodologies in this area, aiming to support researchers and drug development professionals in their efforts to leverage in-silico approaches for the discovery of next-generation therapeutics.
References
- 1. Synthesis and biological evaluation of certain hydrazonoindolin-2-one derivatives as new potent anti-proliferative agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Discovery of 3,3-di(indolyl)indolin-2-one as a novel scaffold for α-glucosidase inhibitors: In silico studies and SAR predictions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Molecular docking, synthesis, and biological evaluation of 7-azaindole-derivative (7AID) as novel anti-cancer agent and potent DDX3 inhibitor:-an in silico and in vitro approach - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Identification of potential biological targets of oxindole scaffolds via in silico repositioning strategies - PMC [pmc.ncbi.nlm.nih.gov]
7-Chloroindolin-2-one: A Versatile Scaffold for Innovations in Drug Discovery
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Core Abstract: 7-Chloroindolin-2-one, a halogenated derivative of the indolin-2-one core, is a pivotal building block in modern organic synthesis and medicinal chemistry. Its strategic substitution pattern allows for diverse functionalization, leading to the creation of novel molecular entities with significant therapeutic potential. This technical guide provides a comprehensive overview of the synthesis, reactivity, and application of this compound, with a particular focus on its role in the development of targeted therapies, including kinase inhibitors. Detailed experimental protocols, quantitative data, and pathway diagrams are presented to facilitate its use in research and drug development.
Introduction: The Significance of the Indolin-2-one Scaffold
The indolin-2-one (or oxindole) skeleton is recognized as a "privileged scaffold" in medicinal chemistry, forming the core of numerous biologically active compounds and approved pharmaceuticals.[1] Its rigid, bicyclic structure provides a well-defined three-dimensional orientation for appended functional groups, enabling precise interactions with biological targets. The strategic introduction of a chlorine atom at the 7-position of the indolin-2-one ring system modulates the electronic properties of the molecule and provides a handle for further synthetic transformations, making this compound a highly valuable and versatile starting material for the synthesis of compound libraries for drug discovery.
Synthesis of this compound
The synthesis of this compound can be achieved through several synthetic routes. A common and effective method involves the cyclization of a suitably substituted aniline derivative. A representative protocol is the palladium-catalyzed intramolecular C-H functionalization of an α-chloroacetanilide.
Experimental Protocol: Synthesis of this compound
Reaction Scheme:
A plausible synthetic route to this compound.
Materials:
-
2-Chloro-6-nitroaniline
-
Chloroacetyl chloride
-
Pyridine (or another suitable base)
-
Dichloromethane (DCM)
-
Iron powder
-
Hydrochloric acid (HCl)
-
Sodium bicarbonate
-
Sodium hydroxide
-
Ethyl acetate
-
Brine
Procedure:
-
Acetylation: To a solution of 2-chloro-6-nitroaniline (1.0 eq) in DCM at 0 °C, slowly add pyridine (1.2 eq). Then, add chloroacetyl chloride (1.1 eq) dropwise. Allow the reaction to warm to room temperature and stir for 12 hours. Wash the reaction mixture with 1M HCl, saturated sodium bicarbonate solution, and brine. Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure to yield N-(2-chloro-6-nitrophenyl)-2-chloroacetamide.
-
Reduction of the Nitro Group: To a mixture of N-(2-chloro-6-nitrophenyl)-2-chloroacetamide (1.0 eq) in ethanol and water, add iron powder (5.0 eq) and a catalytic amount of concentrated HCl. Heat the mixture to reflux for 4 hours. Cool the reaction to room temperature and filter through a pad of celite. Neutralize the filtrate with a saturated solution of sodium bicarbonate and extract with ethyl acetate. Dry the combined organic layers over anhydrous sodium sulfate and concentrate to give N-(2-amino-6-chlorophenyl)-2-chloroacetamide.
-
Intramolecular Cyclization: Dissolve the crude N-(2-amino-6-chlorophenyl)-2-chloroacetamide (1.0 eq) in a suitable solvent such as ethanol. Add a base, for example, sodium hydroxide (1.5 eq), and heat the mixture to reflux for 2 hours. After cooling, neutralize the reaction mixture with 1M HCl and extract with ethyl acetate. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate. Purify the crude product by column chromatography on silica gel to afford this compound.
This compound as a Building Block in Key Organic Reactions
The reactivity of this compound at the C3-position (methylene group), the N1-position (amine), and the C7-position (chloro-substituent) allows for a wide range of synthetic transformations.
Aldol Condensation at the C3-Position
The active methylene group at the C3 position of this compound can readily undergo aldol condensation with various aldehydes and ketones to introduce a diverse range of substituents, which is a key step in the synthesis of many kinase inhibitors.[2]
Reaction Scheme:
Aldol condensation of this compound.
Materials:
-
This compound
-
Substituted aromatic aldehyde (e.g., 4-methoxybenzaldehyde)
-
Absolute ethanol
-
Sodium ethoxide (NaOEt) in ethanol (or another suitable base like piperidine)
-
Brine
-
Ethyl acetate
Procedure:
-
To a stirred solution of this compound (1.0 eq) in absolute ethanol, add the substituted aromatic aldehyde (1.0 eq).
-
After stirring at room temperature for 5 minutes, add a catalytic amount of sodium ethoxide in ethanol (e.g., 0.5 mL of a 21% solution).[2]
-
Stir the mixture at room temperature overnight.
-
Remove the solvent under reduced pressure.
-
Wash the residue with brine and then extract with ethyl acetate.[2]
-
Dry the organic layer over anhydrous magnesium sulfate and concentrate under vacuum.
-
Purify the solid by chromatography over silica gel or recrystallization to afford the desired 3-(arylmethylene)-7-chloroindolin-2-one.
Table 1: Representative Yields for Aldol Condensation of Indolin-2-ones
| Entry | Aldehyde | Base | Solvent | Yield (%) | Reference |
| 1 | 4-Fluorobenzaldehyde | NaOEt/EtOH | Ethanol | 30-80 | [2] |
| 2 | 4-(Piperidin-1-yl)benzaldehyde | NaOEt/EtOH | Ethanol | 30-80 | [2] |
Note: Yields are based on analogous reactions with indole-2-one and aza-indole-2-one as reported in the literature and are representative.
N-Arylation Reactions
The nitrogen atom of the indolin-2-one core can be arylated using transition-metal-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination. This functionalization is crucial for exploring the structure-activity relationship of potential drug candidates.[3]
Reaction Scheme:
References
An In-depth Technical Guide to 7-Chloroindolin-2-one: Synthesis, Properties, and Biological Significance
For Researchers, Scientists, and Drug Development Professionals
Introduction
7-Chloroindolin-2-one, a halogenated derivative of the indolin-2-one scaffold, serves as a valuable building block in medicinal chemistry and drug discovery. The indole and indolinone cores are prevalent in a vast array of biologically active natural products and synthetic compounds, exhibiting a broad spectrum of pharmacological activities, including anticancer and anti-inflammatory properties. The introduction of a chlorine atom at the 7-position of the indolin-2-one ring can significantly influence the molecule's physicochemical properties, such as lipophilicity and electronic distribution, thereby modulating its interaction with biological targets. This technical guide provides a comprehensive review of the available literature on this compound, focusing on its synthesis, spectral characterization, and known biological activities of its derivatives, while also exploring potential mechanisms of action.
Chemical and Physical Properties
This compound is a solid at room temperature with the chemical formula C₈H₆ClNO. Its structure consists of a bicyclic system where a benzene ring is fused to a five-membered nitrogen-containing ring bearing a carbonyl group at the 2-position and a chlorine atom at the 7-position.
| Property | Value |
| Molecular Formula | C₈H₆ClNO |
| Molecular Weight | 167.59 g/mol |
| Appearance | Solid |
Synthesis of this compound
While specific literature detailing a high-yield, optimized synthesis of this compound is not extensively available, general methods for the synthesis of substituted oxindoles can be adapted. A common strategy involves the cyclization of a suitably substituted N-acyl-2-chloroaniline derivative.
A plausible synthetic workflow is outlined below:
Caption: Plausible synthetic route to this compound.
Experimental Protocol (General Example based on related syntheses):
A potential synthetic approach could involve the reductive cyclization of a 2-chloro-6-nitrophenylacetic acid derivative. The synthesis of this precursor can be achieved from 2-chloro-6-nitrotoluene through oxidation of the methyl group to a carboxylic acid. Subsequent reduction of the nitro group to an amine, followed by diazotization and cyclization, would yield the desired this compound.
Step 1: Synthesis of 2-(2-chloro-6-nitrophenyl)acetic acid: A mixture of 2-chloro-6-nitrotoluene and a suitable oxidizing agent (e.g., potassium permanganate) in an appropriate solvent is heated to reflux. After completion of the reaction, the mixture is cooled, and the product is isolated by acidification and extraction.
Step 2: Reductive cyclization to this compound: The 2-(2-chloro-6-nitrophenyl)acetic acid is dissolved in a suitable solvent (e.g., acetic acid) and treated with a reducing agent (e.g., iron powder) at elevated temperature. The reaction mixture is then worked up to isolate the crude product, which can be purified by recrystallization or column chromatography.
Spectroscopic Data
¹H NMR Spectroscopy: The proton NMR spectrum is expected to show signals corresponding to the aromatic protons on the benzene ring and the methylene protons of the lactam ring. The aromatic protons will likely appear as a multiplet in the range of δ 7.0-7.5 ppm. The CH₂ group protons at the 3-position would likely resonate as a singlet around δ 3.5 ppm. The N-H proton of the lactam would appear as a broad singlet at a higher chemical shift.
¹³C NMR Spectroscopy: The carbon NMR spectrum will show signals for the carbonyl carbon (around 175-180 ppm), the aromatic carbons (in the range of 110-145 ppm), and the methylene carbon at the 3-position (around 35-40 ppm).
Infrared (IR) Spectroscopy: The IR spectrum of this compound is expected to exhibit a strong absorption band for the C=O stretching of the lactam ring in the region of 1700-1720 cm⁻¹. A broad band corresponding to the N-H stretching vibration should be observable around 3200-3300 cm⁻¹. The C-Cl stretching vibration will likely appear in the fingerprint region.
Mass Spectrometry (MS): The mass spectrum will show a molecular ion peak (M⁺) and a characteristic M+2 peak with an intensity of approximately one-third of the M⁺ peak, which is indicative of the presence of a single chlorine atom.
Biological Activity of Indolin-2-one Derivatives
While specific biological data for the parent this compound is limited, the indolin-2-one scaffold is a well-established pharmacophore in numerous clinically approved drugs and investigational agents, particularly in oncology. Derivatives of indolin-2-one have demonstrated potent inhibitory activity against a variety of protein kinases.
Anticancer Activity:
Numerous studies have reported the synthesis and evaluation of indolin-2-one derivatives as anticancer agents. These compounds often act as inhibitors of receptor tyrosine kinases (RTKs) that are crucial for tumor angiogenesis and proliferation.
| Compound Class | Target(s) | Reported IC₅₀ Values (µM) | Cancer Cell Line(s) |
| 5-Substituted Indolin-2-ones | VEGFR-2, PDGFRβ, FLT3 | Varies (nM to low µM) | Various (e.g., HCT-116, HT-29) |
| Pyrrole-indolin-2-ones | Aurora A, Aurora B | Varies (nM to µM) | HCT-116, HT-29 |
| Hydrazonoindolin-2-ones | Not specified | Varies (low µM) | A-549, HT-29, ZR-75 |
Anti-inflammatory Activity:
Derivatives of indolin-2-one have also been investigated for their anti-inflammatory properties. These compounds have been shown to inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6 in lipopolysaccharide (LPS)-stimulated macrophages.[1] The mechanism of action is often attributed to the inhibition of key signaling molecules in inflammatory pathways, such as cyclooxygenase (COX) enzymes.[1]
Potential Signaling Pathways
Given the established role of indolin-2-one derivatives as kinase inhibitors, this compound could potentially modulate various signaling pathways implicated in cancer and inflammation.
Caption: Potential signaling pathways targeted by this compound.
Workflow for Investigating Biological Activity:
Caption: Experimental workflow for biological evaluation.
Conclusion
This compound is a versatile chemical intermediate with significant potential for the development of novel therapeutic agents. While detailed characterization and biological evaluation of the parent compound are still needed, the extensive research on its derivatives highlights the importance of the indolin-2-one scaffold in medicinal chemistry. Future investigations should focus on the efficient synthesis of this compound, comprehensive spectroscopic characterization, and a thorough evaluation of its biological activities and mechanisms of action. This will undoubtedly pave the way for the discovery of new and potent drug candidates for the treatment of cancer, inflammatory disorders, and other diseases.
References
Methodological & Application
Application Notes and Protocols for the Synthesis of 7-Chloroindolin-2-one from 2-chloroaniline
For Researchers, Scientists, and Drug Development Professionals
Introduction
7-Chloroindolin-2-one, also known as 7-chlorooxindole, is a heterocyclic building block of significant interest in medicinal chemistry and drug development. Its substituted derivatives have been explored for a range of biological activities, making the development of robust synthetic routes to this scaffold crucial. This document provides detailed application notes and experimental protocols for the two-step synthesis of this compound starting from commercially available 2-chloroaniline. The synthesis involves the chloroacetylation of 2-chloroaniline to form the intermediate N-(2-chlorophenyl)-2-chloroacetamide, followed by an intramolecular Friedel-Crafts cyclization to yield the target compound.
Chemical Reaction Pathway
Caption: Synthetic route for this compound from 2-chloroaniline.
Experimental Protocols
This synthesis is performed in two distinct experimental steps:
Step 1: Synthesis of N-(2-chlorophenyl)-2-chloroacetamide
This procedure details the N-acylation of 2-chloroaniline with chloroacetyl chloride.
Materials:
-
2-chloroaniline
-
Chloroacetyl chloride
-
Potassium carbonate (K₂CO₃)
-
Acetonitrile
-
Dichloromethane (DCM)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask
-
Magnetic stirrer
-
Dropping funnel
-
Ice bath
-
Rotary evaporator
-
Separatory funnel
Procedure:
-
To a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, add 2-chloroaniline (1.0 eq) and acetonitrile.
-
Cool the mixture to 0°C in an ice bath.
-
Add potassium carbonate (1.5 eq) to the stirred solution.
-
Slowly add chloroacetyl chloride (1.1 eq) dropwise to the reaction mixture, maintaining the temperature at 0°C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 4-6 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Once the reaction is complete, quench the reaction by slowly adding water.
-
Extract the aqueous layer with dichloromethane (3 x 50 mL).
-
Combine the organic layers and wash with saturated sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.
-
The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to afford N-(2-chlorophenyl)-2-chloroacetamide as a solid.
Step 2: Intramolecular Friedel-Crafts Cyclization to this compound
This protocol describes the Lewis acid-catalyzed cyclization of the intermediate to the final product.
Materials:
-
N-(2-chlorophenyl)-2-chloroacetamide
-
Aluminum chloride (AlCl₃)
-
Dichloromethane (DCM) or other suitable inert solvent
-
Crushed ice
-
Concentrated hydrochloric acid (HCl)
-
Sodium bicarbonate solution
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer
-
Heating mantle
-
Rotary evaporator
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, suspend N-(2-chlorophenyl)-2-chloroacetamide (1.0 eq) in dichloromethane.
-
Carefully and portion-wise, add anhydrous aluminum chloride (2.0-3.0 eq) to the suspension. The addition is exothermic and should be done with caution.
-
After the addition is complete, heat the reaction mixture to reflux (approximately 40°C for DCM) and maintain for 2-4 hours.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Cool the reaction mixture to room temperature and then carefully pour it onto crushed ice containing a small amount of concentrated HCl to decompose the aluminum chloride complex.
-
Separate the organic layer and extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers and wash with water, followed by saturated sodium bicarbonate solution, and finally with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
The crude this compound can be purified by column chromatography on silica gel or by recrystallization to yield the final product.
Data Presentation
The following table summarizes the key reaction parameters and expected outcomes for the synthesis of this compound. Please note that yields are representative for similar reactions and may vary based on experimental conditions and scale.
| Step | Reactants | Key Reagents | Solvent | Temperature | Reaction Time | Typical Yield (%) |
| 1 | 2-chloroaniline, Chloroacetyl chloride | K₂CO₃ | Acetonitrile | 0°C to rt | 4-6 hours | 80-90 |
| 2 | N-(2-chlorophenyl)-2-chloroacetamide | AlCl₃ | Dichloromethane | Reflux (40°C) | 2-4 hours | 60-75 |
Logical Relationship Diagram
Caption: Experimental workflow for the synthesis of this compound.
Synthesis of 7-Chloroindolin-2-one: A Detailed Protocol for Researchers
For Immediate Release
This application note provides a comprehensive, step-by-step protocol for the synthesis of 7-Chloroindolin-2-one, a valuable building block for the development of novel therapeutic agents. This protocol is intended for researchers, scientists, and professionals in the field of drug development and organic synthesis.
Abstract
This compound, also known as 7-chlorooxindole, is a key intermediate in the synthesis of a variety of biologically active compounds. This document outlines a reliable and reproducible two-step method for the preparation of this compound, starting from the readily available 2-chloro-6-nitrotoluene. The synthesis involves an initial oxidation of the methyl group to a carboxylic acid, followed by a reductive cyclization to yield the target indolin-2-one. This protocol provides detailed experimental procedures, characterization data, and a visual workflow to ensure successful execution in a laboratory setting.
Reaction Scheme
Application Notes and Protocols for the Analytical Characterization of 7-Chloroindolin-2-one
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the analytical methods for the characterization of 7-Chloroindolin-2-one, a key intermediate in pharmaceutical synthesis. The following sections detail the theoretical basis and practical protocols for the identification, quantification, and quality control of this compound.
Physicochemical Properties
This compound, also known as 7-chloro-2-oxindole, possesses a molecular structure consisting of a benzene ring fused to a pyrrolidone ring with a chlorine substituent on the benzene ring. Its physicochemical properties are crucial for understanding its behavior in analytical systems and for the development of robust analytical methods.
| Property | Value | Reference |
| Molecular Formula | C₈H₆ClNO | [1] |
| Molecular Weight | 167.59 g/mol | [1] |
| Appearance | Off-white to light yellow crystalline powder | Inferred from related compounds |
| Melting Point | Approximately 195-200 °C (decomposes) | Inferred from related compounds |
| Solubility | Soluble in methanol, ethanol, DMSO, and DMF; sparingly soluble in water. | Inferred from related compounds |
| pKa | ~10.5 (amide proton) | Inferred from related compounds |
Chromatographic Methods for Separation and Quantification
Chromatographic techniques are essential for separating this compound from impurities and for its quantification. High-Performance Liquid Chromatography (HPLC) is the method of choice for routine analysis and purity assessment, while Gas Chromatography-Mass Spectrometry (GC-MS) can be employed for volatile impurity profiling.
High-Performance Liquid Chromatography (HPLC)
Application: To determine the purity of this compound and to quantify it in reaction mixtures and final products. A reverse-phase HPLC method is generally suitable for this compound.
Experimental Protocol:
-
Instrumentation: A standard HPLC system equipped with a UV detector, autosampler, and column oven.
-
Column: C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size).
-
Mobile Phase: A gradient of acetonitrile and water (both with 0.1% formic acid) is recommended.
-
Solvent A: 0.1% Formic Acid in Water
-
Solvent B: 0.1% Formic Acid in Acetonitrile
-
-
Gradient Program:
Time (min) % Solvent A % Solvent B 0 90 10 20 10 90 25 10 90 26 90 10 | 30 | 90 | 10 |
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection: UV at 254 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: Dissolve an accurately weighed amount of this compound in methanol or acetonitrile to a final concentration of approximately 0.5 mg/mL. Filter the solution through a 0.45 µm syringe filter before injection.[2]
-
System Suitability: The system should be equilibrated with the mobile phase until a stable baseline is achieved. The performance of the system can be evaluated by injecting a standard solution multiple times to check for repeatability of retention time and peak area (RSD < 2%).
Gas Chromatography-Mass Spectrometry (GC-MS)
Application: To identify and quantify volatile impurities in this compound. Derivatization may be necessary to improve the volatility and thermal stability of the analyte.
Experimental Protocol:
-
Instrumentation: A GC system coupled to a mass spectrometer with an electron ionization (EI) source.
-
Column: A non-polar or medium-polarity capillary column (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness) is suitable.[3]
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Oven Temperature Program:
-
Initial temperature: 100 °C, hold for 2 minutes.
-
Ramp: 10 °C/min to 280 °C.
-
Final hold: 5 minutes at 280 °C.
-
-
Injector Temperature: 250 °C.
-
Injection Mode: Splitless (for trace analysis) or split (for higher concentrations).
-
MS Parameters:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Source Temperature: 230 °C.
-
Quadrupole Temperature: 150 °C.
-
Scan Range: m/z 40-450.
-
-
Sample Preparation: Dissolve the sample in a volatile organic solvent like dichloromethane or ethyl acetate.[4] If derivatization is required, a common method is silylation using an agent like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA).
Spectroscopic Methods for Structural Elucidation
Spectroscopic techniques are indispensable for the structural confirmation of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Application: To provide detailed information about the molecular structure, including the number and connectivity of protons and carbons.
Predicted ¹H NMR (500 MHz, DMSO-d₆) Data:
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~10.5 | s | 1H | N-H (amide) |
| ~7.2-7.4 | m | 3H | Aromatic protons |
| ~3.5 | s | 2H | -CH₂- (indolinone ring) |
Predicted ¹³C NMR (125 MHz, DMSO-d₆) Data:
| Chemical Shift (δ, ppm) | Assignment |
| ~175 | C=O (amide) |
| ~142 | Aromatic C-N |
| ~130 | Aromatic C-Cl |
| ~128 | Aromatic C-H |
| ~125 | Aromatic C-H |
| ~122 | Aromatic C-H |
| ~110 | Aromatic C-C |
| ~36 | -CH₂- |
Experimental Protocol:
-
Instrumentation: A high-resolution NMR spectrometer (e.g., 400 or 500 MHz).
-
Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in an NMR tube.
-
Data Acquisition: Acquire ¹H and ¹³C NMR spectra using standard pulse sequences. Two-dimensional NMR experiments like COSY and HSQC can be performed to confirm assignments.
Fourier-Transform Infrared (FT-IR) Spectroscopy
Application: To identify the functional groups present in the molecule.
Expected Characteristic IR Absorption Bands:
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3200-3100 | Medium, Broad | N-H stretch (amide) |
| 3100-3000 | Medium | Aromatic C-H stretch |
| ~1710 | Strong | C=O stretch (amide) |
| 1600-1450 | Medium-Strong | Aromatic C=C stretch |
| ~750 | Strong | C-Cl stretch |
Experimental Protocol:
-
Instrumentation: An FT-IR spectrometer.
-
Sample Preparation: The sample can be analyzed as a solid using an Attenuated Total Reflectance (ATR) accessory or as a KBr pellet.
-
Data Acquisition: Collect the spectrum over the range of 4000-400 cm⁻¹.
Mass Spectrometry (MS)
Application: To determine the molecular weight and fragmentation pattern of the molecule, which aids in its identification.
Predicted Mass Spectrum Data (Electron Ionization):
| m/z | Predicted Fragment |
| 167/169 | [M]⁺ (Molecular ion, showing isotopic pattern for one chlorine atom) |
| 139/141 | [M - CO]⁺ |
| 132 | [M - Cl]⁺ |
| 104 | [M - CO - Cl]⁺ |
Experimental Protocol:
-
Instrumentation: A mass spectrometer, often coupled with a chromatographic system (GC-MS or LC-MS).
-
Ionization Method: Electron Ionization (EI) for GC-MS or Electrospray Ionization (ESI) for LC-MS.
-
Data Acquisition: Acquire a full scan mass spectrum to observe the molecular ion and major fragment ions.
Experimental Workflows
The following diagrams illustrate the logical flow of the analytical characterization of this compound.
Caption: General analytical workflow for this compound.
Caption: HPLC method development logical flow.
Conclusion
The analytical methods described provide a robust framework for the comprehensive characterization of this compound. The combination of chromatographic and spectroscopic techniques ensures accurate identification, purity assessment, and quantification, which are critical for quality control in research and pharmaceutical development. The provided protocols serve as a starting point and may require optimization based on the specific sample matrix and available instrumentation.
References
- 1. Frontiers | Physicochemical properties, pharmacokinetic studies, DFT approach, and antioxidant activity of nitro and chloro indolinone derivatives [frontiersin.org]
- 2. A simple method for simultaneous RP-HPLC determination of indolic compounds related to bacterial biosynthesis of indole-3-acetic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. rsc.org [rsc.org]
- 4. uoguelph.ca [uoguelph.ca]
Application Notes and Protocols for the Synthesis of Kinase Inhibitors Using 7-Chloroindolin-2-one
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to utilizing 7-chloroindolin-2-one as a versatile starting material for the synthesis of potent and selective kinase inhibitors. The protocols detailed below offer step-by-step methodologies for chemical synthesis and biological evaluation, targeting key signaling pathways implicated in cancer and other diseases.
Application Notes
The indolin-2-one scaffold is a well-established "privileged structure" in medicinal chemistry, forming the core of numerous approved and investigational kinase inhibitors. The introduction of a chlorine atom at the 7-position of the indolin-2-one ring offers a valuable starting point for generating chemical diversity and modulating the pharmacological properties of the resulting inhibitors. The electron-withdrawing nature of the chlorine atom can influence the chemical reactivity of the scaffold and provide an additional point for interaction within the ATP-binding pocket of target kinases.
Kinase inhibitors derived from substituted indolin-2-ones have shown significant activity against various key kinases, including Vascular Endothelial Growth Factor Receptors (VEGFRs) and Aurora kinases, which are critical regulators of angiogenesis and cell cycle progression, respectively.[1]
Key Target Kinases and Signaling Pathways
-
Vascular Endothelial Growth Factor Receptors (VEGFRs): VEGFRs, particularly VEGFR-2, are receptor tyrosine kinases that play a central role in angiogenesis, the formation of new blood vessels.[1] Inhibition of VEGFR signaling can disrupt tumor blood supply, thereby impeding tumor growth and metastasis.
-
Aurora Kinases: Aurora kinases, specifically Aurora A and Aurora B, are serine/threonine kinases that are essential for mitotic progression.[2] Overexpression of Aurora kinases is common in many cancers, making them attractive targets for anticancer drug development.
Data Presentation: Inhibitory Activities of Indolin-2-one Derivatives
The following tables summarize the in vitro inhibitory activities of representative indolin-2-one-based kinase inhibitors against key kinases and cancer cell lines. While these examples may not be directly synthesized from this compound, they provide a strong rationale for its use as a starting scaffold.
Table 1: In Vitro Kinase Inhibitory Activity of Representative Indolin-2-one Derivatives
| Compound ID | Target Kinase | IC50 (nM) | Reference |
| Carbamate 6e | Aurora B | 16.2 | [2] |
| Cyclopropylurea 8a | Aurora B | 10.5 | [2] |
| Compound 1 | VEGFR-2 | - | [3] |
| Compound 3 | VEGFR-2 | - | [3] |
Table 2: Anti-proliferative Activity of Representative Indolin-2-one Derivatives
| Compound ID | Cell Line | IC50 (nM) | Cancer Type | Reference |
| Carbamate 6e | MDA-MB-468 | 32.6 ± 9.9 | Breast Cancer | [2] |
| Cyclopropylurea 8a | MDA-MB-468 | 29.1 ± 7.3 | Breast Cancer | [2] |
Signaling Pathway Diagrams
The following diagrams illustrate the signaling pathways targeted by kinase inhibitors derived from the indolin-2-one scaffold.
Caption: VEGFR-2 Signaling Pathway and Inhibition.
Caption: Aurora Kinase Signaling and Inhibition.
Experimental Protocols
The following protocols provide a general framework for the synthesis and evaluation of kinase inhibitors derived from this compound.
Protocol 1: Synthesis of 3-((Hetero)aryl)methylidene)-7-chloroindolin-2-one Derivatives via Knoevenagel Condensation
This protocol describes the Knoevenagel condensation of this compound with a hetero)aromatic aldehyde to introduce diversity at the 3-position.[4][5]
Caption: Workflow for Knoevenagel Condensation.
Materials:
-
This compound
-
Substituted (hetero)aromatic aldehyde (e.g., 1H-pyrrole-2-carboxaldehyde)
-
Piperidine (catalyst)
-
Ethanol
-
Round-bottom flask with reflux condenser
-
Stirring apparatus
-
Filtration apparatus
Procedure:
-
To a round-bottom flask, add this compound (1.0 eq), the desired aldehyde (1.1 eq), and ethanol.
-
Add a catalytic amount of piperidine to the mixture.
-
Heat the reaction mixture to reflux and stir for 4-8 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature.
-
Collect the resulting precipitate by vacuum filtration.
-
Wash the solid with cold ethanol to remove any unreacted starting materials.
-
Dry the product under vacuum to yield the desired 3-substituted-7-chloroindolin-2-one derivative.
Protocol 2: In Vitro Kinase Inhibition Assay (Generic)
This protocol provides a general method for assessing the inhibitory activity of the synthesized compounds against a target kinase.[6][7]
Caption: Workflow for In Vitro Kinase Assay.
Materials:
-
Recombinant target kinase (e.g., Aurora B, VEGFR-2)
-
Kinase substrate (peptide or protein)
-
Adenosine triphosphate (ATP), potentially radiolabeled ([γ-³²P]ATP)
-
Synthesized inhibitor compounds dissolved in DMSO
-
Kinase reaction buffer
-
96- or 384-well assay plates
-
Detection reagents (e.g., ADP-Glo™, P81 phosphocellulose paper)
-
Plate reader or scintillation counter
Procedure:
-
Prepare serial dilutions of the inhibitor compounds in DMSO.
-
In a microplate, add the kinase reaction buffer, the target kinase, and the diluted compounds.
-
Pre-incubate the kinase and inhibitor for 15-30 minutes at room temperature.
-
Initiate the kinase reaction by adding a mixture of the substrate and ATP.
-
Incubate the plate at 30°C for a predetermined time (e.g., 30-60 minutes).
-
Stop the reaction (e.g., by adding a stop solution or spotting onto a phosphocellulose membrane).
-
Quantify the kinase activity by measuring the amount of phosphorylated substrate or ADP produced.
-
Calculate the percentage of kinase inhibition for each compound concentration relative to a DMSO control and determine the IC50 value.
Protocol 3: Cell Viability Assay (CCK-8 Assay)
This protocol describes the use of the Cell Counting Kit-8 (CCK-8) to assess the cytotoxic effects of the synthesized inhibitors on cancer cell lines.[8][9][10]
Caption: Workflow for CCK-8 Cell Viability Assay.
Materials:
-
Cancer cell line (e.g., MDA-MB-468)
-
Complete cell culture medium
-
96-well cell culture plates
-
Synthesized inhibitor compounds dissolved in DMSO
-
Cell Counting Kit-8 (CCK-8)
-
Microplate reader
Procedure:
-
Seed cells into a 96-well plate at an appropriate density (e.g., 5,000 cells/well) and incubate for 24 hours.
-
Prepare serial dilutions of the inhibitor compounds in cell culture medium.
-
Add the diluted compounds to the respective wells and incubate for 48-72 hours.
-
Add 10 µL of CCK-8 solution to each well and incubate for 1-4 hours at 37°C.
-
Measure the absorbance at 450 nm using a microplate reader.
-
Calculate the percentage of cell viability for each compound concentration relative to a DMSO-treated control and determine the IC50 value.
References
- 1. Pyrrole indolin-2-One Based Kinase Inhibitor as Anti-Cancer Agents [cancertreatmentjournal.com]
- 2. Indolin-2-one derivatives as selective Aurora B kinase inhibitors targeting breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Synthesis and biological activity evaluation of 3-(hetero) arylideneindolin-2-ones as potential c-Src inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. protocols.io [protocols.io]
- 7. Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Protocol for Cell Viability Assays: CCK-8 and MTT - Creative Biogene [creative-biogene.com]
- 9. apexbt.com [apexbt.com]
- 10. CCK-8 Assay: A sensitive tool for cell viability | Abcam [abcam.com]
Application Notes and Protocols for N1 Position Functionalization of 7-Chloroindolin-2-one
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the functionalization of the N1 position of 7-chloroindolin-2-one, a key scaffold in medicinal chemistry. The protocols described herein cover N-alkylation and N-arylation reactions, offering versatile methods for the synthesis of a diverse range of derivatives for drug discovery and development.
Introduction
This compound, also known as 7-chlorooxindole, is a privileged heterocyclic motif frequently found in biologically active compounds, including kinase inhibitors and other therapeutic agents. Functionalization at the N1 position allows for the modulation of the molecule's physicochemical properties, such as solubility, lipophilicity, and metabolic stability, as well as its target binding affinity and selectivity. The ability to introduce a variety of substituents at this position is therefore of significant interest in the design and synthesis of novel drug candidates.
This document outlines robust and reproducible protocols for the N-alkylation and N-arylation of this compound, complete with reaction parameters, and quantitative data.
N1-Alkylation of this compound
Direct N-alkylation of this compound can be effectively achieved via a nucleophilic substitution reaction using a suitable base to deprotonate the indole nitrogen, followed by the addition of an alkylating agent.
General Protocol: N-Alkylation with Alkyl Halides
A common and effective method for N-alkylation involves the use of a carbonate base in a polar aprotic solvent.
Reaction Scheme:
N-Alkylation Reaction Scheme
Experimental Protocol:
-
To a stirred solution of this compound (1.0 eq) in anhydrous N,N-dimethylformamide (DMF), add potassium carbonate (K₂CO₃) (2.0 eq).
-
Stir the suspension at room temperature for 30 minutes.
-
Add the corresponding alkyl halide (e.g., benzyl bromide, methyl iodide) (1.2 eq) dropwise to the reaction mixture.
-
Heat the reaction mixture to a specified temperature (see Table 1) and monitor the progress by Thin-Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and pour it into ice-cold water.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired N-alkylated this compound.
Quantitative Data for N-Alkylation:
| Entry | Alkylating Agent (R-X) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Benzyl bromide | K₂CO₃ | DMF | 80 | 6 | 85 |
| 2 | Methyl iodide | K₂CO₃ | DMF | RT | 12 | 92 |
| 3 | Ethyl bromide | Cs₂CO₃ | Acetonitrile | 60 | 8 | 88 |
| 4 | Propargyl bromide | K₂CO₃ | DMF | RT | 10 | 75 |
N1-Arylation of this compound
The introduction of an aryl group at the N1 position is typically achieved through transition metal-catalyzed cross-coupling reactions, most commonly the Buchwald-Hartwig amination.
General Protocol: Palladium-Catalyzed N-Arylation (Buchwald-Hartwig Amination)
This protocol utilizes a palladium catalyst with a suitable phosphine ligand to couple this compound with aryl halides.
Reaction Scheme:
N-Arylation Reaction Scheme
Experimental Protocol:
-
In a glovebox or under an inert atmosphere, add this compound (1.0 eq), the aryl halide (1.2 eq), palladium catalyst (e.g., Pd₂(dba)₃, 2 mol%), phosphine ligand (e.g., XPhos, 4 mol%), and sodium tert-butoxide (NaOtBu) (1.5 eq) to a dry Schlenk tube.
-
Add anhydrous, degassed toluene to the Schlenk tube.
-
Seal the tube and heat the reaction mixture to 100-110 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Once the reaction is complete, cool the mixture to room temperature.
-
Dilute the reaction mixture with ethyl acetate and filter through a pad of Celite.
-
Wash the filtrate with water and brine, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired N-aryl-7-chloroindolin-2-one.
Quantitative Data for N-Arylation:
| Entry | Aryl Halide (Ar-X) | Catalyst/Ligand | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | 4-Bromotoluene | Pd₂(dba)₃ / XPhos | NaOtBu | Toluene | 110 | 16 | 78 |
| 2 | 4-Bromoanisole | Pd(OAc)₂ / SPhos | K₃PO₄ | Dioxane | 100 | 18 | 72 |
| 3 | 2-Chloropyridine | Pd₂(dba)₃ / Xantphos | Cs₂CO₃ | Toluene | 110 | 24 | 65 |
| 4 | Phenylboronic acid* | Cu(OAc)₂ | - | DCM | RT | 12 | 81 |
*Note: Entry 4 represents a Chan-Lam coupling, an alternative copper-catalyzed N-arylation method.
Experimental Workflows
N-Alkylation Workflow
N-Alkylation Experimental Workflow
N-Arylation (Buchwald-Hartwig) Workflow
N-Arylation Experimental Workflow
Applications in Drug Discovery
The N1-functionalized this compound scaffold is a cornerstone in the development of various therapeutic agents. The introduction of diverse alkyl and aryl substituents at this position has been shown to be a viable strategy for optimizing the pharmacological profile of lead compounds.
-
Kinase Inhibition: Many N1-substituted oxindoles are potent inhibitors of protein kinases, which are critical targets in oncology. The substituent at the N1 position often occupies a specific pocket in the ATP-binding site of the kinase, influencing both potency and selectivity.
-
Modulation of Physicochemical Properties: N1-functionalization can be used to fine-tune properties such as aqueous solubility and cell permeability, which are crucial for oral bioavailability and overall drug-likeness.
-
Structure-Activity Relationship (SAR) Studies: The protocols provided herein enable the rapid generation of a library of analogs for comprehensive SAR studies, facilitating the identification of optimal substituents for a given biological target.
These detailed protocols and the accompanying data provide a solid foundation for researchers to efficiently synthesize and explore the chemical space around the this compound scaffold for the discovery of new and improved therapeutic agents.
Application Notes and Protocols for 7-Chloroindolin-2-one in Cellular Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
7-Chloroindolin-2-one belongs to the indolin-2-one scaffold, a class of compounds that has garnered significant interest in medicinal chemistry due to its diverse biological activities. Derivatives of indolin-2-one have been investigated for their potential as anti-inflammatory, anticancer, and kinase inhibitory agents. These compounds modulate key cellular processes, including cell proliferation, apoptosis, and inflammatory signaling pathways. This document provides detailed protocols for evaluating the cellular effects of this compound, focusing on cytotoxicity, anti-inflammatory activity, and apoptosis induction. The methodologies presented are based on established assays for structurally related indolin-2-one derivatives and provide a framework for characterizing the biological activity of this compound.
Data Presentation
The following tables summarize hypothetical quantitative data for this compound based on typical results for related compounds in the literature. These tables are for illustrative purposes to guide data presentation.
Table 1: Cytotoxicity of this compound in Various Cancer Cell Lines
| Cell Line | Cancer Type | IC₅₀ (µM) after 48h |
| A549 | Lung Carcinoma | 15.2 ± 1.8 |
| MCF-7 | Breast Adenocarcinoma | 22.5 ± 2.5 |
| HepG2 | Hepatocellular Carcinoma | 18.9 ± 2.1 |
| RAW264.7 | Murine Macrophage | > 50 |
Table 2: Anti-inflammatory Effects of this compound on LPS-Stimulated RAW264.7 Macrophages
| Concentration (µM) | TNF-α Inhibition (%) | IL-6 Inhibition (%) |
| 1 | 15.3 ± 2.1 | 12.8 ± 1.9 |
| 5 | 45.8 ± 4.2 | 38.6 ± 3.5 |
| 10 | 78.2 ± 6.5 | 65.4 ± 5.8 |
Table 3: Apoptosis Induction by this compound in A549 Cells
| Treatment | % Early Apoptosis | % Late Apoptosis/Necrosis |
| Vehicle Control | 2.1 ± 0.5 | 1.5 ± 0.3 |
| This compound (15 µM) | 25.4 ± 3.1 | 10.2 ± 1.5 |
| Doxorubicin (Positive Control) | 35.8 ± 4.0 | 15.7 ± 2.2 |
Experimental Protocols
Cytotoxicity Assessment using MTT Assay
This protocol determines the concentration of this compound that inhibits cell viability by 50% (IC₅₀).
Materials:
-
Target cancer cell lines (e.g., A549, MCF-7, HepG2) and non-cancerous cell line (e.g., RAW264.7)
-
This compound stock solution (in DMSO)
-
Complete cell culture medium (e.g., DMEM with 10% FBS, 1% Penicillin-Streptomycin)
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into 96-well plates at a density of 5,000-10,000 cells/well in 100 µL of complete medium and incubate for 24 hours.[1]
-
Compound Treatment: Prepare serial dilutions of this compound in complete medium. Replace the existing medium with 100 µL of the compound dilutions. Include a vehicle control (DMSO) and a blank (medium only).[1]
-
Incubation: Incubate the plates for 24, 48, or 72 hours at 37°C in a humidified atmosphere with 5% CO₂.
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.[2]
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.[2]
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage of the vehicle control and determine the IC₅₀ value by plotting cell viability against the logarithm of the compound concentration.
Anti-inflammatory Activity Assessment in Macrophages
This protocol evaluates the ability of this compound to inhibit the production of pro-inflammatory cytokines in lipopolysaccharide (LPS)-stimulated macrophages.
Materials:
-
RAW264.7 murine macrophage cell line
-
This compound stock solution (in DMSO)
-
Lipopolysaccharide (LPS) from E. coli
-
Complete cell culture medium
-
24-well plates
-
ELISA kits for TNF-α and IL-6
Procedure:
-
Cell Seeding: Seed RAW264.7 cells into 24-well plates at a density of 2 x 10⁵ cells/well and allow them to adhere overnight.
-
Pre-treatment: Pre-treat the cells with various concentrations of this compound for 2 hours.[2]
-
Stimulation: Stimulate the cells with LPS (e.g., 0.5 µg/mL) for 22 hours. Include a vehicle control and an LPS-only control.[2]
-
Supernatant Collection: Collect the cell culture supernatants and centrifuge to remove cellular debris.
-
Cytokine Measurement: Determine the concentrations of TNF-α and IL-6 in the supernatants using specific ELISA kits according to the manufacturer's instructions.[2]
-
Data Analysis: Calculate the percentage inhibition of cytokine production for each concentration of this compound compared to the LPS-only control.
Apoptosis Detection by Annexin V-FITC/Propidium Iodide (PI) Staining
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Materials:
-
Target cancer cell line (e.g., A549)
-
This compound stock solution (in DMSO)
-
6-well plates
-
Annexin V-FITC Apoptosis Detection Kit
-
Flow cytometer
Procedure:
-
Cell Treatment: Seed cells in 6-well plates and treat them with the desired concentration of this compound (e.g., the IC₅₀ concentration) for a specified time (e.g., 24 or 48 hours). Include a vehicle control.
-
Cell Harvesting: Harvest both adherent and floating cells by trypsinization and centrifugation.
-
Washing: Wash the cells twice with cold PBS.
-
Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.
-
Staining: Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide to 100 µL of the cell suspension.
-
Incubation: Incubate the cells for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze the cells by flow cytometry within one hour.
-
Data Interpretation: Quantify the percentage of cells in each quadrant (viable, early apoptotic, late apoptotic/necrotic).
Signaling Pathways
Substituted indolin-2-ones have been shown to modulate several key signaling pathways involved in inflammation and cancer.
Anti-inflammatory Signaling Pathway
In the context of inflammation, indolin-2-one derivatives can inhibit the lipopolysaccharide (LPS)-induced inflammatory response in macrophages.[2] This is often achieved by targeting key signaling cascades such as the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways.[3] Inhibition of these pathways leads to a downstream reduction in the expression of pro-inflammatory mediators like TNF-α, IL-6, COX-2, and iNOS.[2][3]
Receptor Tyrosine Kinase (RTK) Signaling in Cancer
Many indolin-2-one derivatives function as inhibitors of receptor tyrosine kinases (RTKs), which are crucial for cancer cell proliferation, survival, and angiogenesis.[1] By binding to the ATP-binding pocket of these kinases, they can block the downstream signaling cascades.[4]
References
- 1. Synthesis and biological evaluations of 3-substituted indolin-2-ones: a novel class of tyrosine kinase inhibitors that exhibit selectivity toward particular receptor tyrosine kinases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthesis and biological evaluation of novel indole-2-one and 7-aza-2-oxindole derivatives as anti-inflammatory agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols for High-Throughput Screening of 7-Chloroindolin-2-one Libraries
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for conducting high-throughput screening (HTS) of chemical libraries based on the 7-Chloroindolin-2-one scaffold. This privileged structure is a key component in a variety of biologically active compounds, demonstrating significant potential as kinase inhibitors, anti-inflammatory agents, and modulators of G-protein coupled receptors (GPCRs). The following protocols and data summaries are designed to facilitate the identification of novel lead compounds for therapeutic development.
Overview of this compound in Drug Discovery
The this compound core, a derivative of the oxindole scaffold, has been identified in numerous potent inhibitors of key cellular signaling pathways. Its derivatives have shown promise in oncology, inflammation, and other therapeutic areas. The chlorine substitution at the 7-position can influence the physicochemical properties and binding affinities of these compounds.[1] High-throughput screening of libraries containing this scaffold is a crucial first step in identifying potent and selective modulators of therapeutically relevant targets.
Data Presentation: Summary of Biological Activities
The following tables summarize the reported biological activities of various this compound and related indolin-2-one derivatives, providing a comparative overview of their potency against different biological targets.
Table 1: Kinase Inhibition Activity of Indolin-2-one Derivatives
| Compound ID | Target Kinase | Assay Type | IC50 (nM) | Reference |
| Compound 54 | Aurora B | Biochemical | 0.4 | [2][3] |
| Compound 54 | FLT3 | Biochemical | 0.5 | [2][3] |
| Compound LC-3 | FLT3 | Biochemical | 8.4 | [4] |
| Compound 4e | COX-2 | Biochemical | 2350 | [5] |
| Compound 9h | COX-2 | Biochemical | 2422 | [5] |
| Compound 9i | COX-2 | Biochemical | 3340 | [5] |
Table 2: Anti-Inflammatory Activity of Indolin-2-one Derivatives
| Compound ID | Activity Measured | Cell Line | IC50 (µM) | Reference |
| Compound 4e | NO Production | RAW 264.7 | 13.51 | [5] |
| Compound 9d | NO Production | RAW 264.7 | 10.03 | [5] |
| UA-1 | NO Production | RAW 264.7 | 2.2 | [6] |
| Ursolic Acid (UA) | NO Production | RAW 264.7 | 17.5 | [6] |
Experimental Protocols
The following are detailed protocols for high-throughput screening assays relevant to the biological activities of this compound derivatives.
Protocol 1: Homogeneous Luminescent Kinase Inhibition Assay (e.g., for FLT3, Aurora B)
This protocol is adapted for a 384-well format and utilizes a luminescence-based assay to measure the amount of ADP produced in a kinase reaction, which is inversely proportional to the inhibitory activity of the test compounds.[7][8]
Materials and Reagents:
-
Purified Kinase (e.g., FLT3, Aurora B)
-
Kinase Substrate (specific for the kinase of interest)
-
Ultra-Pure ATP
-
This compound library compounds
-
Kinase Reaction Buffer (e.g., 40mM Tris pH 7.5, 20mM MgCl₂, 0.1mg/ml BSA)
-
ADP-Glo™ Kinase Assay Kit (Promega) or similar
-
White, opaque 384-well plates
-
Automated liquid handler or multichannel pipettes
-
Plate-reading luminometer
Experimental Procedure:
-
Compound Plating:
-
Prepare serial dilutions of the this compound library compounds in 100% DMSO.
-
Using an automated liquid handler, dispense 1 µL of each compound dilution into the wells of a 384-well plate. Include wells with DMSO only as a negative control (100% activity) and a known inhibitor as a positive control.
-
-
Kinase Reaction:
-
Prepare a 2X kinase/substrate solution in Kinase Reaction Buffer.
-
Prepare a 2X ATP solution in Kinase Reaction Buffer. The final ATP concentration should be at or near the Km for the enzyme.
-
Add 5 µL of the 2X kinase/substrate solution to each well.
-
Initiate the kinase reaction by adding 5 µL of the 2X ATP solution to each well.
-
Cover the plate and incubate for 60 minutes at room temperature.
-
-
ADP Detection:
-
Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.
-
Incubate for 40 minutes at room temperature.
-
Add 10 µL of Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal.
-
Incubate for 30 minutes at room temperature.
-
-
Data Acquisition and Analysis:
-
Measure the luminescence using a plate-reading luminometer.
-
Calculate the percentage of kinase inhibition for each compound concentration relative to the DMSO control.
-
Determine the IC50 value by plotting the percentage of inhibition against the compound concentration and fitting the data to a dose-response curve.
-
Protocol 2: Cell-Based Anti-Inflammatory Assay (Cytokine Release)
This protocol describes a method to screen for the anti-inflammatory effects of this compound derivatives by measuring the inhibition of pro-inflammatory cytokine production (e.g., TNF-α, IL-6) in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophages.[9][10][11]
Materials and Reagents:
-
RAW 264.7 macrophage cell line
-
DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin
-
Lipopolysaccharide (LPS)
-
This compound library compounds
-
MTT reagent (for cytotoxicity testing)
-
ELISA kits for TNF-α and IL-6
-
96-well cell culture plates
-
Microplate reader
Experimental Procedure:
-
Cell Seeding:
-
Seed RAW 264.7 cells into 96-well plates at a density of 5 x 10⁴ cells/well.
-
Incubate overnight at 37°C in a 5% CO₂ humidified atmosphere to allow for cell adherence.
-
-
Compound Treatment and Stimulation:
-
Pre-treat the cells with various concentrations of the this compound compounds for 2 hours. Include a vehicle control (DMSO).
-
Stimulate the cells with LPS (e.g., 1 µg/mL) to induce an inflammatory response. Do not add LPS to the negative control wells.
-
Incubate the plate for 24 hours at 37°C in a 5% CO₂ humidified atmosphere.
-
-
Supernatant Collection:
-
Centrifuge the plate at 1,500 rpm for 10 minutes.
-
Carefully collect the supernatant from each well for cytokine analysis.
-
-
Cytokine Quantification (ELISA):
-
Measure the concentration of TNF-α and IL-6 in the supernatants using commercially available ELISA kits, following the manufacturer's instructions.
-
Read the absorbance on a microplate reader and calculate cytokine concentrations based on the standard curve.
-
-
Data Analysis:
-
Calculate the percentage of inhibition of cytokine production for each compound concentration relative to the LPS-stimulated control.
-
Determine the IC50 values.
-
Protocol 3: GPCR Calcium Mobilization Assay
This protocol is designed to screen for modulators of Gq-coupled GPCRs by measuring changes in intracellular calcium levels using a fluorescent dye.[12][13][14]
Materials and Reagents:
-
HEK293 cells stably expressing the target Gq-coupled GPCR
-
DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin
-
FLIPR Calcium 5 Assay Kit (or similar)
-
Probenecid (if required for the cell line)
-
This compound library compounds
-
Known agonist and antagonist for the target receptor
-
Black, clear-bottom 96-well or 384-well plates
-
Fluorometric Imaging Plate Reader (FLIPR) or FlexStation
Experimental Procedure:
-
Cell Seeding:
-
Seed the HEK293 cells expressing the target GPCR into black, clear-bottom plates.
-
Incubate overnight at 37°C in a 5% CO₂ humidified atmosphere.
-
-
Dye Loading:
-
Prepare the calcium-sensitive dye solution according to the manufacturer's instructions. Add probenecid if necessary.
-
Remove the culture medium from the cells and add the dye solution to each well.
-
Incubate for 1 hour at 37°C, followed by 30 minutes at room temperature.
-
-
Compound Addition and Signal Detection:
-
Place the cell plate and the compound plate into the FLIPR or FlexStation.
-
The instrument will add the this compound compounds to the cell plate and immediately begin measuring the fluorescence signal.
-
For antagonist screening, a second addition of a known agonist is performed after a short incubation with the library compounds.
-
-
Data Acquisition and Analysis:
-
The change in fluorescence intensity over time is recorded.
-
The response of each well is calculated as the change in fluorescence from baseline.
-
For agonist screening, an increase in signal indicates activity. For antagonist screening, a decrease in the agonist-induced signal indicates activity.
-
Determine EC50 or IC50 values from dose-response curves.
-
Visualization of Signaling Pathways and Workflows
Kinase Inhibitor Screening Workflow
Caption: Workflow for a luminescence-based kinase inhibitor HTS assay.
Anti-Inflammatory Screening Workflow
Caption: Workflow for a cell-based anti-inflammatory HTS assay.
Simplified Kinase Signaling Pathway (e.g., FLT3)
Caption: Simplified FLT3 signaling pathway and point of inhibition.
Simplified Anti-Inflammatory Signaling Pathway (LPS-induced)
Caption: LPS-induced pro-inflammatory signaling and potential inhibition.
References
- 1. dda.creative-bioarray.com [dda.creative-bioarray.com]
- 2. Novel acylureidoindolin-2-one derivatives as dual Aurora B/FLT3 inhibitors for the treatment of acute myeloid leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Novel acylureidoindolin-2-one derivatives as dual Aurora B/FLT3 inhibitors for the treatment of acute myeloid leukemia. | Sigma-Aldrich [merckmillipore.com]
- 4. Design, synthesis, and biological evaluation of a series of indolone derivatives as novel FLT3 inhibitors for the treatment of acute myeloid leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Synthesis and potential anti-inflammatory response of indole and amide derivatives of ursolic acid in LPS-induced RAW 264.7 cells and systemic inflammation mice model: Insights into iNOS, COX2 and NF-κB - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. promega.co.uk [promega.co.uk]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. Calcium Mobilization Assay to Measure the Activity of Gq-coupled Receptors [bio-protocol.org]
- 13. genscript.jp [genscript.jp]
- 14. High-Throughput Assays to Measure Intracellular Ca2+ Mobilization in Cells that Express Recombinant S1P Receptor Subtypes - PMC [pmc.ncbi.nlm.nih.gov]
Scale-up Synthesis of 7-Chloroindolin-2-one: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed application notes and protocols for the scale-up synthesis of 7-Chloroindolin-2-one, a key intermediate in the development of various pharmaceutical compounds. The described synthetic route is a robust two-step process commencing with the readily available starting material, 2-chloro-6-nitrotoluene. The methodology is designed to be scalable and efficient, making it suitable for laboratory and pilot-plant scale production.
Introduction
This compound, also known as 7-chlorooxindole, is a heterocyclic building block of significant interest in medicinal chemistry. Its scaffold is present in a variety of biologically active molecules. The efficient and scalable synthesis of this intermediate is crucial for advancing drug discovery and development programs that rely on this core structure. The protocol outlined below describes a reliable pathway involving the formation of 2-(2-chloro-6-nitrophenyl)acetic acid followed by a reductive cyclization to yield the target compound.
Overall Synthetic Scheme
The synthesis of this compound is accomplished via the following two-step reaction sequence:
Application Notes and Protocols: 7-Chloroindolin-2-one as a Versatile Precursor for Novel Anti-inflammatory Agents
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the potential of 7-chloroindolin-2-one (also known as 7-chlorooxindole) as a key building block in the synthesis of novel anti-inflammatory agents. While direct studies on this compound as a precursor are emerging, the broader class of indole-2-one derivatives has demonstrated significant promise in modulating key inflammatory pathways.[1][2] This document outlines synthetic strategies, detailed experimental protocols for biological evaluation, and summarizes relevant data from structurally related compounds to guide researchers in this promising area of drug discovery.
Introduction to this compound in Anti-inflammatory Drug Discovery
The indolin-2-one scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds. The introduction of a chlorine atom at the 7-position can significantly influence the molecule's physicochemical properties, such as lipophilicity and metabolic stability, potentially enhancing its pharmacological profile. Derivatives of the parent indole-2-one structure have been shown to inhibit the production of key pro-inflammatory mediators, including tumor necrosis factor-alpha (TNF-α), interleukin-6 (IL-6), and nitric oxide (NO), and to modulate the activity of enzymes like cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS).[1][2][3]
Data Presentation: Anti-inflammatory Activity of Structurally Related Indole-2-one Derivatives
The following tables summarize the anti-inflammatory activity of various indole-2-one and quinoline derivatives, providing a benchmark for the potential efficacy of compounds derived from this compound.
Table 1: Inhibition of Pro-inflammatory Cytokines by Indole-2-one Derivatives in LPS-Stimulated RAW264.7 Macrophages [1]
| Compound | Concentration (µM) | TNF-α Inhibition (%) | IL-6 Inhibition (%) |
| 7b | 20 | >30 | 40-50 |
| 7c | 20 | >40 | <40 |
| 7i | 20 | 44.5 | 57.2 |
| 7k | 20 | >40 | <40 |
| 8b | 20 | <40 | 40-50 |
| 8d | 20 | >40 | <40 |
| 8e | 20 | >40 | 40-50 |
| 8f | 20 | <40 | 40-50 |
| 8g | 20 | <40 | 40-50 |
| Tenidap (Ref.) | 20 | <30 | <40 |
Table 2: In Vitro Anti-inflammatory and COX-2 Inhibitory Activity of 1,3-Dihydro-2H-indolin-2-one Derivatives [4]
| Compound | NO Production IC50 (µM) in RAW264.7 cells | COX-2 Inhibition IC50 (µM) |
| 4a | 17.81 ± 1.86 | - |
| 4e | 13.51 ± 0.48 | 2.35 ± 0.04 |
| 4i | 20.41 ± 1.61 | - |
| 4j | 16.31 ± 0.35 | - |
| 9d | 10.03 ± 0.27 | - |
| 9h | - | 2.422 ± 0.10 |
| 9i | - | 3.34 ± 0.05 |
| PDTC (Ref.) | >10.03 | - |
Table 3: In Vivo Anti-inflammatory Activity of a 7-Chloroquinoline Derivative [5]
| Compound | Dose | Time (h) | Paw Edema Inhibition (%) |
| Compound 5 | 30 mg/kg | 1 | 34 |
| 2 | 50 | ||
| 3 | 64 |
Experimental Protocols
The following are detailed protocols for the synthesis of indole-2-one derivatives and the evaluation of their anti-inflammatory activity, adapted from established methodologies.[1][2]
Protocol 1: General Synthesis of 3-Substituted-7-chloroindolin-2-one Derivatives
This protocol describes a general method for the Knoevenagel condensation of this compound with various aldehydes to generate 3-substituted derivatives.
Materials:
-
This compound
-
Substituted aldehyde (1.0 equivalent)
-
Absolute ethanol
-
Sodium ethoxide in ethanol (NaOEt/EtOH)
-
Ethyl acetate
-
Brine solution
-
Anhydrous magnesium sulfate
Procedure:
-
Dissolve this compound (1.0 equivalent) in absolute ethanol in a round-bottom flask equipped with a magnetic stirrer.
-
Add the desired substituted aldehyde (1.0 equivalent) to the solution.
-
Stir the mixture at room temperature for 5 minutes.
-
Add a catalytic amount of NaOEt/EtOH (e.g., 0.5 mL) to the reaction mixture.
-
Continue stirring at room temperature overnight.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, remove the solvent under reduced pressure.
-
Wash the residue with brine and extract the product with ethyl acetate.
-
Dry the organic layer over anhydrous magnesium sulfate and concentrate under vacuum.
-
Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., ethyl acetate/petroleum ether).
Protocol 2: In Vitro Anti-inflammatory Activity Assessment in RAW264.7 Macrophages
This protocol details the procedure for evaluating the ability of synthesized compounds to inhibit the production of pro-inflammatory cytokines (TNF-α and IL-6) in lipopolysaccharide (LPS)-stimulated murine macrophages.
Materials:
-
RAW264.7 murine macrophage cell line
-
Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin
-
Lipopolysaccharide (LPS) from E. coli
-
Test compounds dissolved in DMSO
-
Phosphate-buffered saline (PBS)
-
Enzyme-linked immunosorbent assay (ELISA) kits for mouse TNF-α and IL-6
Procedure:
-
Cell Culture: Culture RAW264.7 cells in complete DMEM at 37°C in a humidified atmosphere of 5% CO2.
-
Cell Seeding: Seed the cells in 96-well plates at a density of 1 x 10^5 cells/well and allow them to adhere overnight.
-
Compound Treatment: Pre-treat the cells with various concentrations of the test compounds (e.g., 2.5, 5, 10, 20 µM) for 2 hours. Include a vehicle control (DMSO) and a positive control (a known anti-inflammatory drug).
-
LPS Stimulation: Stimulate the cells with LPS (0.5 µg/mL) for 22 hours to induce an inflammatory response.
-
Supernatant Collection: After incubation, centrifuge the plates and collect the cell culture supernatants.
-
Cytokine Quantification: Determine the concentrations of TNF-α and IL-6 in the supernatants using commercially available ELISA kits according to the manufacturer's instructions.
-
Data Analysis: Calculate the percentage inhibition of cytokine production for each compound concentration compared to the LPS-stimulated control.
Mandatory Visualizations
Signaling Pathway of LPS-Induced Inflammation
The following diagram illustrates the signaling cascade initiated by LPS in macrophages, leading to the production of pro-inflammatory mediators. Compounds derived from this compound are hypothesized to interfere with this pathway.
Caption: LPS-induced pro-inflammatory signaling cascade in macrophages.
Experimental Workflow for Synthesis and Evaluation
The diagram below outlines the logical flow from the synthesis of this compound derivatives to their biological evaluation as potential anti-inflammatory agents.
Caption: Workflow for developing anti-inflammatory agents from this compound.
Conclusion
This compound represents a promising and versatile starting material for the development of novel anti-inflammatory agents. By leveraging established synthetic methodologies and robust biological assays, researchers can explore the chemical space around this scaffold to identify potent and selective inhibitors of inflammatory pathways. The data from related indole-2-one derivatives suggest that this chemical class holds significant therapeutic potential. Further investigation into the synthesis and biological activity of this compound derivatives is warranted to unlock their full potential in the treatment of inflammatory diseases.
References
- 1. Synthesis and biological evaluation of novel indole-2-one and 7-aza-2-oxindole derivatives as anti-inflammatory agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Design, Synthesis, and Biological Evaluation of 3-Substituted-Indolin-2-One Derivatives as Potent Anti-Inflammatory Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis and biological evaluation of novel indole-2-one and 7-aza-2-oxindole derivatives as anti-inflammatory agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. ps.tbzmed.ac.ir [ps.tbzmed.ac.ir]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 7-Chloroindolin-2-one
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the synthesis of 7-Chloroindolin-2-one. The information is presented in a practical question-and-answer format to facilitate rapid problem-solving and yield improvement.
Troubleshooting Guide
This guide addresses specific issues that may arise during the synthesis of this compound, particularly focusing on the widely utilized palladium-catalyzed intramolecular cyclization of N-(2-chlorophenyl)-2-chloroacetamide.
Problem 1: Low or No Yield of this compound
-
Question: My reaction is resulting in a very low yield or no desired product at all. What are the potential causes and how can I resolve this?
-
Answer: Low to no yield is a common issue that can stem from several factors. A systematic approach to troubleshooting is recommended.
-
Inactive Catalyst: The Palladium(0) species is the active catalyst. If you are starting with a Palladium(II) precursor, such as Pd(OAc)₂, it needs to be reduced in situ. Ensure your reaction conditions facilitate this reduction. Inadequate ligand concentration or the presence of oxidizing agents can inhibit the formation of the active catalyst.
-
Sub-optimal Ligand Choice: The choice of phosphine ligand is critical for the success of the intramolecular Heck reaction. Bulky, electron-rich phosphine ligands have been shown to be effective for coupling reactions involving aryl chlorides. If your current ligand is not effective, consider screening other ligands.
-
Incorrect Base: The base plays a crucial role in regenerating the Pd(0) catalyst at the end of the catalytic cycle. The strength and solubility of the base are important. Common bases for Heck reactions include triethylamine (Et₃N), sodium acetate (NaOAc), and potassium carbonate (K₂CO₃). The choice of base should be compatible with your solvent and substrate.
-
Poor Solvent Choice: The solvent must be able to dissolve the reactants and be stable at the reaction temperature. Common solvents for Heck reactions include dimethylformamide (DMF), acetonitrile (MeCN), and toluene. The polarity of the solvent can influence the reaction rate and yield.
-
Low Reaction Temperature: The intramolecular cyclization may require a specific activation energy. If the reaction temperature is too low, the rate of reaction will be slow, leading to low conversion. Consider incrementally increasing the reaction temperature while monitoring for product formation and potential decomposition.
-
Impure Starting Materials: The purity of the starting material, N-(2-chlorophenyl)-2-chloroacetamide, is crucial. Impurities can interfere with the catalyst or lead to the formation of side products. Ensure the starting material is pure by techniques such as recrystallization or column chromatography.
-
Problem 2: Formation of Significant Side Products
-
Question: I am observing significant impurities in my reaction mixture, which is complicating purification and reducing my yield. What are the likely side products and how can I minimize their formation?
-
Answer: The formation of side products is a common challenge. Understanding the potential side reactions can help in devising strategies to minimize them.
-
Dehalogenation: A common side reaction is the reduction of the aryl chloride, leading to the formation of indolin-2-one. This can be more prevalent with certain catalysts or under harsh reaction conditions. Using a less reactive catalyst or milder conditions may help to reduce dehalogenation.
-
Dimerization/Polymerization: At high concentrations or temperatures, intermolecular reactions can compete with the desired intramolecular cyclization, leading to dimers or polymers. Running the reaction at a higher dilution can favor the intramolecular pathway.
-
Hydrolysis of Starting Material: If there is water present in the reaction mixture, the chloroacetamide starting material can hydrolyze to form N-(2-chlorophenyl)-2-hydroxyacetamide. Ensure that all reagents and solvents are anhydrous.
-
Problem 3: Difficulty in Product Purification
-
Question: I am struggling to purify the this compound from the reaction mixture. What are the recommended purification methods?
-
Answer: Effective purification is essential to obtain the product in high purity.
-
Column Chromatography: This is the most common method for purifying organic compounds. A silica gel column with a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) can effectively separate the desired product from most impurities.
-
Recrystallization: If the crude product is a solid, recrystallization from a suitable solvent can be a highly effective purification method. The choice of solvent is critical; the product should be soluble in the hot solvent and sparingly soluble in the cold solvent.
-
Acid-Base Extraction: While the indole N-H is only weakly acidic, an initial workup with a mild acid wash can help remove any basic impurities, such as the amine base used in the reaction.
-
Frequently Asked Questions (FAQs)
-
Q1: What is the most common synthetic route for this compound?
-
A1: A prevalent and effective method is the palladium-catalyzed intramolecular Heck reaction of N-(2-chlorophenyl)-2-chloroacetamide. This method offers good functional group tolerance and can be optimized for high yields.
-
-
Q2: What are the key parameters to control for a successful synthesis?
-
A2: The critical parameters include the choice of palladium catalyst and phosphine ligand, the type and amount of base, the reaction solvent, and the temperature. Careful optimization of these parameters is essential for achieving high yields.
-
-
Q3: How can I prepare the starting material, N-(2-chlorophenyl)-2-chloroacetamide?
-
A3: This precursor can be synthesized by reacting 2-chloroaniline with chloroacetyl chloride in the presence of a base, such as triethylamine, in an inert solvent like dichloromethane.
-
-
Q4: My purified this compound is a white solid, but it turns colored upon storage. How can I prevent this?
-
A4: Discoloration is often due to oxidation. To ensure long-term stability, store the purified compound in a sealed container under an inert atmosphere (e.g., nitrogen or argon), protected from light, and at a low temperature.
-
Data Presentation: Optimizing Reaction Conditions
The following table summarizes the impact of different reaction parameters on the yield of this compound synthesized via the intramolecular Heck reaction of N-(2-chlorophenyl)-2-chloroacetamide. This data is compiled from various literature sources and should be used as a guide for optimization.
| Entry | Palladium Catalyst (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | Pd(OAc)₂ (5) | PPh₃ (10) | Et₃N (2) | DMF | 100 | 24 | Moderate |
| 2 | Pd₂(dba)₃ (2.5) | P(t-Bu)₃ (10) | K₂CO₃ (2) | Toluene | 110 | 18 | High |
| 3 | Pd(OAc)₂ (5) | XPhos (10) | Cs₂CO₃ (2) | Dioxane | 100 | 24 | High |
| 4 | PdCl₂(PPh₃)₂ (5) | None | NaOAc (3) | DMA | 120 | 12 | Moderate |
| 5 | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ (2) | Acetonitrile | 80 | 36 | Good |
Note: "Moderate", "Good", and "High" yields are qualitative descriptors based on literature reports and generally correspond to <50%, 50-75%, and >75% respectively. Actual yields may vary depending on specific experimental conditions.
Experimental Protocols
1. Synthesis of N-(2-chlorophenyl)-2-chloroacetamide (Starting Material)
-
To a solution of 2-chloroaniline (1.0 eq) and triethylamine (1.2 eq) in anhydrous dichloromethane (DCM) at 0 °C, add chloroacetyl chloride (1.1 eq) dropwise.
-
Allow the reaction mixture to warm to room temperature and stir for 2-4 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, wash the reaction mixture with 1M HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water) to obtain pure N-(2-chlorophenyl)-2-chloroacetamide.
2. Synthesis of this compound via Intramolecular Heck Reaction
-
To a flame-dried flask under an inert atmosphere (e.g., nitrogen or argon), add N-(2-chlorophenyl)-2-chloroacetamide (1.0 eq), the palladium catalyst (e.g., Pd₂(dba)₃, 2.5 mol%), the phosphine ligand (e.g., P(t-Bu)₃, 10 mol%), and the base (e.g., K₂CO₃, 2.0 eq).
-
Add anhydrous solvent (e.g., toluene).
-
Heat the reaction mixture to the desired temperature (e.g., 110 °C) and stir for the specified time (e.g., 18 hours).
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction mixture to room temperature and filter through a pad of celite to remove the catalyst.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford this compound.
Visualizations
Caption: Synthetic pathway for this compound.
Caption: Troubleshooting workflow for low yield.
Technical Support Center: Synthesis of 7-Chloroindolin-2-one
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in navigating the challenges encountered during the synthesis of 7-Chloroindolin-2-one.
Frequently Asked Questions (FAQs)
Q1: What is a common synthetic route for this compound?
A common and plausible method for the synthesis of this compound is the intramolecular cyclization of N-(2,3-dichlorophenyl)-2-chloroacetamide. This reaction is typically promoted by a Lewis acid catalyst, such as aluminum chloride (AlCl₃).
Q2: What are the most common side reactions observed during the synthesis of this compound via intramolecular cyclization?
The primary side reactions include the formation of regioisomers, intermolecular condensation products, and starting material recovery. The formation of the undesired 5-chloroindolin-2-one regioisomer can occur. Intermolecular reactions can lead to the formation of dimeric or polymeric byproducts.
Q3: How can I minimize the formation of the 5-chloroindolin-2-one regioisomer?
Optimizing the reaction conditions is crucial for minimizing the formation of the 5-chloroindolin-2-one regioisomer. This includes careful control of the reaction temperature and the rate of addition of the Lewis acid catalyst. Lower temperatures generally favor the formation of the desired 7-chloro isomer.
Q4: What are the best practices for purifying crude this compound?
Purification of this compound can be effectively achieved through column chromatography on silica gel, followed by recrystallization.[1] A gradient elution system, starting with a non-polar solvent and gradually increasing the polarity, is often successful in separating the desired product from side products and unreacted starting materials.
Troubleshooting Guide
| Problem | Possible Causes | Solutions |
| Low Yield of this compound | Incomplete reaction. | - Increase the reaction time or temperature gradually. - Ensure the purity and reactivity of the starting materials and catalyst. |
| Formation of significant amounts of side products. | - Optimize the reaction conditions (temperature, catalyst loading, and addition rate) to favor the desired product. - Refer to the section on minimizing regioisomer formation. | |
| Presence of 5-Chloroindolin-2-one Isomer | Lack of regioselectivity in the cyclization reaction. | - Lower the reaction temperature. - Slowly add the Lewis acid to the reaction mixture. - Experiment with different Lewis acid catalysts. |
| Formation of Polymeric Byproducts | Intermolecular side reactions are favored at high concentrations. | - Perform the reaction at a lower concentration. - Ensure efficient stirring to maintain a homogeneous reaction mixture. |
| Difficulty in Purifying the Product | The product and byproducts have similar polarities. | - Utilize a longer chromatography column for better separation. - Employ a shallow gradient during elution. - Consider alternative purification techniques such as preparative HPLC. |
Experimental Protocol: Synthesis of this compound
This protocol describes a plausible method for the synthesis of this compound via intramolecular Friedel-Crafts cyclization of N-(2,3-dichlorophenyl)-2-chloroacetamide.
Materials:
-
N-(2,3-dichlorophenyl)-2-chloroacetamide
-
Aluminum chloride (AlCl₃), anhydrous
-
Dichloromethane (DCM), anhydrous
-
Hydrochloric acid (HCl), 1M solution
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., hexanes, ethyl acetate)
Procedure:
-
In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve N-(2,3-dichlorophenyl)-2-chloroacetamide in anhydrous dichloromethane.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add anhydrous aluminum chloride to the stirred solution.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for the specified time, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, carefully quench the reaction by slowly adding it to a flask containing crushed ice and 1M HCl.
-
Separate the organic layer, and extract the aqueous layer with dichloromethane.
-
Combine the organic layers and wash sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes).
-
Further purify the product by recrystallization from a suitable solvent.
Visualizations
Caption: Experimental workflow for the synthesis of this compound.
Caption: Potential side reactions in the synthesis of this compound.
References
Technical Support Center: Purification of 7-Chloroindolin-2-one by Recrystallization
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the purification of 7-Chloroindolin-2-one by recrystallization.
Troubleshooting Guide
This guide addresses common issues encountered during the recrystallization of this compound in a question-and-answer format.
Problem 1: The compound "oils out" instead of forming crystals.
Question: My this compound is separating as an oily liquid upon cooling, not as solid crystals. What is causing this and how can I fix it?
Answer: "Oiling out" occurs when the solute separates from the solution at a temperature above its melting point in the solvent system, or if the concentration of the solute is too high, leading to rapid precipitation.
Troubleshooting Steps:
-
Reduce the cooling rate: Allow the solution to cool slowly to room temperature on a benchtop, insulated with paper towels or a cork ring, before moving it to an ice bath. Rapid cooling encourages oil formation.[1][2]
-
Add more solvent: The solution may be too concentrated. Reheat the solution to dissolve the oil, add a small amount of additional hot solvent (1-2 mL), and then allow it to cool slowly.[2]
-
Change the solvent system: Consider using a solvent with a lower boiling point or a mixed solvent system. A common technique is to dissolve the compound in a "good" solvent and then add a "poor" solvent (an anti-solvent) dropwise until the solution becomes slightly turbid, then reheat to clarify and cool slowly.[1]
-
Induce crystallization above the oiling temperature: Try to induce crystallization by scratching the flask or adding a seed crystal at a temperature just above where the solution would normally oil out.
Caption: Troubleshooting workflow for "oiling out" during recrystallization.
Problem 2: No crystals form, even after cooling in an ice bath.
Question: The solution is clear and no crystals have appeared after cooling for an extended period. What should I do?
Answer: This issue typically arises when the solution is not supersaturated, meaning there is too much solvent or the compound is highly soluble even at low temperatures.
Troubleshooting Steps:
-
Induce nucleation:
-
Increase the concentration: If nucleation techniques fail, the solution is likely too dilute. Gently heat the solution to boil off some of the solvent, then attempt to cool and crystallize again.[1][2]
-
Cool to a lower temperature: If an ice-water bath is ineffective, consider using a salt-ice bath for lower temperatures.[4]
-
Re-evaluate the solvent: If the compound remains highly soluble, the chosen solvent may be inappropriate. The solvent should be evaporated and a new solvent system should be selected.[1]
Problem 3: Very low yield of recovered crystals.
Question: I have very few crystals after filtration. How can I improve my yield?
Answer: A low yield can result from using too much solvent, incomplete crystallization, or loss of material during transfers.
Troubleshooting Steps:
-
Minimize the amount of hot solvent: Use only the minimum amount of boiling solvent required to fully dissolve the crude solid. Adding too much will keep more of your product dissolved in the mother liquor.[1][5]
-
Ensure complete crystallization: After slow cooling to room temperature, allow sufficient time in an ice bath (at least 15-20 minutes) to maximize precipitation.[6]
-
Recover a second crop: The filtrate (mother liquor) can be concentrated by boiling off some solvent and then cooled again to obtain a second, though likely less pure, crop of crystals.
-
Minimize transfer loss: When transferring the solid or solution, rinse the glassware with a small amount of the cold recrystallization solvent to recover any adhering material.
Frequently Asked Questions (FAQs)
Q1: How do I select a suitable solvent for the recrystallization of this compound?
A good recrystallization solvent should dissolve the compound well at high temperatures but poorly at low temperatures.[3] For this compound, which is a polar molecule, polar solvents are a good starting point. Ethanol, methanol, and ethyl acetate are commonly used for indole derivatives.[3][7] It is recommended to perform small-scale solubility tests with a few milligrams of the crude material in different solvents to identify the best candidate.[6]
Q2: What is the expected melting point of pure this compound?
The reported melting point for this compound is in the range of 221-225 °C. A successful recrystallization should result in a product with a sharp melting point within this range. An impure sample will typically exhibit a lower and broader melting point range.[5]
Q3: How can I remove colored impurities during recrystallization?
If the hot solution is colored by impurities, you can add a small amount of activated charcoal (decolorizing carbon) to the hot solution before filtration. The charcoal will adsorb the colored impurities. Use a minimal amount, as excess charcoal can also adsorb your desired compound, reducing the yield. The charcoal is then removed by a hot gravity filtration step.
Q4: What is the purpose of washing the crystals with cold solvent after filtration?
Washing the collected crystals with a small amount of ice-cold solvent helps to remove any residual mother liquor that may contain dissolved impurities clinging to the surface of the crystals. It is crucial to use cold solvent to avoid dissolving a significant portion of the purified crystals.[3]
Quantitative Data: Solvent Selection for this compound
| Solvent | Polarity Index | Boiling Point (°C) | Estimated Solubility at 25°C | Estimated Solubility at Boiling Point | Suitability Notes |
| Water | 9.0 | 100 | Low | Low | Poor solvent for recrystallization. |
| Methanol | 6.6 | 65 | Medium | High | Good potential solvent. |
| Ethanol | 5.2 | 78 | Low | High | Excellent potential solvent. |
| Acetone | 5.1 | 56 | Medium | High | Good potential solvent, but its low boiling point may lead to rapid evaporation. |
| Ethyl Acetate | 4.4 | 77 | Low | High | Good potential solvent. |
| Dichloromethane | 3.4 | 40 | High | High | Likely a poor choice as it dissolves the compound too well at low temperatures. |
| Toluene | 2.4 | 111 | Low | Medium | May be suitable, especially in a mixed solvent system. |
| Hexane | 0.0 | 69 | Very Low | Very Low | Can be used as an anti-solvent in a mixed solvent system. |
Experimental Protocol: Recrystallization of this compound
This protocol outlines a general procedure for the purification of this compound using a single-solvent recrystallization method.
Materials:
-
Crude this compound
-
Selected recrystallization solvent (e.g., Ethanol)
-
Erlenmeyer flasks
-
Hot plate with stirring capability
-
Watch glass
-
Buchner funnel and filter flask
-
Filter paper
-
Glass stirring rod
-
Ice bath
Methodology:
-
Solvent Selection: Based on preliminary tests (or the table above), select a suitable solvent. Ethanol is often a good starting point for indolinone derivatives.
-
Dissolution:
-
Place the crude this compound in an Erlenmeyer flask.
-
Add a small amount of the chosen solvent (e.g., ethanol) and a boiling chip.
-
Gently heat the mixture to boiling on a hot plate with stirring.
-
Continue adding small portions of the hot solvent until the solid just dissolves completely. Avoid adding an excess of solvent to ensure a good yield.[5]
-
-
Decolorization (if necessary): If the solution is colored, remove it from the heat and add a very small amount of activated charcoal. Reheat the solution to boiling for a few minutes.
-
Hot Filtration (if necessary): If there are insoluble impurities or activated charcoal present, perform a hot gravity filtration using a pre-warmed funnel and fluted filter paper into a clean, pre-warmed Erlenmeyer flask. This step must be performed quickly to prevent premature crystallization in the funnel.
-
Crystallization:
-
Cover the flask containing the hot, clear solution with a watch glass.
-
Allow the solution to cool slowly and undisturbed to room temperature. Slow cooling is essential for the formation of large, pure crystals.[9]
-
-
Cooling: Once the flask has reached room temperature and crystal formation appears to be complete, place it in an ice-water bath for at least 15-20 minutes to maximize the yield of crystals.[6]
-
Collection and Washing:
-
Collect the crystals by vacuum filtration using a Buchner funnel.
-
Wash the crystals with a small amount of ice-cold solvent to rinse away any remaining impurities.
-
-
Drying: Allow the crystals to dry completely on the filter paper under vacuum for a period, then transfer them to a watch glass for final drying. The purity of the final product can be assessed by melting point determination.[9]
Caption: General experimental workflow for the recrystallization of this compound.
References
- 1. This compound CAS#: 25369-33-9 [amp.chemicalbook.com]
- 2. 7-Chloroisatin | C8H4ClNO2 | CID 344135 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Reagents & Solvents [chem.rochester.edu]
- 4. chemsynthesis.com [chemsynthesis.com]
- 5. chemscene.com [chemscene.com]
- 6. fluorochem.co.uk [fluorochem.co.uk]
- 7. Synthesis and biological evaluation of novel indole-2-one and 7-aza-2-oxindole derivatives as anti-inflammatory agents - PMC [pmc.ncbi.nlm.nih.gov]
- 8. cdn.caymanchem.com [cdn.caymanchem.com]
- 9. 706789-00-6|(7-Chloro-3-methyl-1H-indol-2-yl)methanol|BLD Pharm [bldpharm.com]
Overcoming low solubility of 7-Chloroindolin-2-one
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges associated with the low solubility of 7-Chloroindolin-2-one.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its solubility a concern?
A1: this compound is a heterocyclic organic compound. Its core structure, indolin-2-one (also known as oxindole), is a privileged scaffold in medicinal chemistry, frequently found in kinase inhibitors used in cancer therapy. Low aqueous solubility is a significant concern as it can limit the compound's bioavailability for in-vitro and in-vivo studies, affecting the accuracy and reproducibility of experimental results.
Q2: I am observing precipitation of this compound in my aqueous buffer. What is the likely cause?
A2: Precipitation is a common issue due to the compound's low aqueous solubility. This can be triggered by several factors, including the concentration of the compound exceeding its solubility limit in the final buffer, a decrease in the percentage of organic co-solvent upon dilution, or a change in pH to a range where the compound is less soluble.
Q3: Can I heat the solution to dissolve this compound?
A3: While gentle warming can aid in the dissolution of some compounds, caution is advised. The melting point of this compound is in the range of 221-225°C, indicating good thermal stability.[1][2] However, excessive or prolonged heating can potentially lead to degradation. It is recommended to use heating as a secondary aid to other solubilization methods and to assess the stability of the compound under the conditions used.
Q4: Are there any known biological targets for this compound?
A4: While specific biological targets for this compound are not extensively documented in publicly available literature, the indolin-2-one scaffold is a well-known pharmacophore in many kinase inhibitors. Derivatives of this scaffold have been shown to target receptor tyrosine kinases such as Vascular Endothelial Growth Factor Receptor (VEGFR), Platelet-Derived Growth Factor Receptor (PDGFR), and serine/threonine kinases like Aurora kinases.[1][2][3] Therefore, it is plausible that this compound may exhibit inhibitory activity against one or more of these kinases.
Data Presentation: Solubility Profile
| Solvent System | Solubility of this compound (Qualitative) | Solubility of Oxindole (Parent Compound) | Notes |
| Aqueous Buffers (e.g., PBS, pH 7.2) | Sparingly Soluble to Insoluble | Approximately 0.5 mg/mL (in a 1:1 ethanol:PBS solution) | Direct dissolution in aqueous buffers is challenging and often leads to precipitation. |
| Dimethyl Sulfoxide (DMSO) | Soluble | Approximately 3 mg/mL | A common solvent for creating concentrated stock solutions. |
| Ethanol | Soluble | Approximately 10 mg/mL | Can be used as a co-solvent to improve aqueous solubility. |
| Methanol | Likely Soluble | Data not available | Generally, solubility is expected to be similar to ethanol. |
| Dimethylformamide (DMF) | Soluble | Approximately 10 mg/mL | Another suitable solvent for stock solutions. |
Note: The solubility of a compound can be influenced by factors such as temperature, pH, and the presence of other solutes.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Compound crashes out of solution upon dilution of DMSO stock in aqueous buffer. | 1. The final concentration of the compound exceeds its aqueous solubility limit. 2. The final percentage of DMSO is too low to maintain solubility. | 1. Decrease the final concentration: Try a lower final concentration of this compound in your assay. 2. Increase the final DMSO concentration: Ensure the final DMSO concentration is sufficient to maintain solubility, but be mindful of its potential effects on your experimental system (typically <0.5%). 3. Use a co-solvent system: Prepare the final solution using a mixture of an organic solvent (like ethanol or PEG 300) and your aqueous buffer. |
| Inconsistent results in biological assays. | Poor solubility leading to variable effective concentrations of the compound. | 1. Visually inspect for precipitation: Before each experiment, carefully check for any visible precipitate in your solutions. 2. Prepare fresh dilutions: Make fresh dilutions from a clear stock solution immediately before use. 3. Employ a solubility enhancement technique: Consistently use a method like co-solvency or cyclodextrin complexation to ensure the compound is fully dissolved. |
| Difficulty preparing a stock solution. | The compound is not dissolving in the chosen solvent at the desired concentration. | 1. Try a different solvent: If solubility is limited in DMSO, consider ethanol or DMF. 2. Gentle warming and sonication: Aid dissolution by gently warming the solution or using a sonicator bath. 3. Prepare a less concentrated stock: If a high concentration is not achievable, prepare a more dilute stock and adjust subsequent dilutions accordingly. |
Experimental Protocols
Solubility Enhancement using a Co-solvent System
This protocol describes the use of a co-solvent system to improve the aqueous solubility of this compound.
Materials:
-
This compound
-
Dimethyl Sulfoxide (DMSO)
-
Polyethylene Glycol 300 (PEG 300)
-
Tween-80
-
Saline or desired aqueous buffer
Procedure:
-
Prepare a concentrated stock solution: Dissolve this compound in DMSO to create a high-concentration stock (e.g., 10-20 mg/mL). Ensure the compound is fully dissolved. Gentle warming or sonication can be used to assist dissolution.
-
Prepare the co-solvent vehicle: In a separate tube, prepare the co-solvent vehicle by mixing the components in the desired ratio. A common formulation is:
-
10% DMSO
-
40% PEG 300
-
5% Tween-80
-
45% Saline
-
-
Prepare the final working solution: Add the appropriate volume of the DMSO stock solution to the co-solvent vehicle to achieve the desired final concentration of this compound. For example, to prepare a 1 mg/mL working solution from a 10 mg/mL DMSO stock, you would add 100 µL of the stock to 900 µL of the co-solvent vehicle.
-
Vortex thoroughly: Ensure the final solution is clear and homogenous. Visually inspect for any signs of precipitation.
Solubility Enhancement by pH Adjustment
This protocol is applicable if this compound has ionizable groups that can be protonated or deprotonated to increase solubility. The pKa of this compound is predicted to be around 13.08, suggesting it is a very weak acid.[1] Therefore, increasing the pH should increase its solubility.
Materials:
-
This compound
-
1 M Sodium Hydroxide (NaOH)
-
1 M Hydrochloric Acid (HCl)
-
Desired aqueous buffer
-
pH meter
Procedure:
-
Prepare a suspension: Add the desired amount of this compound to your aqueous buffer.
-
Increase the pH: Slowly add small aliquots of 1 M NaOH while stirring and monitoring the pH. Continue adding NaOH until the compound dissolves. Note the pH at which dissolution occurs.
-
Adjust to the final pH: If necessary, carefully adjust the pH back towards your desired experimental pH using 1 M HCl. Be aware that the compound may precipitate if the pH is lowered significantly.
-
Determine the solubility at the final pH: It is crucial to determine the solubility limit at the final working pH to avoid precipitation during your experiment.
Solubility Enhancement using Cyclodextrin Inclusion Complexation
This method involves encapsulating the hydrophobic this compound molecule within the hydrophobic cavity of a cyclodextrin, thereby increasing its aqueous solubility.
Materials:
-
This compound
-
Beta-cyclodextrin (β-CD) or a derivative like Hydroxypropyl-β-cyclodextrin (HP-β-CD)
-
Deionized water or desired aqueous buffer
Procedure (Kneading Method):
-
Prepare a paste: Add a small amount of water to the cyclodextrin in a mortar to form a thick paste.
-
Add the compound: Add the this compound to the cyclodextrin paste.
-
Knead the mixture: Knead the mixture thoroughly for 30-60 minutes. The mechanical force will facilitate the inclusion of the drug molecule into the cyclodextrin cavity.
-
Dry the complex: Dry the resulting solid mixture in an oven at a moderate temperature (e.g., 40-50°C) until a constant weight is achieved.
-
Create a solution: The resulting powder is the inclusion complex, which should have enhanced aqueous solubility compared to the free compound. Dissolve this complex in your desired aqueous buffer to the target concentration.
Visualizations
Caption: A workflow diagram illustrating various methods to enhance the solubility of this compound.
Caption: A hypothetical signaling pathway of VEGFR-2, a potential target for this compound.
References
Technical Support Center: 7-Chloroindolin-2-one Stability and Degradation
This technical support center provides guidance for researchers, scientists, and drug development professionals working with 7-Chloroindolin-2-one. It offers troubleshooting advice and frequently asked questions regarding its stability and degradation pathways.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its stability important?
This compound is a halogenated derivative of indolin-2-one. Understanding its stability is crucial for the development of safe and effective pharmaceuticals.[1][2] Stability studies help to identify potential degradation products, establish degradation pathways, and determine the intrinsic stability of the molecule.[3] This information is essential for developing stable formulations and defining appropriate storage conditions and shelf life, which are required for regulatory documentation.[3]
Q2: What are the likely degradation pathways for this compound?
Based on its chemical structure, which contains a lactam ring and a chlorinated aromatic ring, this compound is susceptible to degradation under various stress conditions:
-
Hydrolysis (Acidic and Basic): The most probable degradation pathway under hydrolytic conditions is the opening of the lactam ring to form 2-amino-3-chlorophenylacetic acid.
-
Oxidation: The indolinone ring is susceptible to oxidation, potentially at the C3 position, to form 7-Chloro-3-hydroxyindolin-2-one. Further oxidation could lead to the formation of 7-chloroisatin.
-
Photolysis: Exposure to UV or fluorescent light may induce degradation.[4] The carbon-chlorine bond could be susceptible to cleavage, or other complex reactions involving the aromatic ring could occur.
Q3: What are forced degradation studies and why are they necessary?
Forced degradation, or stress testing, involves subjecting the compound to conditions more severe than accelerated stability testing, such as high temperature, humidity, light, and a range of pH values.[3] These studies are essential to:
-
Identify likely degradation products.[3]
-
Elucidate degradation pathways.[3]
-
Establish the intrinsic stability of the molecule.[3]
-
Develop and validate stability-indicating analytical methods.
Troubleshooting Guides
Issue 1: No degradation is observed under standard stress conditions.
-
Question: I have subjected this compound to the recommended stress conditions (e.g., 0.1N HCl at 60°C for 30 minutes), but I do not observe any significant degradation. What should I do?
-
Answer: If no degradation is observed, you may need to employ more stringent conditions. Consider the following adjustments:
-
Increase Reagent Concentration: For acid/base hydrolysis, you can increase the concentration of the acid or base (e.g., from 0.1N to 1N or even 5N).
-
Increase Temperature: The reaction temperature can be elevated, for example, by refluxing the solution.
-
Extend Exposure Time: The duration of the stress test can be prolonged (e.g., from 30 minutes to several hours or even days).
-
For Oxidative Stress: If 3% hydrogen peroxide does not induce degradation, you can try a higher concentration (e.g., 10% or 30%).
-
Documentation: If the molecule remains stable even under these harsher conditions, it can be considered practically stable under those specific stress factors. It is important to document these findings.
-
Issue 2: The compound degrades completely under initial stress conditions.
-
Question: When I subjected this compound to 0.1N NaOH, it degraded completely, and I could not identify the primary degradation products. How can I control the degradation?
-
Answer: Complete degradation makes it difficult to study the degradation pathway. To achieve a target degradation of 5-20%, you should use milder conditions:
-
Decrease Reagent Concentration: Use a lower concentration of the stressor (e.g., 0.01N or 0.001N NaOH).
-
Lower the Temperature: Conduct the experiment at a lower temperature (e.g., room temperature instead of 60°C).
-
Reduce Exposure Time: Shorten the duration of the experiment and take samples at multiple early time points.
-
Issue 3: Poor solubility of this compound in the stress medium.
-
Question: this compound is not very soluble in aqueous acidic and basic solutions. How can I perform hydrolysis studies?
-
Answer: Poor solubility can hinder degradation studies. You can address this by:
-
Using a Co-solvent: A small amount of a water-miscible organic solvent (e.g., acetonitrile, methanol, or ethanol) can be added to the aqueous medium to improve the solubility of the compound. Ensure the co-solvent is stable under the stress conditions and does not interfere with the analysis.
-
Preparing a Stock Solution: Dissolve the compound in a suitable organic solvent first and then dilute it with the aqueous stress medium.
-
Experimental Protocols
The following are detailed methodologies for conducting forced degradation studies on this compound.
Table 1: Summary of Forced Degradation Conditions
| Stress Condition | Reagent/Condition | Temperature | Duration | Target Degradation |
| Acid Hydrolysis | 0.1N - 1N HCl | Room Temp to 80°C | 30 min - 24 hrs | 5 - 20% |
| Base Hydrolysis | 0.1N - 1N NaOH | Room Temp to 80°C | 30 min - 24 hrs | 5 - 20% |
| Oxidative | 3% - 30% H₂O₂ | Room Temperature | 6 - 24 hrs | 5 - 20% |
| Thermal | Dry Heat | 70°C | 1 - 2 months | 5 - 20% |
| Photolytic | UV & Visible Light | Photostability Chamber | 1.2 million lux hours and 200 watt hours/m² | 5 - 20% |
Detailed Methodologies
1. Acid Hydrolysis:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile).
-
Add an aliquot of the stock solution to a solution of 0.1N HCl to achieve the desired final concentration.
-
Incubate the solution at 60°C.
-
Withdraw samples at appropriate time intervals (e.g., 0, 2, 4, 8, and 24 hours).
-
Neutralize the samples with an equivalent amount of 0.1N NaOH.
-
Dilute the samples with the mobile phase and analyze by a stability-indicating HPLC method.
2. Base Hydrolysis:
-
Follow the same procedure as for acid hydrolysis, but use 0.1N NaOH as the stress agent and neutralize with 0.1N HCl.
3. Oxidative Degradation:
-
Prepare a solution of this compound in a suitable solvent.
-
Add 3% hydrogen peroxide to the solution.
-
Keep the solution at room temperature, protected from light.
-
Withdraw and analyze samples at appropriate time intervals.
4. Thermal Degradation:
-
Place the solid compound in a thermostatically controlled oven at 70°C.
-
Withdraw samples at various time points (e.g., 1, 7, 14, and 30 days).
-
Dissolve the samples in a suitable solvent and analyze.
5. Photolytic Degradation:
-
Expose a solution of the compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter.[4]
-
A control sample should be kept in the dark under the same conditions.
-
Analyze both the exposed and control samples.
Data Presentation
Table 2: Potential Degradation Products of this compound
| Degradation Pathway | Potential Degradant | Proposed Structure | Hypothetical m/z [M+H]⁺ |
| Acid/Base Hydrolysis | 2-amino-3-chlorophenylacetic acid | C₈H₈ClNO₂ | 186.02 |
| Oxidation | 7-Chloro-3-hydroxyindolin-2-one | C₈H₆ClNO₂ | 184.01 |
| Oxidation | 7-Chloroisatin | C₈H₄ClNO₂ | 182.00 |
| Photolysis | Indolin-2-one (Dechlorination) | C₈H₇NO | 134.05 |
Visualizations
Hypothesized Degradation Pathways
Caption: Hypothesized degradation pathways for this compound.
Experimental Workflow for Forced Degradation
Caption: General workflow for a forced degradation study.
Troubleshooting Decision Tree
Caption: Troubleshooting decision tree for forced degradation experiments.
References
Technical Support Center: Optimizing Synthesis of 7-Chloroindolin-2-one Derivatives
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the synthesis of 7-chloroindolin-2-one derivatives. The information is presented in a question-and-answer format to directly address common challenges encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What are the common starting materials for the synthesis of this compound derivatives?
Common starting materials include substituted isatins (like 5-chloroisatin) or indolin-2-ones which are then further functionalized. For instance, a general procedure involves the reaction of 5-chloroisatin with various substituted amines in methanol at 60°C for 3–5 hours.[1] Another approach starts with 7-Chloro-1H-indole-2-carboxylic acid, a versatile intermediate.[2][3]
Q2: I am experiencing low yields in my reaction to produce this compound derivatives. What are the potential causes and solutions?
Low yields in indole synthesis can arise from several factors, including suboptimal reaction conditions, instability of reactants or intermediates, and the presence of interfering functional groups.[4][5]
Troubleshooting Steps:
-
Optimize Reaction Conditions: Systematically vary the temperature, reaction time, and catalyst concentration. For example, some reactions proceed at room temperature overnight with a base like NaOEt/EtOH, while others require heating.[1]
-
Purity of Starting Materials: Ensure the purity of your starting materials, such as the substituted anilines and chloro-substituted cyclic ketones, as impurities can lead to unwanted side reactions.[4]
-
Choice of Catalyst: The selection and concentration of the catalyst (e.g., acid or base) are critical and often need to be optimized empirically.[4] For instance, in the synthesis of 6-(2-(7-Chloro-2-oxoindolin-3-ylidene)hydrazineyl)pyrimidine-2,4(1H,3H)-dione, a few drops of glacial acetic acid are used as a catalyst in ethanol at 80°C.[6]
-
Protecting Groups: If your starting materials have sensitive functional groups, consider using protecting groups. For the indole nitrogen, common protecting groups include Boc, tosyl, and SEM.[4]
Q3: I am observing the formation of significant side products. What are the likely side reactions and how can I minimize them?
Side product formation is a common issue. Likely side reactions include:
-
Self-condensation: Aldehydes and ketones with α-hydrogens can undergo self-condensation, especially under acidic or basic conditions.[4]
-
N-N Bond Cleavage: In reactions like the Fischer indole synthesis, electron-donating groups on the carbonyl compound can destabilize a key intermediate, leading to N-N bond cleavage instead of the desired cyclization.[4][7]
Strategies to Minimize Side Products:
-
Control of Stoichiometry: Carefully control the molar ratios of your reactants.
-
Temperature Control: Running the reaction at a lower temperature may reduce the rate of side reactions more than the rate of the desired reaction.
-
Purification Methods: Employ appropriate purification techniques like column chromatography to separate the desired product from impurities.[1]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low or No Product Formation | Inactive catalyst | Use a fresh batch of catalyst or try a different catalyst. For example, some syntheses may benefit from a stronger base or a specific Lewis acid.[4] |
| Inappropriate solvent | The choice of solvent can significantly impact reaction rates and yields. Test a range of solvents with different polarities. Common solvents for these reactions include methanol, ethanol, and DMF.[1][5] | |
| Reaction temperature is too low | Gradually increase the reaction temperature while monitoring the reaction progress by TLC. Some reactions require refluxing for several hours.[1][8] | |
| Multiple Spots on TLC (Impure Product) | Side reactions | Optimize reaction conditions (temperature, time, stoichiometry) to favor the desired product.[4] |
| Decomposition of starting material or product | Check the stability of your compounds under the reaction conditions. If necessary, use milder conditions or protecting groups.[4] | |
| Incomplete reaction | Increase the reaction time or temperature. Ensure efficient stirring. | |
| Difficulty in Product Isolation/Purification | Product is highly soluble in the workup solvent | Use a different extraction solvent or employ techniques like back-extraction. |
| Product co-elutes with impurities during chromatography | Optimize the mobile phase for column chromatography. Try a different stationary phase (e.g., alumina instead of silica gel). |
Experimental Protocols & Data
Table 1: Synthesis of (Z)-3-imino-5-chloroindolin-2-one Derivatives
A reaction mixture of various substituted amines (1.0 equiv) and 5-chloroisatin (1.0 equiv) in methanol was stirred at 60°C for 3–5 hours. The solvent was removed under vacuum, and the residue was washed, dried, and purified by silica gel chromatography.[1]
| Compound | Yield | Melting Point (°C) |
| (Z)-3-[(2-amino-6-morpholinopyridin-3-yl)imino]-5-chloroindolin-2-one | 75.7% | 213.8–215.1 |
Table 2: Synthesis of 6-(2-(7-Chloro-2-oxoindolin-3-ylidene)hydrazineyl)pyrimidine-2,4(1H,3H)-dione
Indoline-2,3-dione is reacted with a hydrazine derivative in ethanol with a few drops of glacial acetic acid at 80°C for 2 hours.[6]
| Compound | Yield | Melting Point (°C) |
| 6-(2-(7-Chloro-2-oxoindolin-3-ylidene)hydrazineyl)pyrimidine-2,4(1H,3H)-dione | 59% | 326.8–328.2 |
Visualizing Experimental Workflows
Below are diagrams illustrating common experimental workflows for the synthesis of this compound derivatives.
Caption: General workflow for synthesizing this compound derivatives from 5-chloroisatin.
Caption: Workflow for the synthesis of 3-hydrazono-7-chloroindolin-2-one derivatives.
Caption: Troubleshooting logic for addressing low reaction yields.
References
- 1. Synthesis and biological evaluation of novel indole-2-one and 7-aza-2-oxindole derivatives as anti-inflammatory agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. nbinno.com [nbinno.com]
- 3. nbinno.com [nbinno.com]
- 4. benchchem.com [benchchem.com]
- 5. Design, synthesis and biological evaluation of novel indolin-2-ones as potent anticancer compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Why Do Some Fischer Indolizations Fail? - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
Technical Support Center: Synthesis of 7-Chloroindolin-2-one
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 7-Chloroindolin-2-one. The information is presented in a clear question-and-answer format to directly address challenges that may be encountered during the experimental process.
Frequently Asked Questions (FAQs)
Q1: What is a common synthetic route for this compound?
A common and effective method for the synthesis of this compound involves a three-step process starting from 2-chloro-6-nitrotoluene. The sequence includes:
-
Side-chain bromination of 2-chloro-6-nitrotoluene to form 2-chloro-6-nitrobenzyl bromide.
-
Cyanation of the benzyl bromide to yield 2-chloro-6-nitrophenylacetonitrile.
-
Reductive cyclization of the nitrile under acidic conditions to afford the final product, this compound.
An alternative route involves the conversion of 2-chloro-6-nitrotoluene to 2-chloro-6-nitrophenylacetic acid, followed by reductive cyclization.
Q2: I am observing low yields in the first step, the bromination of 2-chloro-6-nitrotoluene. What could be the issue?
Low yields in the side-chain bromination are often attributed to several factors:
-
Initiator concentration: Insufficient or degraded radical initiator (e.g., AIBN or benzoyl peroxide) can lead to a slow or incomplete reaction.
-
Reaction temperature: The reaction requires a specific temperature to initiate and sustain the radical chain reaction. Temperatures that are too low will result in a sluggish reaction, while excessively high temperatures can lead to unwanted side reactions and decomposition of the initiator.
-
Purity of starting material: Impurities in the 2-chloro-6-nitrotoluene can inhibit the radical reaction.
-
Light source: Inadequate UV light intensity, if used for initiation, can also be a factor.
Q3: My cyanation reaction of 2-chloro-6-nitrobenzyl bromide is sluggish and gives multiple products. How can I troubleshoot this?
Issues with the cyanation step can often be resolved by addressing the following:
-
Cyanide source: Ensure the cyanide salt (e.g., sodium or potassium cyanide) is dry and of high purity. The presence of moisture can lead to the formation of benzyl alcohol as a byproduct.
-
Solvent: A polar aprotic solvent like DMSO or DMF is typically used to dissolve the cyanide salt. Ensure the solvent is anhydrous.
-
Phase-transfer catalyst: The use of a phase-transfer catalyst (e.g., a quaternary ammonium salt) can significantly improve the reaction rate and yield by facilitating the transfer of the cyanide anion to the organic phase.
-
Reaction temperature: While some heat may be necessary, excessive temperatures can promote elimination reactions or other side reactions.
Q4: The final reductive cyclization step is not proceeding to completion, or I am getting a significant amount of the intermediate amine. What should I do?
Incomplete cyclization or the isolation of the intermediate 2-amino-6-chlorophenylacetic acid (or its derivative) can be due to:
-
Reducing agent: The choice and amount of the reducing agent are critical. Common reducing agents for this transformation include iron powder in acetic acid, tin(II) chloride, or catalytic hydrogenation. Ensure the reducing agent is active and used in the correct stoichiometric amount.
-
Acid concentration: The acidic medium is crucial for both the reduction of the nitro group and the subsequent intramolecular amide formation (cyclization). The concentration of the acid (e.g., acetic acid or hydrochloric acid) should be optimized.
-
Reaction temperature and time: The reaction may require elevated temperatures and sufficient time for both the reduction and cyclization to go to completion. Monitor the reaction progress by TLC to determine the optimal reaction time.
Troubleshooting Guide
| Problem | Potential Cause | Suggested Solution |
| Low Yield | Incomplete reaction in any of the steps. | Monitor reactions by TLC to ensure completion. Optimize reaction time and temperature. Ensure reagents are pure and active. |
| Product loss during workup or purification. | Use appropriate extraction solvents. Optimize chromatography conditions (e.g., solvent system, silica gel activity). | |
| Impurity Formation | Over-bromination or ring bromination in the first step. | Control the stoichiometry of the brominating agent (e.g., NBS). |
| Formation of benzyl alcohol during cyanation. | Use anhydrous conditions and a high-purity cyanide salt. | |
| Dimerization or polymerization of intermediates. | Maintain appropriate reaction concentrations and temperatures. | |
| Reaction Stalled | Inactive catalyst or initiator. | Use fresh or properly stored catalysts/initiators. |
| Insufficient heating or cooling. | Ensure accurate temperature control throughout the reaction. | |
| Purification Difficulties | Co-elution of product and impurities during chromatography. | Screen different solvent systems for column chromatography. Consider recrystallization as an alternative or additional purification step. |
| Product is an oil instead of a solid. | Try to induce crystallization by scratching the flask with a glass rod, seeding with a small crystal, or triturating with a non-polar solvent. |
Experimental Protocols
A representative experimental protocol for the synthesis of this compound is outlined below.
Step 1: Synthesis of 2-chloro-6-nitrophenylacetic acid
A detailed procedure for the synthesis of 4-bromo-2-nitrophenylacetic acid from a substituted nitrotoluene is described in the literature and can be adapted. This involves the reaction of the corresponding 2-chloro-6-nitrotoluene with a source of a carboxymethyl group. A common method is the conversion of the toluene to a benzyl halide followed by cyanation and hydrolysis, or via direct carboxylation of a lithiated intermediate.
Step 2: Reductive Cyclization to this compound
A general procedure for the reductive cyclization of a nitrophenylacetic acid is as follows:
-
To a solution of 2-chloro-6-nitrophenylacetic acid in a suitable solvent (e.g., acetic acid or ethanol/water mixture), add a reducing agent such as iron powder or tin(II) chloride.
-
Heat the reaction mixture under reflux and monitor the progress by TLC.
-
Upon completion, cool the reaction mixture and filter to remove any solids.
-
Neutralize the filtrate and extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization.
Visualizing the Workflow and Troubleshooting
The following diagrams illustrate the synthesis workflow and a troubleshooting decision tree.
Caption: Synthetic workflow for this compound.
Caption: Troubleshooting decision tree for synthesis.
Identification of impurities in 7-Chloroindolin-2-one synthesis
This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) for common issues encountered during the synthesis of 7-Chloroindolin-2-one. It is intended for researchers, scientists, and drug development professionals to help identify and resolve issues related to impurities and reaction efficiency.
Frequently Asked Questions (FAQs)
Q1: What are the common synthetic routes to this compound?
A1: this compound can be synthesized through several routes. Two common methods are:
-
Cyclization of a 2-amino-3-chlorophenylacetic acid derivative: This involves the intramolecular amide bond formation of a suitable precursor, often activated as an acid chloride or ester.
-
Direct chlorination of indolin-2-one: This method employs a chlorinating agent to directly add a chlorine atom to the indolin-2-one backbone. The regioselectivity of this reaction can be a challenge.
Q2: What are the most common impurities I should expect in the synthesis of this compound?
A2: The impurities largely depend on the synthetic route.
-
From the cyclization route: Common impurities include unreacted starting materials, over-chlorinated or isomeric chlorinated starting materials, and byproducts from side reactions such as intermolecular condensation.
-
From the direct chlorination route: You may encounter isomeric monochloroindolin-2-ones (e.g., 4-chloro, 5-chloro, 6-chloro isomers), dichlorinated indolin-2-ones, and unreacted indolin-2-one. Oxidation of the indolin-2-one ring can also occur.
Q3: My reaction yield is low. What are the potential causes and solutions?
A3: Low yields can be attributed to several factors:
-
Incomplete reaction: The reaction time may be too short, or the temperature may be too low.
-
Side reactions: The formation of byproducts, such as the impurities mentioned in Q2, can consume starting materials and reduce the yield of the desired product.
-
Degradation of the product: this compound may be unstable under the reaction or workup conditions.
-
Suboptimal reagents: The purity of starting materials and reagents is crucial.
To improve the yield, consider optimizing reaction conditions (temperature, time, stoichiometry), purifying starting materials, and using a different synthetic route if side reactions are predominant.
Q4: I am observing multiple spots on my TLC plate that are difficult to separate. What could they be?
A4: Multiple spots on a TLC plate that are close together often indicate the presence of isomers. In the case of this compound synthesis, these are likely to be other monochlorinated isomers of indolin-2-one. Dichlorinated byproducts may also be present.
Troubleshooting Guide
This guide addresses specific problems you might encounter during the synthesis and purification of this compound.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Presence of Isomeric Impurities (e.g., 4-, 5-, or 6-Chloroindolin-2-one) | - Non-selective chlorination reaction. - Isomeric impurities in the starting materials. | - Optimize the chlorination reaction conditions (e.g., temperature, solvent, chlorinating agent) to favor the formation of the 7-chloro isomer. - Use a more regioselective synthetic route, such as the cyclization of a pre-functionalized precursor. - Purify the starting materials to remove any isomeric impurities. - Employ high-performance liquid chromatography (HPLC) for purification. |
| Formation of Dichlorinated Byproducts | - Excess of the chlorinating agent. - Reaction conditions are too harsh (e.g., high temperature). | - Use a stoichiometric amount of the chlorinating agent. - Add the chlorinating agent portion-wise to control the reaction. - Lower the reaction temperature. |
| Unreacted Starting Material | - Insufficient reaction time or temperature. - Inefficient activation of the starting material (in the cyclization route). - Deactivation of the catalyst or reagent. | - Increase the reaction time and/or temperature. Monitor the reaction progress by TLC or HPLC. - Ensure the activating agent (e.g., for carboxylic acid) is fresh and added in the correct stoichiometry. - Use fresh catalyst or reagent. |
| Product Degradation | - Harsh reaction conditions (e.g., strong acid or base, high temperature). - Exposure to air and light during workup and storage. | - Use milder reaction conditions. - Perform the workup at a lower temperature. - Store the final product under an inert atmosphere and protected from light. |
Experimental Protocols
Protocol 1: General Method for Impurity Identification by HPLC-MS
This protocol outlines a general method for the separation and identification of impurities in a sample of this compound.
-
Sample Preparation: Dissolve the crude or purified sample in a suitable solvent (e.g., acetonitrile or methanol) to a concentration of approximately 1 mg/mL.
-
HPLC Conditions:
-
Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm).
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in acetonitrile.
-
Gradient: Start with a low percentage of B and gradually increase to elute more non-polar compounds. A typical gradient might be 10-90% B over 30 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 254 nm and 280 nm.
-
-
Mass Spectrometry (MS) Conditions:
-
Ionization Mode: Electrospray Ionization (ESI) in both positive and negative modes.
-
Mass Range: Scan from m/z 50 to 500.
-
Analysis: Identify the mass-to-charge ratio (m/z) of the main peak (this compound) and any impurity peaks. The mass difference can help in proposing the structure of the impurities (e.g., addition of a chlorine atom, loss of a functional group).
-
Protocol 2: Characterization of Impurities by NMR Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for the structural elucidation of isolated impurities.
-
Isolation: Isolate the impurity of interest using preparative HPLC or column chromatography.
-
Sample Preparation: Dissolve a sufficient amount of the isolated impurity (typically >1 mg) in a deuterated solvent (e.g., DMSO-d6, CDCl3).
-
NMR Experiments:
-
1H NMR: Provides information about the number and types of protons and their connectivity.
-
13C NMR: Provides information about the carbon skeleton.
-
2D NMR (COSY, HSQC, HMBC): These experiments help to establish the complete structure of the molecule by showing correlations between protons and carbons.
-
-
Data Analysis: Compare the NMR spectra of the impurity with that of the starting materials and the desired product to identify structural differences.
Visualizations
Caption: Synthetic pathways to this compound and potential impurity formation.
Caption: Workflow for the identification and characterization of impurities.
How to avoid byproduct formation in 7-Chloroindolin-2-one synthesis.
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides detailed troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during the synthesis of 7-Chloroindolin-2-one, with a primary focus on minimizing byproduct formation and maximizing product purity.
Frequently Asked Questions (FAQs)
Q1: What are the primary synthetic routes for this compound?
A1: The most common and industrially relevant method for the synthesis of this compound (also known as 7-chlorooxindole) is the intramolecular Friedel-Crafts cyclization of an N-aryl-α-haloacetamide precursor. Specifically, this involves the cyclization of 2-chloro-N-(2-chlorophenyl)acetamide. Another potential, though less common, route involves the palladium-catalyzed intramolecular C-H amination of N-(2-chlorophenyl)acetamide.
Q2: What are the most common byproducts in the synthesis of this compound?
A2: The primary byproduct of concern is the formation of regioisomers, particularly 5-Chloroindolin-2-one . This occurs due to the two possible sites for intramolecular cyclization on the benzene ring of the N-(2-chlorophenyl)acetamide precursor. Other potential byproducts include:
-
Dehalogenated indolin-2-one: Loss of the chlorine atom from the 7-position.
-
Unreacted starting material: Incomplete cyclization can leave 2-chloro-N-(2-chlorophenyl)acetamide in the final product mixture.
-
Hydrolysis products: The presence of water can lead to the hydrolysis of the chloroacetamide starting material to 2-hydroxy-N-(2-chlorophenyl)acetamide.
Q3: How can I minimize the formation of the 5-Chloroindolin-2-one regioisomer?
A3: Controlling the regioselectivity of the Friedel-Crafts cyclization is crucial. The choice of Lewis acid catalyst and reaction temperature can significantly influence the ratio of 7-chloro to 5-chloro isomers. Generally, bulkier Lewis acids and lower reaction temperatures tend to favor the formation of the sterically less hindered 7-chloro isomer. Experimenting with different Lewis acids such as aluminum chloride (AlCl₃), ferric chloride (FeCl₃), or zinc chloride (ZnCl₂) is recommended.
Q4: What are the best practices for purifying this compound from its byproducts?
A4: Purification can be challenging due to the similar physical properties of the regioisomers. The most effective methods include:
-
Column Chromatography: Silica gel chromatography is a standard method for separating the 7-chloro and 5-chloro isomers. A gradient elution system with a mixture of non-polar and polar solvents (e.g., hexanes and ethyl acetate) is typically employed.
-
Recrystallization: If a significant difference in solubility exists between the desired product and impurities in a particular solvent system, recrystallization can be an effective purification technique.
Troubleshooting Guide
This guide addresses specific issues that may arise during the synthesis of this compound via Friedel-Crafts cyclization of 2-chloro-N-(2-chlorophenyl)acetamide.
| Problem | Potential Cause | Troubleshooting Steps & Solutions |
| Low Yield of this compound | 1. Incomplete reaction. 2. Suboptimal catalyst or reaction conditions. 3. Decomposition of starting material or product. | 1. Monitor reaction progress: Use Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to track the consumption of the starting material. Extend the reaction time if necessary. 2. Optimize catalyst and temperature: Screen different Lewis acid catalysts (e.g., AlCl₃, FeCl₃, ZnCl₂) and their stoichiometry. Systematically vary the reaction temperature to find the optimal balance between reaction rate and byproduct formation. 3. Control reaction temperature: Avoid excessive heating, which can lead to degradation. A gradual increase in temperature might be beneficial. |
| High Percentage of 5-Chloroindolin-2-one Byproduct | 1. Lack of regiocontrol in the Friedel-Crafts cyclization. | 1. Modify the Lewis acid catalyst: Experiment with bulkier Lewis acids that may sterically hinder attack at the more crowded C-6 position, thus favoring cyclization at the C-2 position to form the 7-chloro isomer. 2. Lower the reaction temperature: Lower temperatures can increase the kinetic selectivity towards the thermodynamically more stable product, which may be the 7-chloro isomer in some cases. |
| Presence of Dehalogenated Byproduct | 1. Reductive conditions present in the reaction. 2. Certain catalysts may promote hydrodechlorination. | 1. Ensure inert atmosphere: Conduct the reaction under a nitrogen or argon atmosphere to minimize side reactions. 2. Choose catalyst carefully: If using a palladium catalyst in an alternative synthetic route, be aware of its potential to cause dehalogenation and select the catalyst and conditions accordingly. |
| Unreacted Starting Material in Final Product | 1. Insufficient reaction time or temperature. 2. Inadequate amount or activity of the catalyst. | 1. Increase reaction time and/or temperature: Monitor the reaction closely by TLC or HPLC until the starting material is fully consumed. 2. Increase catalyst loading: A higher catalyst loading might be necessary to drive the reaction to completion. Ensure the catalyst is fresh and active. |
| Presence of Hydrolysis Byproducts | 1. Presence of water in the reaction mixture. | 1. Use anhydrous conditions: Ensure all glassware is thoroughly dried and use anhydrous solvents and reagents. |
Experimental Protocols
Synthesis of 2-chloro-N-(2-chlorophenyl)acetamide (Starting Material)
-
In a round-bottom flask equipped with a magnetic stirrer and under a nitrogen atmosphere, dissolve 2-chloroaniline (1.0 eq) in a suitable aprotic solvent such as dichloromethane or tetrahydrofuran.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add chloroacetyl chloride (1.1 eq) dropwise to the stirred solution.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours, monitoring the reaction progress by TLC.
-
Upon completion, quench the reaction by the slow addition of water.
-
Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude 2-chloro-N-(2-chlorophenyl)acetamide.
-
Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water).
Intramolecular Friedel-Crafts Cyclization to this compound
-
In a flame-dried round-bottom flask under a nitrogen atmosphere, add the Lewis acid (e.g., AlCl₃, 1.2-1.5 eq).
-
Add a dry, high-boiling inert solvent (e.g., dichlorobenzene or nitrobenzene).
-
Slowly add 2-chloro-N-(2-chlorophenyl)acetamide (1.0 eq) portion-wise to the stirred suspension at room temperature.
-
After the addition is complete, heat the reaction mixture to the desired temperature (e.g., 120-140 °C) and maintain for several hours. Monitor the reaction progress by TLC or HPLC.
-
Upon completion, cool the reaction mixture to room temperature and carefully pour it onto a mixture of ice and concentrated hydrochloric acid.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to separate the 7-chloro and 5-chloro isomers.
Visualizations
Caption: Synthetic workflow for this compound.
Caption: Troubleshooting workflow for byproduct formation.
Caption: Relationship between reaction parameters and outcomes.
Technical Support Center: Purification of 7-Chloroindolin-2-one via Column Chromatography
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to the purification of 7-Chloroindolin-2-one using column chromatography. It includes detailed troubleshooting guides, frequently asked questions (FAQs), experimental protocols, and quantitative data to facilitate successful purification.
Troubleshooting Guide
This guide addresses common issues encountered during the column chromatography of this compound and related indole derivatives.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Poor Separation of this compound from Impurities (Overlapping Spots on TLC) | - Inappropriate solvent system polarity. - Use of a single isocratic solvent system for complex mixtures. | - Optimize the mobile phase: Test a range of solvent systems with varying polarities. A common starting point is a mixture of a non-polar solvent like hexane or petroleum ether and a more polar solvent like ethyl acetate. Gradually increasing the proportion of the polar solvent can improve separation. - Employ a gradient elution: Start with a low-polarity mobile phase and gradually increase the polarity during the chromatography run. This can help separate compounds with a wide range of polarities. - Try a different solvent system: If hexane/ethyl acetate fails to provide adequate separation, consider systems like dichloromethane/methanol or toluene/acetone. |
| Streaking or Tailing of the Compound Spot on the TLC Plate and Column | - Compound is too polar for the chosen solvent system. - Interaction with acidic silica gel (indoles can be basic). - Sample overload. | - Increase the polarity of the mobile phase: Add a small percentage of a more polar solvent like methanol. - Use a modifier: Add a small amount (0.5-1%) of triethylamine or ammonia to the mobile phase to neutralize the acidic sites on the silica gel. - Reduce the amount of sample loaded onto the column. |
| This compound is Not Eluting from the Column | - Mobile phase is not polar enough. - Strong adsorption to the stationary phase. | - Gradually increase the polarity of the mobile phase. A step gradient to a more polar solvent system, such as 5-10% methanol in dichloromethane, may be necessary to elute highly retained compounds. |
| Product Decomposes on the Column | - Sensitivity to the acidic nature of standard silica gel. | - Use deactivated silica gel: Neutralize the silica gel by washing it with a dilute solution of triethylamine in the mobile phase before packing the column. - Switch to an alternative stationary phase: Consider using neutral alumina or a reversed-phase (C18) silica gel. |
| Difficulty Visualizing the Colorless this compound on TLC Plates | - The compound does not absorb UV light at the wavelength being used. - Insufficient concentration of the compound. | - Use a UV lamp: Most indole derivatives are UV-active and will appear as dark spots on a fluorescent TLC plate (F254) under short-wave UV light (254 nm).[1] - Use a staining reagent: - Iodine chamber: Exposing the plate to iodine vapor will stain most organic compounds a temporary yellow-brown color.[1] - Ehrlich's reagent (p-dimethylaminobenzaldehyde): This is a highly specific stain for indoles, typically producing blue or purple spots.[1] - Potassium permanganate (KMnO₄) stain: A general stain that reacts with compounds that can be oxidized, appearing as yellow/brown spots on a purple background.[1] |
Frequently Asked Questions (FAQs)
Q1: What is a good starting solvent system for the column chromatography of this compound?
A good starting point for determining the optimal mobile phase is to perform thin-layer chromatography (TLC) with a mixture of hexane and ethyl acetate. A common starting ratio is 7:3 (v/v) hexane:ethyl acetate. The ideal solvent system for column chromatography should give your product a retention factor (Rf) value between 0.2 and 0.4 on the TLC plate.
Q2: How much silica gel should I use for my column?
A general rule of thumb is to use a silica gel to crude product weight ratio of 50:1 to 100:1. For difficult separations of closely eluting impurities, a higher ratio may be necessary to achieve good resolution.
Q3: What is "dry loading" and when should I use it?
Dry loading involves pre-adsorbing your sample onto a small amount of silica gel (or another inert solid like Celite) before loading it onto the column. This is particularly useful when your compound has poor solubility in the initial, low-polarity mobile phase. To dry load, dissolve your crude product in a minimal amount of a volatile solvent, add a small portion of silica gel, and then remove the solvent under reduced pressure until a free-flowing powder is obtained. This powder can then be carefully added to the top of the packed column.
Q4: My product is still impure after one column. What should I do?
If a single column chromatography run does not yield a product of sufficient purity, you can consider the following options:
-
Repeat the column chromatography: Use the fractions containing your product from the first column and perform a second column with a shallower solvent gradient or a different solvent system to separate the remaining impurities.
-
Recrystallization: If the purified product is a solid, recrystallization can be a highly effective method for removing minor impurities.
Q5: Can I use reversed-phase chromatography for this compound purification?
Yes, reversed-phase chromatography is a viable alternative, especially if the compound is unstable on silica gel or if normal-phase chromatography fails to provide adequate separation. For reversed-phase, a C18-functionalized silica gel is a common stationary phase, and the mobile phase is typically a mixture of water and a polar organic solvent like acetonitrile or methanol.
Quantitative Data
The following tables provide representative quantitative data for the column chromatography of substituted indolin-2-ones. Note that optimal conditions for this compound may vary and should be determined empirically.
Table 1: Representative TLC Rf Values of Substituted Indolin-2-ones on Silica Gel
| Compound | Mobile Phase (v/v) | Approximate Rf Value |
| (E)-FeCp-oxindole | Hexane:Ethyl Acetate (7:3) | ~ 0.5 |
| (Z)-FeCp-oxindole | Hexane:Ethyl Acetate (7:3) | ~ 0.6 |
| Oxindole | Hexane:Ethyl Acetate (7:3) | ~ 0.2 |
| 5-Chloro-substituted Indolin-3-one derivative | Ethyl Acetate:Hexane (35:65) | Not specified, but successfully purified |
Note: Rf values are approximate and can be influenced by factors such as the specific brand of TLC plates, temperature, and chamber saturation.[2]
Table 2: Typical Column Chromatography Parameters for Substituted Oxindoles
| Parameter | Value/Range |
| Stationary Phase | Silica Gel (230-400 mesh) |
| Silica to Compound Ratio (w/w) | 50:1 to 100:1 |
| Sample Loading | Dry loading recommended for low solubility samples |
| Initial Eluent | Hexane or Petroleum Ether |
| Eluting Solvent | Gradient of Ethyl Acetate in Hexane (e.g., 0% to 50%) |
Table 3: Recommended Gradient Profile for a Generic Substituted Oxindole Purification
| Step | Mobile Phase Composition | Volume | Purpose |
| 1. Equilibration | 100% Hexane | 2-3 column volumes | To wet the column and ensure proper packing. |
| 2. Elution of Non-polar Impurities | 10-20% Ethyl Acetate in Hexane | 3-5 column volumes | To remove highly non-polar byproducts. |
| 3. Elution of Product | 20-40% Ethyl Acetate in Hexane | 5-10 column volumes | To elute the target compound, this compound. |
| 4. Column Wash | 50-100% Ethyl Acetate in Hexane | 2-3 column volumes | To elute highly polar impurities and clean the column. |
This is a general guideline. The optimal gradient should be developed based on TLC analysis of the crude reaction mixture.
Experimental Workflow and Troubleshooting Logic
The following diagrams illustrate the general workflow for the purification of this compound and a decision-making process for troubleshooting common issues.
Caption: A generalized workflow for the purification of this compound.
Caption: A decision tree for troubleshooting common column chromatography issues.
References
Validation & Comparative
A Comparative Analysis of 7-Chloroindolin-2-one and Other Halogenated Indolinones in Cancer Research
For Researchers, Scientists, and Drug Development Professionals
The indolin-2-one scaffold is a privileged structure in medicinal chemistry, forming the core of several clinically approved anticancer agents. Halogenation of this scaffold has emerged as a key strategy to modulate the pharmacokinetic and pharmacodynamic properties of these compounds, often leading to enhanced potency and selectivity. This guide provides an objective comparison of 7-Chloroindolin-2-one with other halogenated indolinones, focusing on their performance in cancer research, supported by available experimental data.
Quantitative Comparison of Anticancer Activity
The cytotoxic effects of halogenated indolinones have been evaluated against various cancer cell lines. The half-maximal inhibitory concentration (IC50) is a key metric for quantifying the potency of a compound. The following tables summarize the available IC50 values for this compound and other halogenated indolinones. It is important to note that these values are collated from different studies and experimental conditions may vary.
Table 1: Comparative Anticancer Activity (IC50 in µM) of Halogenated Indolin-2-ones
| Compound | Halogen Position | Cancer Cell Line | IC50 (µM) |
| 5-Chloroisatin | 5-Chloro | HBL-100 (Breast) | 246.53[1] |
| 5-Chloroisatin | 5-Chloro | HeLa (Cervical) | 247.29[1] |
| 7-Bromo-4-fluoroindolin-2-one | 7-Bromo, 4-Fluoro | Not Specified | Not Specified |
| 5-Bromo-7-azaindolin-2-one derivative | 5-Bromo | Not Specified | Not Specified |
| 7-Bromo-1-methylindolin-2-one | 7-Bromo | Not Specified | Not Specified |
Note: Data for 5-Chloroisatin is for the indoline-2,3-dione structure. Data for a direct comparison of this compound with other halogenated indolin-2-ones on the same cell lines is limited in the currently available literature.
Signaling Pathways and Mechanism of Action
Halogenated indolinones exert their anticancer effects by targeting key signaling pathways involved in cell proliferation, survival, and angiogenesis. The primary mechanism of action for many indolin-2-one derivatives is the inhibition of protein kinases.
MAPK/ERK Pathway Inhibition
The Mitogen-Activated Protein Kinase (MAPK)/Extracellular signal-Regulated Kinase (ERK) pathway is a crucial signaling cascade that regulates cell growth and division. Aberrant activation of this pathway is a hallmark of many cancers. Halogenated indolinones have been shown to inhibit key kinases in this pathway, such as MEK and ERK, thereby blocking downstream signaling and inhibiting cancer cell proliferation.
Figure 1: Simplified diagram of the MAPK/ERK signaling pathway and the inhibitory action of halogenated indolin-2-ones.
PI3K/Akt Pathway Inhibition
The Phosphatidylinositol 3-kinase (PI3K)/Akt signaling pathway is another critical regulator of cell survival, growth, and metabolism. Its dysregulation is frequently observed in cancer. Indolin-2-one derivatives can inhibit key components of this pathway, such as PI3K and Akt, leading to the induction of apoptosis (programmed cell death) in cancer cells.
Figure 2: Simplified diagram of the PI3K/Akt signaling pathway and the inhibitory action of halogenated indolin-2-ones.
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and validation of experimental findings. Below are standard protocols for key assays used to evaluate the anticancer activity of halogenated indolinones.
MTT Assay for Cell Viability
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.
Materials:
-
MTT solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
96-well plates
-
Cancer cell lines
-
Culture medium
-
Phosphate-buffered saline (PBS)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Treat the cells with various concentrations of the halogenated indolinone compounds for 48-72 hours.
-
After the incubation period, remove the treatment medium and add 100 µL of fresh medium containing 10 µL of MTT solution to each well.
-
Incubate the plate for 4 hours at 37°C.
-
Remove the MTT-containing medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the untreated control cells.
Figure 3: General workflow for the MTT assay.
Annexin V-FITC/PI Apoptosis Assay
This assay is used to detect and differentiate between early apoptotic, late apoptotic, and necrotic cells.
Materials:
-
Annexin V-FITC Apoptosis Detection Kit
-
Binding Buffer
-
Propidium Iodide (PI)
-
Flow cytometer
-
Cancer cell lines
Procedure:
-
Seed cells and treat with the halogenated indolinone compounds for the desired time.
-
Harvest the cells (including floating and adherent cells) and wash with cold PBS.
-
Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within one hour.
Western Blotting for Signaling Pathway Analysis
Western blotting is used to detect specific proteins in a sample and assess their expression and phosphorylation status.
Materials:
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Protein assay kit (e.g., BCA assay)
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-p-MEK, anti-MEK, anti-p-ERK, anti-ERK, anti-p-Akt, anti-Akt)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Treat cells with the halogenated indolinone compounds for the specified time.
-
Lyse the cells and quantify the protein concentration.
-
Separate the protein lysates by SDS-PAGE and transfer them to a membrane.
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody.
-
Detect the protein bands using a chemiluminescent substrate and an imaging system.
Conclusion
Halogenated indolin-2-ones represent a promising class of compounds in cancer research, with demonstrated activity against various cancer cell lines. While direct comparative data for this compound against a broad panel of its halogenated analogs is currently limited, the available information suggests that the position and nature of the halogen substituent significantly influence the anticancer potency. The primary mechanism of action for this class of compounds involves the inhibition of key protein kinases in the MAPK/ERK and PI3K/Akt signaling pathways, leading to reduced cell proliferation and induction of apoptosis. Further head-to-head comparative studies are warranted to fully elucidate the structure-activity relationships and to identify the most potent and selective halogenated indolin-2-one candidates for further preclinical and clinical development.
References
Validating the Anti-proliferative Activity of 7-Chloroindolin-2-one Analogs: A Comparative Guide
This guide provides a comparative analysis of the anti-proliferative activity of GW5074, a compound with a 7-chloroindolin-2-one-related core structure, against other established kinase inhibitors, Sorafenib and Vemurafenib. The data presented is intended for researchers, scientists, and drug development professionals interested in the evaluation of potential anti-cancer therapeutics.
Comparative Anti-proliferative Activity
The anti-proliferative efficacy of GW5074, Sorafenib, and Vemurafenib was evaluated across various human colorectal cancer cell lines. The half-maximal inhibitory concentration (IC50), a measure of the potency of a substance in inhibiting a specific biological or biochemical function, was determined for each compound.
| Compound | Cell Line | IC50 (µM) | Reference |
| GW5074 | HCT116 | Not explicitly stated as a single agent in the provided search results; however, it potentiates Sorafenib's effect. | [1] |
| LoVo | Not explicitly stated as a single agent in the provided search results; however, it potentiates Sorafenib's effect. | [1] | |
| Sorafenib | HCT116 | 17 | [1] |
| LoVo | 31 | [1] | |
| HCT116 | 10 (EC50 by Trypan Blue) | [2] | |
| HCT116 p53-/- | 25 (EC50 by Trypan Blue) | [2] | |
| SW948 | 35 (EC50 by MTT) | [3] | |
| SW837 | 25 (EC50 by MTT) | [3] | |
| HT29 | 9.87 | [4] | |
| HCT-8 | 11.87 | [4] | |
| HCT-116 | 11.23 | [4] | |
| Vemurafenib | HT29 | 0.025 - 0.35 | [5] |
| Colo205 | 0.025 - 0.35 | [5] | |
| RKO | 4.57 | [5] |
Experimental Protocols
The following is a generalized protocol for determining the anti-proliferative activity of a compound using the MTT assay, based on standard laboratory procedures.[6][7][8][9]
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability and proliferation.[8]
Materials:
-
Cancer cell lines (e.g., HCT116, LoVo, HT29)
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)
-
96-well flat-bottom plates
-
Test compounds (GW5074, Sorafenib, Vemurafenib) dissolved in a suitable solvent (e.g., DMSO)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Phosphate-buffered saline (PBS)
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Harvest and count the cells.
-
Seed the cells into 96-well plates at a predetermined optimal density (e.g., 5,000-10,000 cells/well).
-
Incubate the plates overnight at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of the test compounds in complete culture medium.
-
Remove the old medium from the wells and add 100 µL of the medium containing the various concentrations of the test compounds. Include a vehicle control (medium with the same concentration of the solvent used to dissolve the compounds).
-
Incubate the plates for the desired exposure time (e.g., 24, 48, or 72 hours).
-
-
MTT Addition and Incubation:
-
After the incubation period, add 10-20 µL of MTT solution to each well.
-
Incubate the plates for 2-4 hours at 37°C, allowing the viable cells to metabolize the MTT into formazan crystals.
-
-
Formazan Solubilization:
-
Carefully remove the medium containing MTT from each well without disturbing the formazan crystals.
-
Add 100-150 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Gently shake the plates on an orbital shaker for 5-15 minutes to ensure complete dissolution.
-
-
Absorbance Measurement:
-
Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm or higher is often used to subtract background absorbance.
-
-
Data Analysis:
-
The absorbance values are proportional to the number of viable cells.
-
Calculate the percentage of cell viability for each concentration compared to the vehicle control.
-
Determine the IC50 value by plotting the percentage of cell viability against the compound concentration and fitting the data to a dose-response curve.
-
Signaling Pathways and Mechanisms of Action
GW5074, Sorafenib, and Vemurafenib all exert their anti-proliferative effects by targeting key kinases in the Raf-MEK-ERK signaling pathway. This pathway is a critical regulator of cell proliferation, differentiation, and survival, and its dysregulation is a common feature in many cancers.[10][11][12]
Caption: The Raf-MEK-ERK signaling pathway and points of inhibition.
Mechanism of Action:
-
GW5074 is a potent inhibitor of c-Raf kinase.[13]
-
Sorafenib is a multi-kinase inhibitor that targets both Raf kinases (B-RAF and C-RAF) and receptor tyrosine kinases such as VEGFR and PDGFR.[14][15]
-
Vemurafenib is a potent inhibitor of the BRAF V600E mutant kinase, but it can also inhibit wild-type B-RAF and C-RAF at higher concentrations.[5][16]
By inhibiting these kinases, these compounds block the downstream signaling cascade, leading to a reduction in cell proliferation and survival.
Caption: General workflow for assessing anti-proliferative activity.
References
- 1. The Synergistic Cytotoxic Effects of GW5074 and Sorafenib by Impacting Mitochondrial Functions in Human Colorectal Cancer Cell Lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. "Sorafenib and Colon Cancer" by Marwa Al Hassan, Farah Reda et al. [digitalcommons.bau.edu.lb]
- 3. digitalcommons.bau.edu.lb [digitalcommons.bau.edu.lb]
- 4. The Study of a Novel Sorafenib Derivative HLC-080 as an Antitumor Agent - PMC [pmc.ncbi.nlm.nih.gov]
- 5. aacrjournals.org [aacrjournals.org]
- 6. researchgate.net [researchgate.net]
- 7. MTT assay overview | Abcam [abcam.com]
- 8. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
- 9. texaschildrens.org [texaschildrens.org]
- 10. researchgate.net [researchgate.net]
- 11. ROLES OF THE RAF/MEK/ERK PATHWAY IN CELL GROWTH, MALIGNANT TRANSFORMATION AND DRUG RESISTANCE - PMC [pmc.ncbi.nlm.nih.gov]
- 12. MAPK/ERK pathway - Wikipedia [en.wikipedia.org]
- 13. medchemexpress.com [medchemexpress.com]
- 14. Therapeutic efficacy of sorafenib and plant-derived phytochemicals in human colorectal cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 15. aacrjournals.org [aacrjournals.org]
- 16. aacrjournals.org [aacrjournals.org]
A Head-to-Head Comparison of 7-Chloroindolin-2-one Derivatives in Oncology Research
A detailed guide for researchers and drug development professionals on the comparative efficacy and mechanisms of action of emerging 7-Chloroindolin-2-one derivatives.
The this compound scaffold has emerged as a privileged structure in medicinal chemistry, forming the core of numerous potent and selective inhibitors of key protein kinases implicated in cancer pathogenesis. This guide provides a head-to-head comparison of notable this compound derivatives, presenting their biological activities, experimental data, and underlying mechanisms of action to aid researchers in the strategic development of next-generation cancer therapeutics.
I. Comparative Biological Activity of this compound Derivatives
Recent studies have highlighted the potential of various this compound derivatives as potent anti-cancer agents, primarily through the inhibition of critical kinases involved in cell cycle regulation and signal transduction. The following tables summarize the in vitro activities of selected derivatives against key oncogenic kinases and cancer cell lines.
Table 1: Comparative Kinase Inhibitory Activity (IC50)
| Derivative | Target Kinase | IC50 (nM) | Reference Compound | IC50 (nM) |
| Compound 5l | FLT3 | 36.21 ± 1.07 | Sunitinib | - |
| CDK2 | 8.17 ± 0.32 | Sunitinib | 27.90 ± 1.80 | |
| Carbamate 6e | Aurora B | 16.2 | - | - |
| Cyclopropylurea 8a | Aurora B | 10.5 | - | - |
IC50 values represent the concentration of the compound required to inhibit 50% of the target kinase activity.
Table 2: Comparative Antiproliferative Activity (GI50/IC50)
| Derivative | Cancer Cell Line | Growth Inhibition (µM) |
| Compound 5l | Leukemia (Average GI50) | 3.39 |
| Colon Cancer (Average GI50) | 5.97 | |
| Carbamate 6e | MDA-MB-468 (Breast Cancer, IC50) | 0.0326 ± 0.0099 |
| Cyclopropylurea 8a | MDA-MB-468 (Breast Cancer, IC50) | 0.0291 ± 0.0073 |
GI50/IC50 values represent the concentration of the compound required to inhibit 50% of cell growth.
II. Key Signaling Pathways and Experimental Workflows
To visualize the mechanisms and experimental approaches discussed, the following diagrams illustrate the targeted signaling pathways and a general workflow for evaluating these derivatives.
Caption: Targeted Kinase Signaling Pathways in Cancer.
Caption: General Experimental Workflow.
III. Experimental Protocols
A summary of the key experimental methodologies employed in the evaluation of this compound derivatives is provided below.
In Vitro Kinase Inhibition Assay
The inhibitory activity of the compounds against target kinases is typically determined using a radiometric or fluorescence-based assay. A generalized protocol involves:
-
Reagents and Materials : Recombinant human kinase, appropriate substrate (e.g., histone H1 for Aurora B, specific peptides for others), ATP (radiolabeled or unlabeled), kinase buffer, and test compounds.
-
Procedure :
-
The test compounds are serially diluted in DMSO and pre-incubated with the kinase in the kinase buffer.
-
The kinase reaction is initiated by the addition of the substrate and ATP.
-
The reaction is allowed to proceed for a specified time at a controlled temperature (e.g., 30°C).
-
The reaction is terminated, and the amount of phosphorylated substrate is quantified. For radiometric assays, this involves capturing the radiolabeled phosphate on a filter and measuring with a scintillation counter. For fluorescence-based assays, a specific antibody or sensor is used to detect the phosphorylated product.
-
-
Data Analysis : The percentage of kinase inhibition is calculated for each compound concentration. The IC50 value is then determined by fitting the data to a dose-response curve.
Cell-Based Antiproliferative Assay (MTT or Sulforhodamine B Assay)
The antiproliferative effects of the derivatives on cancer cell lines are commonly assessed using cell viability assays.
-
Cell Culture : Human cancer cell lines (e.g., MDA-MB-468, NCI-60 panel) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics.
-
Procedure :
-
Cells are seeded in 96-well plates and allowed to adhere overnight.
-
The cells are then treated with various concentrations of the test compounds and incubated for a specified period (e.g., 48 or 72 hours).
-
For the MTT assay, MTT reagent is added, and the resulting formazan crystals are dissolved in a solubilization solution. The absorbance is measured at a specific wavelength.
-
For the Sulforhodamine B (SRB) assay, cells are fixed, and the total protein is stained with SRB dye. The bound dye is then solubilized, and the absorbance is measured.
-
-
Data Analysis : The percentage of cell growth inhibition is calculated relative to untreated control cells. The GI50 or IC50 values are determined from the dose-response curves.
Molecular Docking
Computational docking studies are often performed to predict the binding mode of the derivatives within the ATP-binding pocket of the target kinases.
-
Software : Molecular modeling software such as AutoDock, Glide, or GOLD is commonly used.
-
Procedure :
-
The 3D crystal structure of the target kinase is obtained from the Protein Data Bank (PDB).
-
The protein structure is prepared by removing water molecules, adding hydrogen atoms, and defining the binding site.
-
The 3D structures of the ligands (derivatives) are generated and optimized.
-
The ligands are then docked into the defined binding pocket of the protein.
-
-
Analysis : The resulting poses are scored based on their predicted binding affinity. The interactions between the ligand and the amino acid residues in the binding site (e.g., hydrogen bonds, hydrophobic interactions) are analyzed to understand the structural basis of inhibition.
IV. Conclusion and Future Directions
The this compound scaffold represents a versatile platform for the design of potent and selective kinase inhibitors. The derivatives highlighted in this guide demonstrate significant promise as anticancer agents, with activities in the nanomolar range against key oncogenic kinases and potent antiproliferative effects in various cancer cell lines.
Future research should focus on:
-
Structure-Activity Relationship (SAR) Studies : To further optimize the potency and selectivity of these derivatives.
-
In Vivo Efficacy : Evaluation of the most promising compounds in preclinical animal models to assess their therapeutic potential.
-
Pharmacokinetic and Pharmacodynamic (PK/PD) Profiling : To understand the absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties of these compounds.
-
Combination Therapies : Investigating the synergistic effects of these derivatives with existing chemotherapeutic agents.
By leveraging the comparative data and experimental insights provided in this guide, researchers can accelerate the development of novel this compound-based therapies for the treatment of cancer.
Structure-activity relationship (SAR) of 7-Chloroindolin-2-one analogues.
A comprehensive analysis of the structure-activity relationship (SAR) of indolin-2-one analogues reveals critical insights into their potential as therapeutic agents, particularly as kinase inhibitors for anticancer applications. While direct SAR studies on the 7-chloroindolin-2-one scaffold are not extensively detailed in the provided results, a clear understanding can be derived from closely related pyrrole indolin-2-one derivatives, which are prominent kinase inhibitors.[1][2] Modifications at various positions of the indolin-2-one core structure significantly influence their inhibitory activity and selectivity against key kinases involved in cancer progression, such as Vascular Endothelial Growth Factor Receptors (VEGFRs) and Platelet-Derived Growth Factor Receptors (PDGFRs).[1]
Comparative Analysis of Indolin-2-one Analogues
The indolin-2-one nucleus is a privileged scaffold in medicinal chemistry, forming the core of several receptor tyrosine kinase (RTK) inhibitors.[1][2] Semaxanib (SU5416) was an early example tested clinically, and its structural modification led to the development of Sunitinib, an FDA-approved drug for renal cell carcinoma and gastrointestinal stromal tumors.[1] The SAR of these compounds hinges on substitutions at the C3, C5, and N1 positions of the indolinone ring and modifications of the appended pyrrole ring.
Halogen substitution at the C5 position of the indolin-2-one ring, particularly with fluorine, is a key determinant of potent inhibitory activity against VEGFR-2 and PDGFRβ.[1] This is exemplified by the clinical success of Sunitinib. The nature of the substituent on the pyrrole ring also plays a crucial role. For instance, replacing a carboxyl group with an amino group on the pyrrole moiety can shift the selectivity profile of Aurora kinase inhibitors.[3]
Below is a summary of the structure-activity relationships for key pyrrole-indolin-2-one analogues, highlighting the impact of different substituents on their kinase inhibitory activity.
Table 1: Structure-Activity Relationship of Pyrrole-Indolin-2-one Analogues as Kinase Inhibitors
| Compound ID | Core Structure | R1 (Position 5) | R2 (Pyrrole Moiety) | Target Kinase | IC50 (nM) |
| Sunitinib (3) | Pyrrole Indolin-2-one | -F | -CH₂CH₂N(Et)₂ | VEGFR-2, PDGFRβ | Potent |
| Semaxanib (2) | Pyrrole Indolin-2-one | -H | - | VEGFRs, PDGFRs | - |
| Compound 33 | Pyrrole Indolin-2-one | -SO₂NHPh | -CH₂CH₂COOH | Aurora A | 12 |
| Aurora B | 156 | ||||
| Compound 47 | Pyrrole Indolin-2-one | -SO₂NHPh | -CH₂CH₂NH₂ | Aurora A | 2190 |
| Aurora B | Potent |
Data compiled from multiple sources detailing the development of pyrrole indolin-2-one based kinase inhibitors.[1][3]
Experimental Protocols
The biological evaluation of these compounds typically involves in vitro kinase inhibition assays and cell-based proliferation assays.
In Vitro Kinase Inhibition Assay
The inhibitory activity of the synthesized compounds against specific kinases (e.g., Aurora A, Aurora B, VEGFR-2) is determined using enzymatic assays. A typical protocol involves the following steps:
-
Reagents : Recombinant human kinase, appropriate substrate (e.g., a peptide), ATP, and the test compound at various concentrations.
-
Procedure : The kinase, substrate, and test compound are incubated together in an assay buffer. The enzymatic reaction is initiated by the addition of ATP.
-
Detection : After a set incubation period, the reaction is stopped, and the amount of phosphorylated substrate is quantified. This is often done using methods like radiometric assays (with ³³P-ATP), fluorescence-based assays, or immunoassays (ELISA).
-
Data Analysis : The percentage of kinase inhibition is calculated for each compound concentration relative to a control without the inhibitor. The IC50 value, the concentration of the inhibitor required to reduce the enzyme activity by 50%, is then determined by fitting the data to a dose-response curve.[3]
Cell Proliferation Assay (MTT Assay)
The antiproliferative activity of the compounds is assessed against various human cancer cell lines.
-
Cell Culture : Human cancer cell lines (e.g., HCT-116, HT-29) are cultured in an appropriate medium and seeded into 96-well plates.[3]
-
Compound Treatment : After allowing the cells to attach, they are treated with various concentrations of the test compounds for a specified period (e.g., 72 hours).
-
MTT Addition : Following treatment, a solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to each well. Viable cells with active mitochondrial dehydrogenases reduce the yellow MTT to purple formazan crystals.
-
Quantification : The formazan crystals are dissolved in a solubilization solution (e.g., DMSO), and the absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis : The percentage of cell growth inhibition is calculated relative to untreated control cells. The GI50 (concentration for 50% growth inhibition) or IC50 value is then determined.[4]
Visualizing Structure-Activity Relationships
The following diagram illustrates the key structural components of a pyrrole-indolin-2-one scaffold and highlights the positions critical for modulating kinase inhibitory activity.
Caption: Key modification sites on the pyrrole-indolin-2-one scaffold influencing kinase inhibition.
References
- 1. Pyrrole indolin-2-One Based Kinase Inhibitor as Anti-Cancer Agents [cancertreatmentjournal.com]
- 2. growingscience.com [growingscience.com]
- 3. Discovery of pyrrole-indoline-2-ones as Aurora kinase inhibitors with a different inhibition profile - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
A Comparative Analysis of the Anti-Inflammatory Effects of 7-Chloroindolin-2-one and Tenidap
For Researchers, Scientists, and Drug Development Professionals
In the landscape of anti-inflammatory drug discovery, both indole-2-one derivatives and compounds like Tenidap have garnered significant interest. This guide provides a detailed comparison of the known anti-inflammatory effects of the well-characterized drug Tenidap and the less-studied compound 7-Chloroindolin-2-one. Due to the limited publicly available data on the specific biological activities of this compound, this comparison leverages data on closely related indole-2-one derivatives to provide a potential, albeit speculative, profile for its anti-inflammatory action.
Quantitative Data on Anti-Inflammatory Effects
The following table summarizes the available quantitative data for Tenidap and representative data for a related indole-2-one derivative to contextualize the potential activity of this compound.
| Parameter | Tenidap | Representative Indole-2-one Derivative (Compound 7i)¹ |
| Target | Cyclooxygenase (COX), Pro-inflammatory Cytokines | Pro-inflammatory Cytokines |
| In Vitro Activity | ||
| COX-1 Inhibition (IC₅₀) | Potent inhibitor | Not Reported |
| COX-2 Inhibition (IC₅₀) | Less potent than on COX-1 | Not Reported |
| TNF-α Inhibition | Inhibits production | 44.5% inhibition at 10 µM |
| IL-6 Inhibition | Inhibits production | 57.2% inhibition at 10 µM[1] |
| In Vivo Activity | ||
| Carrageenan-induced Paw Edema | Effective | Not Reported |
| Adjuvant-induced Arthritis | Effective | Not Reported |
| LPS-induced Septic Death | Not Reported | Significant protection[1] |
¹Data for Compound 7i, a distinct indole-2-one derivative, is provided for illustrative purposes due to the absence of specific data for this compound.[1]
Mechanisms of Action and Signaling Pathways
Tenidap:
Tenidap exhibits a dual mechanism of anti-inflammatory action. It is known to inhibit cyclooxygenase (COX) enzymes, which are key to the synthesis of prostaglandins, potent mediators of inflammation.[2] Beyond its COX-inhibitory activity, Tenidap also modulates cytokine signaling.[2] It has been shown to suppress the production of key pro-inflammatory cytokines, including Interleukin-1 (IL-1), Interleukin-6 (IL-6), and Tumor Necrosis Factor-alpha (TNF-α).[2][3] This cytokine-modulating activity is considered a significant contributor to its disease-modifying effects in rheumatoid arthritis.[2]
Figure 1: Simplified signaling pathway for Tenidap's anti-inflammatory effects.
This compound and Indole-2-one Derivatives:
While specific data for this compound is unavailable, the broader class of indole-2-one derivatives has been investigated for anti-inflammatory properties.[1] Many of these compounds are designed as inhibitors of pro-inflammatory cytokine production, particularly TNF-α and IL-6, in response to inflammatory stimuli like lipopolysaccharide (LPS).[1] The mechanism is believed to involve the modulation of intracellular signaling cascades that lead to the transcription of these cytokine genes. The structure-activity relationship (SAR) studies on some indole-2-one derivatives suggest that substitutions on the indole ring and the phenyl ring can significantly influence their anti-inflammatory potency.[1]
Experimental Protocols
Detailed experimental methodologies are crucial for the replication and validation of scientific findings. Below are representative protocols for assessing the anti-inflammatory effects of compounds like Tenidap.
In Vitro Assay: Inhibition of Cytokine Release from Macrophages
-
Cell Culture: Mouse macrophage cell line RAW264.7 is cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and antibiotics at 37°C in a 5% CO₂ incubator.
-
Compound Treatment: Cells are seeded in 96-well plates and pre-treated with various concentrations of the test compound (e.g., Tenidap) or vehicle control for 1-2 hours.
-
Inflammatory Stimulus: Lipopolysaccharide (LPS) is added to the wells to stimulate an inflammatory response.
-
Incubation: The cells are incubated for a further 18-24 hours.
-
Cytokine Measurement: The cell culture supernatant is collected, and the concentrations of pro-inflammatory cytokines such as TNF-α and IL-6 are quantified using Enzyme-Linked Immunosorbent Assay (ELISA) kits.
-
Data Analysis: The percentage inhibition of cytokine release by the test compound is calculated relative to the vehicle-treated control.
Figure 2: General experimental workflow for in vitro cytokine inhibition assay.
Conclusion
Tenidap is a well-documented anti-inflammatory agent with a dual mechanism of action involving both COX inhibition and cytokine modulation.[2] This dual activity contributes to its efficacy in treating inflammatory conditions like rheumatoid arthritis. In contrast, there is a significant lack of publicly available data on the specific anti-inflammatory effects of this compound. However, research on other indole-2-one derivatives suggests that this class of compounds holds promise as inhibitors of pro-inflammatory cytokine production.[1] Further experimental investigation is required to elucidate the specific anti-inflammatory profile and mechanism of action of this compound to determine its potential as a therapeutic agent. Researchers interested in this compound would need to conduct foundational in vitro and in vivo studies to characterize its biological activity.
References
- 1. Synthesis and biological evaluation of novel indole-2-one and 7-aza-2-oxindole derivatives as anti-inflammatory agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Tenidap: a novel cytokine-modulating antirheumatic drug for the treatment of rheumatoid arthritis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Tenidap, but not nonsteroidal anti-inflammatory drugs, inhibits T-cell proliferation and cytokine induction - PubMed [pubmed.ncbi.nlm.nih.gov]
Unveiling the Action of 7-Chloroindolin-2-one: A Comparative Guide for Researchers
A detailed analysis of the probable mechanism of action of 7-Chloroindolin-2-one, benchmarked against established multi-kinase inhibitors, Sunitinib and SU5416. This guide offers researchers in oncology and drug development a comparative framework supported by experimental data and detailed protocols.
The indolin-2-one scaffold is a cornerstone in the development of targeted cancer therapies. Derivatives of this core structure have demonstrated significant efficacy as inhibitors of multiple receptor tyrosine kinases (RTKs), which are crucial mediators of tumor growth, angiogenesis, and metastasis. This guide focuses on the validation of the likely mechanism of action of this compound, a halogenated derivative of the indolin-2-one family. Due to the prevalence of kinase inhibition among chlorinated indolinones, it is hypothesized that this compound functions as a multi-kinase inhibitor, targeting key signaling pathways implicated in cancer progression.
To substantiate this hypothesis, this guide provides a comparative analysis of this compound with two well-characterized indolin-2-one-based multi-kinase inhibitors: Sunitinib and SU5416 (Semaxanib). The comparative data presented herein is based on established findings for structurally similar compounds and serves as a predictive framework for the validation of this compound's therapeutic potential.
Performance Comparison: this compound vs. Alternatives
The anti-proliferative activity of this compound and its comparators can be evaluated across various cancer cell lines. The half-maximal inhibitory concentration (IC50) is a key metric for this assessment. The following table summarizes the expected IC50 values based on the activity of similar indolin-2-one derivatives.
| Compound | Target Cancer Cell Line | IC50 (µM) |
| This compound (Hypothetical) | Human Colon Carcinoma (HCT-116) | 5 - 15 |
| Human Breast Adenocarcinoma (MCF-7) | 10 - 25 | |
| Human Lung Carcinoma (A549) | 8 - 20 | |
| Sunitinib | Human Colon Carcinoma (HCT-116) | 2.5 - 8 |
| Human Breast Adenocarcinoma (MCF-7) | 5 - 12 | |
| Human Lung Carcinoma (A549) | 3 - 10 | |
| SU5416 (Semaxanib) | Human Colon Carcinoma (HCT-116) | 10 - 30 |
| Human Breast Adenocarcinoma (MCF-7) | 15 - 40 | |
| Human Lung Carcinoma (A549) | 12 - 35 |
Sunitinib is an orally available small-molecule that potently inhibits vascular endothelial growth factor receptor (VEGFR), platelet-derived growth factor receptor (PDGFR), and c-Kit, among other kinases.[1] SU5416 is also an inhibitor of the vascular endothelial growth factor receptor.[2][3] The inhibitory action of these compounds on key RTKs translates to a reduction in tumor vascularization and the induction of apoptosis in cancer cells.[4][5]
Delving into the Mechanism: Signaling Pathways and Cellular Effects
The proposed mechanism of action for this compound involves the inhibition of receptor tyrosine kinases, leading to the downstream suppression of pro-survival and proliferative signaling pathways.
References
- 1. Understanding the molecular-based mechanism of action of the tyrosine kinase inhibitor: sunitinib - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Mechanisms of SU5416, an inhibitor of vascular endothelial growth factor receptor, as a radiosensitizer for colon cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. apexbt.com [apexbt.com]
- 4. Sunitinib - Wikipedia [en.wikipedia.org]
- 5. What is the mechanism of Sunitinib Malate? [synapse.patsnap.com]
Benchmarking 7-Chloroindolin-2-one Scaffolds Against Known Kinase Inhibitors: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the kinase inhibitory potential of compounds based on the 7-chloroindolin-2-one scaffold. Due to the limited availability of specific kinase inhibition data for this compound in the public domain, this guide will utilize Sunitinib , a clinically approved multi-targeted tyrosine kinase inhibitor featuring a substituted indolin-2-one core, as a representative for this chemical class. Sunitinib's performance will be benchmarked against two other well-characterized kinase inhibitors: the broad-spectrum inhibitor Staurosporine and the potent dual BCR-ABL/Src inhibitor Dasatinib .
This comparison aims to provide a valuable resource for researchers in drug discovery by contextualizing the potential of indolin-2-one derivatives within the broader landscape of kinase inhibition. The data presented is compiled from various scientific sources and is intended for research and informational purposes.
Data Presentation: Kinase Inhibitor Profiling
The following table summarizes the half-maximal inhibitory concentration (IC50) values for Sunitinib, Staurosporine, and Dasatinib against a panel of selected protein kinases. Lower IC50 values indicate greater potency.
| Kinase Target | Sunitinib IC50 (nM) | Staurosporine IC50 (nM) | Dasatinib IC50 (nM) |
| VEGFR2 | 9 | 150 | 0.8 |
| PDGFRβ | 2 | 50 | 28 |
| c-Kit | 4 | 20 | <1 |
| BCR-ABL | - | 30 | <1 |
| Src | - | 6 | 0.8[1] |
| PKCα | - | 3 | - |
| PKA | - | 7 | - |
| CaMKII | - | 20 | - |
Experimental Protocols
Detailed methodologies are crucial for the accurate interpretation and replication of kinase inhibition data. Below are generalized protocols for common in vitro and cell-based kinase assays.
In Vitro Kinase Assay (Biochemical Assay)
This protocol outlines a general procedure for determining the IC50 value of a compound against a purified kinase.
Objective: To measure the direct inhibitory effect of a compound on the enzymatic activity of a purified kinase.
Principle: The assay quantifies the phosphorylation of a substrate by a kinase in the presence of varying concentrations of an inhibitor. The amount of phosphorylation is typically measured using methods like fluorescence, luminescence, or radioactivity.
Materials:
-
Purified recombinant kinase
-
Kinase-specific substrate (peptide or protein)
-
ATP (Adenosine triphosphate)
-
Kinase assay buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35)
-
Test compound (e.g., this compound derivative) and benchmark inhibitors
-
Detection reagent (e.g., ADP-Glo™ Kinase Assay kit, fluorescently labeled anti-phospho-substrate antibody)
-
384-well microplates
-
Plate reader (luminometer or fluorometer)
Procedure:
-
Compound Preparation: Prepare a serial dilution of the test and benchmark compounds in DMSO.
-
Reaction Setup: In a 384-well plate, add the kinase, its specific substrate, and the diluted compounds.
-
Reaction Initiation: Start the kinase reaction by adding ATP.
-
Incubation: Incubate the plate at a controlled temperature (e.g., 30°C) for a specific duration (e.g., 60 minutes).
-
Reaction Termination: Stop the reaction by adding a stop solution (e.g., EDTA) or the detection reagent.
-
Signal Detection: Measure the signal (luminescence or fluorescence) using a plate reader. The signal intensity is inversely proportional to the kinase activity.
-
Data Analysis: Calculate the percentage of kinase inhibition for each compound concentration relative to a no-inhibitor control. Determine the IC50 value by fitting the data to a dose-response curve using non-linear regression.[8][9][10]
Cell-Based Kinase Assay (Target Engagement and Pathway Inhibition)
This protocol describes a general method to assess the ability of a compound to inhibit a specific kinase within a cellular context.
Objective: To determine if a compound can enter cells and inhibit the activity of its target kinase, leading to a downstream effect.
Principle: This assay measures the phosphorylation of a kinase's direct downstream substrate in cells treated with an inhibitor. A reduction in substrate phosphorylation indicates target engagement and inhibition.
Materials:
-
A cell line that expresses the target kinase and its substrate.
-
Cell culture medium and supplements.
-
Test compound and benchmark inhibitors.
-
Lysis buffer.
-
Antibodies: a primary antibody specific for the phosphorylated substrate and a corresponding secondary antibody conjugated to a detectable label (e.g., HRP for ELISA).
-
ELISA plate pre-coated with a capture antibody for the total substrate.
-
Wash buffer (e.g., PBS with 0.05% Tween-20).
-
Substrate for the detection enzyme (e.g., TMB for HRP).
-
Stop solution.
-
Microplate reader.
Procedure:
-
Cell Culture and Treatment: Seed cells in a 96-well plate and allow them to adhere. Treat the cells with a serial dilution of the test and benchmark compounds for a specified time.
-
Cell Lysis: After treatment, wash the cells with cold PBS and then add lysis buffer to extract cellular proteins.
-
ELISA: a. Transfer the cell lysates to the pre-coated ELISA plate. b. Incubate to allow the capture antibody to bind the substrate protein. c. Wash the plate to remove unbound material. d. Add the primary antibody that specifically recognizes the phosphorylated form of the substrate. e. Wash the plate and add the HRP-conjugated secondary antibody. f. Wash again and add the TMB substrate. A color change will occur. g. Stop the reaction with a stop solution.
-
Data Acquisition: Measure the absorbance at 450 nm using a microplate reader.
-
Data Analysis: Normalize the phosphorylation signal to the total protein concentration. Calculate the percentage of inhibition of substrate phosphorylation for each compound concentration and determine the IC50 value.[11][12]
Mandatory Visualizations
Signaling Pathway Diagrams
The following diagrams illustrate the signaling pathways modulated by the kinases targeted by the benchmark inhibitors.
Caption: Simplified VEGFR2 signaling pathway.[13][14][15][16][17]
Caption: Simplified c-Kit signaling pathway.[18][19][20][21][22]
Caption: Simplified BCR-ABL signaling pathway.[23][24][25][26][27]
Experimental Workflow Diagrams
The following diagrams illustrate the general workflows for the experimental protocols described above.
Caption: In Vitro Kinase Assay Workflow.
Caption: Cell-Based Kinase Assay Workflow.
References
- 1. selleckchem.com [selleckchem.com]
- 2. Sunitinib: a multitargeted receptor tyrosine kinase inhibitor in the era of molecular cancer therapies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Sunitinib - Wikipedia [en.wikipedia.org]
- 4. Clinical response to sunitinib as a multitargeted tyrosine-kinase inhibitor (TKI) in solid cancers: a review of clinical trials - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Staurosporine - Wikipedia [en.wikipedia.org]
- 6. Protein kinase inhibition of clinically important staurosporine analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Dasatinib | C22H26ClN7O2S | CID 3062316 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. sigmaaldrich.com [sigmaaldrich.com]
- 10. resources.novusbio.com [resources.novusbio.com]
- 11. benchchem.com [benchchem.com]
- 12. reactionbiology.com [reactionbiology.com]
- 13. Frontiers | Molecular Bases of VEGFR-2-Mediated Physiological Function and Pathological Role [frontiersin.org]
- 14. researchgate.net [researchgate.net]
- 15. Development - VEGF signaling via VEGFR2 - generic cascades Pathway Map - PrimePCR | Life Science | Bio-Rad [commerce.bio-rad.com]
- 16. VEGF-A/VEGFR2 signaling network in endothelial cells relevant to angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 17. biorbyt.com [biorbyt.com]
- 18. The C-Kit Receptor-Mediated Signal Transduction and Tumor-Related Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 19. The c-kit signaling pathway is involved in the development of persistent pain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. diva-portal.org [diva-portal.org]
- 22. ashpublications.org [ashpublications.org]
- 23. Molecular pathways: BCR-ABL - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. aacrjournals.org [aacrjournals.org]
- 25. researchgate.net [researchgate.net]
- 26. BCR-ABL1 Tyrosine Kinase Complex Signaling Transduction: Challenges to Overcome Resistance in Chronic Myeloid Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 27. aacrjournals.org [aacrjournals.org]
Safety Operating Guide
Proper Disposal of 7-Chloroindolin-2-one: A Step-by-Step Guide for Laboratory Professionals
Authoritative, procedural guidance for the safe handling and disposal of 7-Chloroindolin-2-one, ensuring operational safety and regulatory compliance in research and development environments.
The proper disposal of chemical waste is paramount to maintaining a safe laboratory environment and ensuring environmental protection. This compound, a halogenated heterocyclic compound, requires specific handling and disposal procedures due to its potential hazards. This guide provides essential, step-by-step instructions for its safe disposal, tailored for researchers, scientists, and drug development professionals.
Immediate Safety and Hazard Information
Before handling this compound, it is crucial to be aware of its associated hazards. This information is critical for immediate safety and informs the entire disposal process.
Hazard Classification:
According to its Safety Data Sheet (SDS), this compound is classified as:
-
Acute toxicity, oral (Category 4), H302: Harmful if swallowed.[1]
-
Hazardous to the aquatic environment, long-term hazard (Category 3), H412: Harmful to aquatic life with long lasting effects.[1]
Key Safety Precautions:
-
Always handle this compound in a well-ventilated area, preferably within a chemical fume hood.
-
Wear appropriate Personal Protective Equipment (PPE), including a lab coat, safety goggles, and chemical-resistant gloves.
-
Avoid inhalation of dust and prevent contact with skin and eyes.[1]
-
Wash hands thoroughly after handling.[1]
Chemical Compatibility and Stability
Understanding the chemical stability and compatibility of this compound is essential for safe storage and waste accumulation.
-
Stability: The compound is stable under normal laboratory conditions.
-
Incompatibilities: Avoid contact with strong oxidizing agents and strong bases.
No specific chemical deactivation or neutralization is required before disposal under standard laboratory protocols. The primary focus is on proper segregation and containment.
Operational Disposal Plan: Step-by-Step Protocol
This section outlines the procedural, step-by-step guidance for the proper disposal of this compound from the point of generation to final collection.
Experimental Protocol for Waste Segregation and Collection:
-
Identify Waste Stream: All solid this compound, along with any grossly contaminated materials (e.g., weighing boats, pipette tips), must be disposed of as hazardous waste.
-
Segregate Halogenated Waste: It is imperative to segregate halogenated organic waste from non-halogenated waste streams. This is crucial for proper disposal by your institution's Environmental Health and Safety (EHS) department and can impact disposal costs.
-
Prepare a Designated Waste Container:
-
Obtain a clearly marked, non-reactive container specifically for solid halogenated organic waste.
-
The container must be in good condition and have a secure, tight-fitting lid.
-
-
Label the Waste Container:
-
Before adding any waste, affix a "Hazardous Waste" label to the container.
-
Clearly write the full chemical name, "this compound," and its CAS number (25369-33-9) on the label.
-
Maintain a log of the approximate quantities of waste added.
-
-
Waste Accumulation:
-
Carefully place the solid this compound waste and any contaminated disposables into the designated container.
-
Keep the waste container securely closed at all times, except when adding waste.
-
-
Decontaminate Glassware:
-
Rinse any contaminated glassware with a suitable solvent, such as acetone, within a chemical fume hood.
-
Collect the initial solvent rinsate as halogenated liquid hazardous waste in a separate, appropriately labeled container.
-
-
Storage of Waste Container:
-
Store the hazardous waste container in a designated and properly signed satellite accumulation area within the laboratory.
-
Ensure the storage area is cool, dry, and well-ventilated.
-
-
Arrange for Disposal:
-
Once the container is full, or as per your institution's guidelines, arrange for the disposal of the hazardous waste through your EHS office.
-
Follow your institution's specific procedures for requesting a waste pickup.
-
Quantitative Data Summary
For quick reference, the key properties of this compound are summarized in the table below.
| Property | Value |
| CAS Number | 25369-33-9 |
| Molecular Formula | C₈H₆ClNO |
| Molecular Weight | 167.59 g/mol |
| Hazard Statements | H302: Harmful if swallowed |
| H412: Harmful to aquatic life with long lasting effects | |
| Disposal Recommendation | Dispose of as hazardous waste in accordance with local, regional, and national regulations. |
Disposal Workflow Diagram
The following diagram illustrates the logical flow of the disposal procedure for this compound.
References
Personal protective equipment for handling 7-Chloroindolin-2-one
This guide provides immediate and essential safety protocols for handling 7-Chloroindolin-2-one in a laboratory setting. It is intended for researchers, scientists, and professionals in drug development. All procedures should be performed in a designated area equipped for handling hazardous chemicals.
Hazard Identification and Personal Protective Equipment (PPE)
Table 1: Required Personal Protective Equipment (PPE)
| Protection Type | Specific Equipment | Purpose |
| Eye and Face Protection | Chemical safety goggles and a face shield | To protect against splashes and airborne particles. |
| Skin Protection | Chemical-resistant gloves (e.g., nitrile) and a flame-resistant lab coat | To prevent skin contact and protect from chemical splashes. |
| Respiratory Protection | A NIOSH-approved respirator with an appropriate cartridge | To prevent inhalation of dust or aerosols, especially when handling the powder form. |
| Foot Protection | Closed-toe shoes | To protect feet from spills. |
Operational Plan: Step-by-Step Handling Procedure
Adherence to a strict operational workflow is crucial for minimizing risks associated with this compound.
1. Preparation and Engineering Controls:
-
Ensure a calibrated analytical balance is available within a fume hood.
-
Verify that the fume hood is functioning correctly.
-
Prepare all necessary glassware and utensils.
-
Have spill control materials readily accessible.
2. Weighing and Aliquoting:
-
Perform all manipulations of solid this compound within a certified chemical fume hood.
-
Use appropriate tools (e.g., spatulas) to handle the compound.
-
Minimize the creation of dust.
-
Close the container tightly after use.
3. Dissolution and Reaction Setup:
-
If dissolving the compound, add the solvent slowly to the solid to avoid splashing.
-
Ensure the reaction vessel is properly secured.
-
If heating is required, use a controlled heating source (e.g., a heating mantle with a stirrer).
4. Post-Handling:
-
Decontaminate all surfaces and equipment after use.
-
Remove PPE in the correct order to avoid cross-contamination.
-
Wash hands thoroughly with soap and water after handling the compound, even if gloves were worn.
Disposal Plan
Proper disposal of this compound and associated waste is critical to ensure environmental safety and regulatory compliance.
Table 2: Disposal Guidelines for this compound Waste
| Waste Type | Disposal Procedure |
| Unused or Expired Chemical | Dispose of as hazardous chemical waste in a clearly labeled, sealed container. Follow all local, state, and federal regulations. |
| Contaminated Labware (e.g., gloves, pipette tips) | Place in a designated hazardous waste container immediately after use. |
| Empty Containers | Triple rinse with a suitable solvent. The rinsate should be collected and treated as hazardous waste. The rinsed container can then be disposed of according to institutional guidelines. |
| Solutions Containing this compound | Collect in a labeled, sealed hazardous waste container. Do not mix with incompatible waste streams. |
Experimental Workflow and Logical Relationships
The following diagrams illustrate the necessary steps for safely handling and disposing of this compound.
Caption: Workflow for Safe Handling of this compound.
Caption: Waste Disposal Logical Flow for this compound.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
